Almokalant
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C144H248N40O35S |
|---|---|
Poids moléculaire |
3131.8 g/mol |
Nom IUPAC |
(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxyethyl]amino]-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C144H248N40O35S/c1-73(2)61-105(177-121(195)85(19)157-128(202)97(44-28-35-55-146)170-118(192)82(16)165-139(213)108(64-76(7)8)181-134(208)101(48-32-39-59-150)172-115(189)79(13)161-132(206)103(50-52-113(185)186)174-126(200)94(152)67-91-69-154-95-42-26-25-41-93(91)95)136(210)162-80(14)116(190)168-96(43-27-34-54-145)127(201)156-87(21)123(197)179-107(63-75(5)6)138(212)164-84(18)120(194)173-102(49-33-40-60-151)135(209)183-111(68-92-70-153-72-155-92)142(216)182-109(65-77(9)10)140(214)166-83(17)119(193)171-98(45-29-36-56-147)129(203)158-86(20)122(196)178-106(62-74(3)4)137(211)163-81(15)117(191)169-99(46-30-37-57-148)130(204)159-88(22)124(198)180-110(66-78(11)12)141(215)175-100(47-31-38-58-149)131(205)160-89(23)125(199)184-112(71-220)143(217)176-104(51-53-114(187)188)133(207)167-90(24)144(218)219/h25-26,41-42,69-70,72-90,94,96-112,154,220H,27-40,43-68,71,145-152H2,1-24H3,(H,153,155)(H,156,201)(H,157,202)(H,158,203)(H,159,204)(H,160,205)(H,161,206)(H,162,210)(H,163,211)(H,164,212)(H,165,213)(H,166,214)(H,167,207)(H,168,190)(H,169,191)(H,170,192)(H,171,193)(H,172,189)(H,173,194)(H,174,200)(H,175,215)(H,176,217)(H,177,195)(H,178,196)(H,179,197)(H,180,198)(H,181,208)(H,182,216)(H,183,209)(H,184,199)(H,185,186)(H,187,188)(H,218,219)/t79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,94-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-/m0/s1 |
Clé InChI |
HIRASVAJSLACPX-HDEIQLLVSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N |
SMILES canonique |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Almokalant on the hERG Channel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Almokalant is a potent Class III antiarrhythmic agent that selectively blocks the human Ether-à-go-go-Related Gene (hERG) potassium channel. The hERG channel is critical for the repolarization phase of the cardiac action potential, and its inhibition can lead to QT interval prolongation, a major risk factor for life-threatening arrhythmias such as Torsades de Pointes (TdP). A thorough understanding of the mechanism by which this compound interacts with the hERG channel is therefore crucial for assessing its therapeutic potential and safety profile. This guide provides a comprehensive overview of the mechanism of action of this compound on the hERG channel, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular interactions and experimental workflows.
Quantitative Analysis of this compound-hERG Interaction
The interaction of this compound with the hERG channel has been characterized by its high potency and specific electrophysiological effects. The following tables summarize the key quantitative parameters of this interaction.
| Parameter | Value | Species/Cell Line | Reference |
| IC50 | 50 nM | Rabbit Ventricular Myocytes | [Carmeliet, 1993] |
| Hill Coefficient | 1.76 | Rabbit Ventricular Myocytes | [Carmeliet, 1993] |
| Table 1: Potency of this compound on the native hERG equivalent current (IKr). |
| Parameter | Description | Observation with this compound | Reference |
| Use-Dependence | Increased block with higher stimulation frequency | This compound demonstrates use-dependent block of the delayed rectifier K+ current. | [Carmeliet, 1993] |
| Open-Channel Block | Preferential binding to the open state of the channel | This compound primarily blocks the open hERG channel. | [Carmeliet, 1993] |
| Recovery from Block | Rate at which the drug unbinds from the channel | Recovery from this compound block is slow, especially at negative membrane potentials, consistent with drug trapping. | [Carmeliet, 1993] |
| Time Constant of Block (at 0 mV) | Rate of block development at a depolarized potential | 1.07 seconds | [Carmeliet, 1993] |
| Time Constant of Recovery (at -50 mV) | Rate of unblocking at a repolarized potential | ~10 seconds | [Carmeliet, 1993] |
| Table 2: Kinetic and State-Dependent Properties of this compound Block on the hERG Channel. |
Experimental Protocols
The characterization of this compound's effects on the hERG channel relies on established electrophysiological techniques. Below are detailed methodologies for the key experiments cited.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for studying the effects of drugs on ion channels.
-
Cell Preparation:
-
Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human hERG channel are commonly used.
-
Cell Culture: Cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and antibiotics) and maintained at 37°C in a 5% CO2 incubator.
-
Dissociation: Prior to recording, cells are dissociated into a single-cell suspension using a non-enzymatic solution.
-
-
Recording Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
-
-
Electrophysiological Recording:
-
Apparatus: A patch-clamp amplifier, a data acquisition system, and a microscope are required.
-
Pipettes: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the internal solution.
-
Sealing: A high-resistance "giga-seal" (>1 GΩ) is formed between the pipette tip and the cell membrane. The membrane is then ruptured to achieve the whole-cell configuration.
-
Data Acquisition: Currents are typically filtered at 1-2 kHz and sampled at 5-10 kHz. Series resistance is compensated to minimize voltage errors.
-
Voltage-Clamp Protocols
Specific voltage protocols are applied to the cell to study the state-dependent block of the hERG channel by this compound.
-
Protocol for Determining IC50:
-
Hold the cell at a resting membrane potential of -80 mV.
-
Apply a depolarizing pulse to +20 mV for 2 seconds to activate and then inactivate the hERG channels.
-
Repolarize the membrane to -50 mV to elicit a large tail current, which reflects the population of channels that were open during the preceding depolarization.
-
The peak tail current is measured before and after the application of various concentrations of this compound to determine the concentration-response curve and calculate the IC50 value.
-
-
Protocol for Assessing Use-Dependence:
-
A train of depolarizing pulses (e.g., to 0 mV for 500 ms) is applied at different frequencies (e.g., 0.5 Hz and 2 Hz).
-
The progressive decrease in the peak tail current during the pulse train indicates the degree of use-dependent block.
-
Visualizing the Mechanism of Action
hERG Channel Gating and this compound Block
The following diagram illustrates the different conformational states of the hERG channel and the proposed state-dependent binding of this compound.
Caption: State-dependent binding of this compound to the hERG channel.
Proposed Binding Site of this compound in the hERG Channel Pore
Based on mutagenesis studies of other high-affinity hERG blockers, this compound is thought to bind within the central cavity of the channel pore. The aromatic residues Tyrosine 652 (Y652) and Phenylalanine 656 (F656) on the S6 helix of two of the four channel subunits are critical for high-affinity binding.
Caption: Key residues in the hERG pore for high-affinity blocker binding.
Experimental Workflow for Assessing hERG Channel Block
The following flowchart outlines the typical experimental workflow for evaluating the effect of a compound like this compound on the hERG channel.
Caption: Workflow for hERG channel electrophysiology experiments.
Conclusion
An In-depth Technical Guide to the Enantiomers of Almokalant and their Pharmacological Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Almokalant (B1665250) is a potent Class III antiarrhythmic agent known for its selective blockade of the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG gene. This action prolongs the cardiac action potential duration, a key mechanism for treating certain cardiac arrhythmias. While this compound has been studied as a racemic mixture, a comprehensive understanding of the distinct pharmacological properties of its individual enantiomers is crucial for a complete safety and efficacy profile. This technical guide provides a detailed overview of the known pharmacological effects of racemic this compound, outlines the necessary experimental protocols to characterize its enantiomers, and presents visualizations of its mechanism of action and the requisite experimental workflows. Despite a thorough review of existing literature, specific quantitative data comparing the pharmacological activity of the (S)- and (R)-enantiomers of this compound remains largely unavailable in the public domain, highlighting a significant knowledge gap and an opportunity for future research.
Pharmacological Profile of Racemic this compound
This compound, as a racemate, has been demonstrated to be a selective IKr blocker. Its primary effect is the prolongation of cardiac repolarization, which is reflected in an increased action potential duration (APD) and a prolongation of the QT interval on an electrocardiogram.[1] The following table summarizes the available quantitative data for racemic this compound.
| Parameter | Value | Species/System | Reference |
| Electrophysiology | |||
| ↑ APD90 | 20% increase from baseline at 100 bpm | Human Volunteers | [1] |
| ↑ APD90 | 19% increase from baseline at 120 bpm | Human Volunteers | [1] |
| ↑ QT Interval | 24% increase at 100 bpm | Human Volunteers | [1] |
| ↑ QT Interval | 30% increase at 120 bpm | Human Volunteers | [1] |
| ↑ Atrial ERP | 18% increase at 100 bpm | Human Volunteers | [1] |
| ↑ Right Ventricular ERP | 16% increase at 100 and 120 bpm | Human Volunteers | [1] |
| Pharmacokinetics | |||
| Elimination Half-life | 2.4 ± 0.1 hours | Humans | [2] |
| Clearance | 11 ± 1 ml/min/kg | Humans | [2] |
| Clinical Effects | |||
| Conversion of Atrial Fibrillation/Flutter | 32% conversion rate | Human Patients | [3] |
| Time to Conversion | 3.5 ± 2.2 hours | Human Patients | [3] |
APD90: Action Potential Duration at 90% repolarization; ERP: Effective Refractory Period.
Mechanism of Action: IKr Channel Blockade
This compound exerts its antiarrhythmic effect by directly blocking the pore of the hERG potassium channel, which is responsible for the IKr current. This current is crucial for the repolarization phase (Phase 3) of the cardiac action potential. By inhibiting IKr, this compound delays repolarization, thereby prolonging the action potential duration and the effective refractory period of cardiac myocytes. This increased refractory period can terminate and prevent re-entrant arrhythmias.
References
An In-depth Technical Guide to the Use-Dependency of Almokalant in hERG Channel Blockade
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming alpha subunit of the rapid delayed rectifier potassium current (IKr), a critical component in cardiac action potential repolarization.[1] Inhibition of the hERG channel is a primary cause of drug-induced QT interval prolongation, which can lead to life-threatening arrhythmias like Torsades de Pointes (TdP).[1] Almokalant (B1665250), a potent Class III antiarrhythmic agent, is a well-characterized hERG channel blocker that exhibits profound use-dependency. This guide provides a detailed examination of the mechanisms, quantitative kinetics, and experimental protocols related to this compound's interaction with the hERG channel, focusing on its state-dependent binding and trapping, which are the molecular bases for its use-dependent effects.
The hERG Channel Gating and Drug Interaction
The hERG channel cycles through several conformational states in response to changes in membrane potential: resting (closed), open (activated), and inactivated.[2] At negative resting potentials, the channel is in a closed state. Upon depolarization, it transitions to an open state, allowing K+ efflux, before rapidly entering a non-conducting inactivated state. Repolarization causes the channel to recover from inactivation and return to the closed state.[2]
Use-dependent hERG blockers, like this compound, exhibit different affinities for these states. This compound preferentially binds to the open and/or inactivated states of the channel, meaning that the channel must be activated by depolarization for the drug to exert its blocking effect.[3] This preferential binding is the cornerstone of its use-dependent nature; the more frequently the channel opens, the greater the cumulative block.
Signaling Pathway: hERG Channel Gating and State-Dependent Block
The following diagram illustrates the gating process of the hERG channel and the preferential binding of this compound to the open/inactivated states, leading to the "trapped" state.
Caption: State transitions of the hERG channel and this compound's preferential binding and trapping mechanism.
Quantitative Analysis of this compound's Use-Dependent Block
The use-dependent block by this compound is quantifiable through its potency (IC50) under different conditions and its binding/unbinding kinetics. The phenomenon of "trapping," where the drug remains bound within the channel's inner vestibule after the activation gate closes, results in very slow recovery from block at resting potentials.[3][4]
Table 1: Potency and Kinetics of this compound Block on IKr/hERG
| Parameter | Value | Conditions | Cell Type | Reference |
| IC50 | 50 nM (5 x 10-8 M) | 2-second voltage clamps to +20 mV | Rabbit Ventricular Myocytes | [3] |
| Hill Coefficient | 1.76 | 2-second voltage clamps to +20 mV | Rabbit Ventricular Myocytes | [3] |
| Time Constant of Block (τon) | 1.07 seconds | At 0 mV | Rabbit Ventricular Myocytes | [3] |
| Recovery Time Constant (τoff) | ~10 seconds | At -50 mV | Rabbit Ventricular Myocytes | [3] |
| Recovery from Block | Practically absent | At -75 mV | Rabbit Ventricular Myocytes | [3] |
Note: The data indicates that recovery from block is highly voltage-dependent. The near-absence of recovery at more negative potentials is strong evidence for the trapping mechanism.
Experimental Protocols for Assessing Use-Dependency
Whole-cell patch-clamp electrophysiology is the gold standard for investigating the use-dependent properties of hERG channel blockers.[5] Experiments are typically performed on cell lines stably expressing hERG channels, such as HEK 293 or CHO cells.
General Experimental Setup
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with hERG cDNA.
-
Technique: Whole-cell patch-clamp.
-
Temperature: Room temperature (e.g., 21-23°C) or physiological temperature (e.g., 35-37°C). Note that kinetics are temperature-dependent.
-
Solutions: Standard extracellular and intracellular solutions designed to isolate IhERG.
-
Data Acquisition: Data is typically filtered at 2 kHz and digitized at 5 kHz. Series resistance compensation is recommended.
Voltage Protocol to Demonstrate Use-Dependency
This protocol is designed to measure the cumulative block of hERG channels during repetitive stimulation (a pulse train).
-
Holding Potential: Maintain the cell at a negative holding potential (e.g., -80 mV) where channels are in the resting state.
-
Pulse Train: Apply a series of depolarizing pulses (e.g., to +20 mV for 500 ms (B15284909) to 2 s) at a specific frequency (e.g., 0.5 Hz, 1 Hz, 2 Hz).
-
Repolarization Step: Following each depolarizing pulse, repolarize the membrane to a negative potential (e.g., -50 mV) to measure the hERG tail current. The peak amplitude of this tail current is proportional to the number of non-blocked channels that were open during the preceding depolarization.
-
Analysis: Plot the peak tail current amplitude against the pulse number. In the presence of a use-dependent blocker like this compound, the tail current amplitude will progressively decrease with each pulse until a steady-state block is achieved.
Workflow Diagram: Assessing Use-Dependent hERG Block
Caption: Experimental workflow for evaluating the use-dependency of a hERG channel blocker.
Mechanism of this compound Trapping and Use-Dependent Unblock
The defining characteristic of this compound's interaction with hERG is trapping. Once this compound binds to the open channel, subsequent repolarization closes the activation gate, physically trapping the drug molecule within the inner pore cavity.[3][6] This prevents the drug from dissociating from its binding site, leading to extremely slow recovery from block as long as the channel remains closed.[3]
Recovery from block, therefore, also becomes use-dependent. The channel must reopen upon subsequent depolarization for the trapped drug to have a pathway to exit the pore. This phenomenon is termed "use-dependent unblock" and can be observed during washout experiments where repetitive stimulation accelerates the recovery of the current compared to periods of rest.[3]
Logical Diagram: Trapping and Unblocking
Caption: Logical flow of this compound binding, trapping upon repolarization, and use-dependent unblocking.
Conclusion for Drug Development Professionals
The profound use-dependency and trapping mechanism of this compound have significant implications for cardiac safety assessment. Standard screening protocols using low-frequency stimulation may underestimate the blocking potency of such compounds at physiological heart rates. It is crucial to employ voltage protocols that incorporate varying stimulation frequencies to fully characterize the kinetic properties and potential proarrhythmic risk of drugs that interact with the hERG channel. Understanding the state-dependent binding and trapping provides a more complete safety profile than relying on a single IC50 value, enabling more informed decision-making in drug development.[7]
References
- 1. Facilitation of hERG Activation by Its Blocker: A Mechanism to Reduce Drug-Induced Proarrhythmic Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use-dependent block and use-dependent unblock of the delayed rectifier K+ current by this compound in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trapping of a methanesulfonanilide by closure of the HERG potassium channel activation gate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recording hERG potassium currents and assessing the effects of compounds using the whole-cell patch-clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular determinants of HERG channel block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hERG inhibitors with similar potency but different binding kinetics do not pose the same proarrhythmic risk: implications for drug safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Voltage-Dependent Block of IKr by Almokalant
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the voltage-dependent blocking characteristics of Almokalant (B1665250) on the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG (human Ether-à-go-go-Related Gene) potassium channel. The information presented is collated from seminal research in the field to support further investigation and drug development efforts.
Introduction
This compound is a potent Class III antiarrhythmic agent known for its selective blockade of the IKr current. This action prolongs the cardiac action potential duration, a key mechanism in the management of certain cardiac arrhythmias. However, the efficacy and safety of this compound are intrinsically linked to its complex, voltage-dependent interaction with the IKr channel. Understanding the kinetics and state-dependence of this block is crucial for predicting its clinical effects and proarrhythmic potential. This guide details the experimental methodologies used to characterize this interaction and presents the quantitative data derived from these studies.
Mechanism of Action: A State-Dependent Interaction
This compound's primary mechanism of action is the blockade of the IKr channel, a process that is highly dependent on the conformational state of the channel. The block is characterized by:
-
Open-Channel Block: this compound preferentially binds to and blocks the IKr channel when it is in the open state. This leads to a use-dependent or frequency-dependent block, where the degree of inhibition increases with more frequent channel opening (i.e., at higher heart rates).
-
Drug Trapping: Following the block of the open channel, closure of the channel's activation gate "traps" the this compound molecule within the pore. This trapping phenomenon significantly slows the recovery from block at negative membrane potentials, contributing to the drug's sustained effect.
-
Voltage-Dependent Unblock: The unblocking of the channel is also voltage-dependent, with recovery from block being more rapid at more depolarized potentials.
In addition to its blocking effect, this compound has been observed to shift the activation curve of IKr in the hyperpolarizing direction, a stimulatory effect that is separate from its primary inhibitory action.[1][2]
Signaling Pathway of this compound's Interaction with the IKr Channel
The following diagram illustrates the proposed mechanism of the state-dependent block of the IKr channel by this compound.
Caption: State-dependent block of the IKr channel by this compound.
Experimental Protocols
The following sections detail the methodologies employed to investigate the voltage-dependent block of IKr by this compound. The primary technique described is the two-suction pipette voltage-clamp method applied to isolated rabbit ventricular myocytes.[1][2]
Cell Preparation
Single ventricular myocytes were isolated from rabbit hearts by enzymatic dissociation. This procedure typically involves perfusion of the heart with a calcium-free solution followed by an enzyme-containing solution (e.g., collagenase) to break down the extracellular matrix and separate individual cells.
Electrophysiological Recording
-
Electrodes: The suction pipettes are filled with an internal solution and used to establish a gigaohm seal with the cell membrane, allowing for whole-cell voltage clamping.
-
Temperature: Experiments were conducted at 37°C.
Solutions
| Solution Type | Components | Concentrations (mmol/L) |
| Tyrode's Solution (Superfusate) | NaCl | 135 |
| KCl | 5.4 | |
| MgCl₂ | 1 | |
| CaCl₂ | 1.8 | |
| HEPES | 5 | |
| Glucose | 5 | |
| pH adjusted to 7.4 with NaOH | ||
| Internal Solution (Pipette) | K-aspartate | 120 |
| KCl | 25 | |
| Mg-ATP | 4 | |
| EGTA | 5 | |
| HEPES | 5 | |
| pH adjusted to 7.2 with KOH |
Nisoldipine (0.2 µmol/L) was added to the Tyrode's solution to block the L-type Ca²⁺ current.[2]
Voltage-Clamp Protocols
Specific voltage-clamp protocols were designed to investigate different aspects of the IKr block by this compound.
-
Holding Potential: -50 mV.
-
Test Pulse: Depolarization to +20 mV for 2 seconds.
-
Repolarization: Return to -50 mV.
-
Frequency: Pulses were applied at a low frequency to allow for recovery from block between pulses.
-
Procedure: The amplitude of the tail current upon repolarization was measured at various concentrations of this compound to determine the IC₅₀.
-
Holding Potential: -50 mV.
-
Pulse Train: A series of depolarizing pulses to 0 mV for 200 ms, followed by repolarization to -50 mV for 200 ms.
-
Frequency: The train of pulses was applied at different frequencies (e.g., 0.5, 1, and 2 Hz).
-
Procedure: The progressive decrease in the tail current amplitude during the pulse train was measured to quantify the development of use-dependent block.
-
Holding Potential: -50 mV.
-
Conditioning Pulse: A long depolarizing pulse (e.g., to 0 mV for several seconds) to induce significant block.
-
Recovery Interval: The membrane was then held at various negative potentials (-50 mV, -75 mV) for increasing durations.
-
Test Pulse: A short depolarizing pulse was applied after the recovery interval to assess the extent of unblocking.
-
Procedure: The amplitude of the tail current after the test pulse was plotted against the duration of the recovery interval to determine the time constant of recovery from block.
Experimental Workflow Diagram
Caption: Workflow for studying this compound's block of IKr.
Quantitative Data
The following tables summarize the key quantitative findings from the study of this compound's block of IKr.
Concentration-Dependent Block of IKr
| Parameter | Value | Conditions |
| IC₅₀ | 5 x 10⁻⁸ mol/L | 2-second voltage clamps to +20 mV |
| Hill Coefficient | 1.76 | 2-second voltage clamps to +20 mV |
| [Data from Carmeliet, 1993][1][2] |
Kinetics of IKr Block and Unblock by this compound
| Process | Membrane Potential | Time Constant (τ) |
| Block Development | 0 mV | 1.07 seconds |
| Recovery from Block | -50 mV | ~10 seconds |
| Recovery from Block | -75 mV | Practically absent |
| [Data from Carmeliet, 1993][1][2] |
Effect of this compound on IKr Activation
| Parameter | Effect of this compound |
| Activation Curve | Shifted in the hyperpolarizing direction by -5.9 mV |
| [Data from Carmeliet, 1993][2] |
Conclusion
The interaction of this compound with the IKr channel is a complex, multi-faceted process characterized by potent, use-dependent, and voltage-dependent block. The preferential binding to the open state and subsequent trapping within the closed channel are key determinants of its electrophysiological profile. The detailed experimental protocols and quantitative data presented in this guide provide a robust framework for understanding and further investigating the mechanisms of IKr channel modulation by this compound and other related compounds. This knowledge is essential for the rational design of safer and more effective antiarrhythmic drugs targeting the hERG channel.
References
Almokalant's Impact on Cardiac Action Potential Duration: A Cross-Species Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Almokalant is a potent Class III antiarrhythmic agent known for its selective blockade of the rapid component of the delayed rectifier potassium current (IKr). This action prolongs the cardiac action potential duration (APD), a key mechanism for managing certain cardiac arrhythmias. However, the extent of this effect exhibits significant variability across different species, a critical consideration in preclinical drug development and translational research. This technical guide provides an in-depth analysis of the quantitative effects of this compound on cardiac APD in various species, details the experimental protocols used to elicit these findings, and visualizes the underlying mechanisms and workflows.
Core Mechanism of Action
This compound's primary mechanism of action is the blockade of the IKr potassium channel, which is encoded by the hERG gene. This channel plays a crucial role in the repolarization phase (Phase 3) of the cardiac action potential. By inhibiting IKr, this compound delays the efflux of potassium ions from the cardiomyocyte, thereby prolonging the duration of the action potential.
Figure 1: Simplified signaling pathway of this compound's action on the IKr channel and its effect on APD.
Quantitative Effects of this compound on Action Potential Duration
The following tables summarize the concentration-dependent effects of this compound on the action potential duration at 90% repolarization (APD90) in various cardiac tissues and species. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions.
Table 1: this compound's Effect on APD90 in Rabbit Cardiac Preparations
| Tissue Type | Concentration (µM) | APD90 Prolongation (%) | Reference |
| Ventricular Muscle | 0.1 | ~15 | [1] |
| 1.0 | ~40 | [1] | |
| Purkinje Fibers | 0.1 | ~30 | [1] |
| 1.0 | ~75 | [1] |
Table 2: this compound's Effect on APD90 in Canine Cardiac Preparations
| Tissue Type | Concentration (µM) | APD90 Prolongation (%) | Reference |
| Ventricular Myocytes | 3.0 | EAD induced | [2] |
| Purkinje Fibers | Not specified | Concentration-dependent prolongation | [3] |
Table 3: this compound's Effect on APD90 in Human Ventricular Muscle
| Tissue Type | Concentration (µM) | APD90 Prolongation (%) | Reference |
| Ventricular Muscle | 0.1 | ~10 | [4] |
| 1.0 | ~25 | [4] |
Note: Data is approximated from published graphs where exact values were not provided in text.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited in this guide.
Recording of Transmembrane Action Potentials from Isolated Cardiac Tissues
This protocol is fundamental for assessing the direct effects of compounds on the action potential characteristics of intact cardiac muscle.
References
- 1. Electrophysiological and inotropic effects of H 234/09 (this compound) in vitro: a comparison with two other novel IK blocking drugs, UK-68,798 (dofetilide) and E-4031 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The canine Purkinje fiber: an in vitro model system for acquired long QT syndrome and drug-induced arrhythmogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prolonged action potential duration and positive inotropy induced by the novel class III antiarrhythmic agent H 234/09 (this compound) in isolated human ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Almokalant: A Technical Guide to a Selective IKr Potassium Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Almokalant (B1665250) is a potent and selective blocker of the rapid component of the delayed rectifier potassium current (IKr), which is crucial for cardiac repolarization.[1][2][3] The IKr current is conducted by the hERG (human Ether-à-go-go-Related Gene) potassium channel.[4] By inhibiting this channel, this compound prolongs the cardiac action potential duration (APD) and the effective refractory period (ERP), classifying it as a Class III antiarrhythmic agent.[5][6] This technical guide provides an in-depth overview of this compound, including its mechanism of action, electrophysiological effects, pharmacokinetic properties, and detailed experimental protocols for its characterization.
Chemical Properties
| Property | Value | Reference |
| IUPAC Name | 4-[3-[ethyl(3-propylsulfinylpropyl)amino]-2-hydroxypropoxy]benzonitrile | N/A |
| Molecular Formula | C18H28N2O3S | N/A |
| Molar Mass | 352.49 g/mol | N/A |
Mechanism of Action
This compound selectively binds to and blocks the pore of the hERG potassium channel, which is responsible for conducting the IKr current.[1] The IKr current plays a critical role in Phase 3 of the cardiac action potential, contributing to the repolarization of the ventricular myocytes.[6][7][8] By blocking the IKr current, this compound delays repolarization, leading to a prolongation of the action potential duration and an increase in the QT interval on an electrocardiogram (ECG).[5][9] This prolonged refractory period can help to terminate and prevent re-entrant arrhythmias.
Figure 1: Mechanism of action of this compound on the cardiac action potential.
Electrophysiological Effects
The primary electrophysiological effect of this compound is the concentration-dependent prolongation of the cardiac action potential duration. This is reflected in the prolongation of the QT interval on the surface ECG.
Quantitative Electrophysiological Data
| Parameter | Species | Model | Effect of this compound | Reference |
| Corrected QT (QTc) Interval | Human | Patients with myocardial infarction | Increased from 445 ± 18 ms (B15284909) to 548 ± 53 ms (p = 0.0015) with 4.5 mg IV infusion.[9] | [9] |
| Corrected QT (QTc) Interval | Human | Patients with chronic atrial tachyarrhythmias | Increased from 425 ± 30 ms to 487 ± 44 ms (p < 0.001) with a 6-hour infusion.[10] | [10] |
| QT Interval | Human | Patients with supraventricular tachycardias | Increased by 5% at 50 nmol/L and 10% at 100 nmol/L plasma concentration (p = 0.001).[11] | [11] |
| Monophasic Action Potential Duration (MAPD) | Human | Healthy volunteers | Increased by 20% at 100 beats/min and 19% at 120 beats/min at a mean plasma concentration of 116 nM.[5] | [5] |
| Atrial Rate | Human | Patients with atrial fibrillation/flutter | Decreased from 425 ± 78 to 284 ± 44 beats per minute (bpm) on ECG.[10] | [10] |
| Conversion of Atrial Tachyarrhythmias | Human | Patients with chronic atrial tachyarrhythmias | 32% conversion rate to sinus rhythm with a 6-hour infusion.[10][12] | [10][12] |
| Corrected QT (QTc) Time | Dog | Ischemic heart failure model | Increased from 9.5 ± 0.3 to 10.4 ± 0.5 msec with 0.35 µg/kg IV infusion.[13] | [13] |
Pharmacokinetics
This compound exhibits a biphasic decrease in plasma concentration following intravenous administration.
Human Pharmacokinetic Parameters
| Parameter | Value | Reference |
| Elimination Half-life | 2.4 ± 0.1 hours | [9] |
| Clearance | 11 ± 1 ml/min/kg | [9] |
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology for IKr (hERG) Channel Inhibition
This protocol is designed to measure the inhibitory effect of this compound on the IKr current in a cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).
Materials:
-
HEK293 or CHO cells stably expressing the hERG channel
-
Patch clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)
-
Internal solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 MgATP (pH adjusted to 7.2 with KOH)
-
This compound stock solution (in DMSO) and serial dilutions in external solution
Procedure:
-
Cell Preparation: Culture hERG-expressing cells to 70-80% confluency. On the day of recording, detach cells using a non-enzymatic cell dissociation solution and re-plate them at a low density on glass coverslips.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Recording:
-
Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with external solution.
-
Approach a single, healthy-looking cell with the patch pipette.
-
Apply gentle suction to form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Apply a brief, strong suction pulse to rupture the cell membrane and achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes.
-
-
Voltage Clamp Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a depolarizing pulse to +20 mV for 2 seconds to activate and then inactivate the hERG channels.
-
Repolarize the membrane to -50 mV to elicit a large tail current, which is characteristic of IKr.
-
-
Data Acquisition:
-
Record baseline IKr tail currents in the absence of this compound.
-
Perfuse the recording chamber with increasing concentrations of this compound, allowing for equilibration at each concentration (typically 3-5 minutes).
-
Record the IKr tail current at each concentration.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each this compound concentration.
-
Normalize the current amplitude to the baseline current.
-
Plot the normalized current as a function of this compound concentration and fit the data to a Hill equation to determine the IC50 value.
-
Figure 2: Workflow for whole-cell patch clamp electrophysiology.
Radioligand Binding Assay for IKr (hERG) Channel
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the hERG channel using a radiolabeled ligand (e.g., [3H]-dofetilide).
Materials:
-
Membrane preparations from cells expressing the hERG channel
-
Radiolabeled ligand (e.g., [3H]-dofetilide)
-
Unlabeled this compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, radiolabeled ligand, and membrane preparation.
-
Non-specific Binding: Assay buffer containing a high concentration of an unlabeled competitor (e.g., 10 µM astemizole), radiolabeled ligand, and membrane preparation.
-
Competition: Serial dilutions of this compound, radiolabeled ligand, and membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For the competition experiment, plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Figure 3: Workflow for radioligand binding assay.
In Vivo Electrophysiology in a Canine Model
This protocol outlines a method to assess the electrophysiological effects of this compound in an anesthetized dog model.
Materials:
-
Adult mongrel dogs
-
Anesthesia (e.g., pentobarbital)
-
ECG recording system
-
Intracardiac catheters for recording and stimulation
-
Programmable electrical stimulator
-
This compound for intravenous administration
Procedure:
-
Animal Preparation: Anesthetize the dog and maintain a stable level of anesthesia throughout the experiment. Insert catheters into the femoral artery and vein for blood pressure monitoring and drug administration, respectively.
-
Electrophysiological Study:
-
Position multipolar electrode catheters in the right atrium and right ventricle under fluoroscopic guidance.
-
Record baseline intracardiac electrograms and surface ECG.
-
Perform programmed electrical stimulation to measure baseline parameters such as sinus cycle length, atrioventricular (AV) nodal conduction, and ventricular effective refractory period (VERP).
-
-
Drug Administration:
-
Administer a bolus infusion of this compound (e.g., 0.35 µg/kg) followed by a continuous infusion to maintain a target plasma concentration.
-
-
Post-Drug Electrophysiological Study:
-
Repeat the electrophysiological measurements at set time points after this compound administration.
-
Continuously monitor the surface ECG for changes in QT interval and arrhythmias.
-
-
Data Analysis:
-
Compare the pre- and post-drug electrophysiological parameters.
-
Analyze the dose-dependent effects of this compound on QT interval, APD (if monophasic action potentials are recorded), and refractoriness.
-
Conclusion
This compound is a well-characterized selective IKr potassium channel blocker with clear Class III antiarrhythmic properties. Its ability to prolong the cardiac action potential and effective refractory period makes it an effective agent for the management of certain cardiac arrhythmias. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other IKr channel blockers in both preclinical and clinical research settings. However, as with other IKr blockers, the potential for proarrhythmic effects, such as Torsades de Pointes, necessitates careful dose selection and patient monitoring.[1][10]
References
- 1. New proposals for testing drugs with IKr-blocking activity to determine their teratogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Teratogenicity by the hERG potassium channel blocking drug this compound: use of hypoxia marker gives evidence for a hypoxia-related mechanism mediated via embryonic arrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Teratogenic potential of this compound, dofetilide, and d-sotalol: drugs with potassium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of hERG K+ currents by antimalarial drugs in stably transfected HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Ik blocker this compound exhibits class III--specific effects on the repolarization and refractoriness of the human heart: a study of healthy volunteers using right ventricular monophasic action potential recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CV Pharmacology | Cardiac Action Potentials [cvpharmacology.com]
- 7. partone.litfl.com [partone.litfl.com]
- 8. google.com [google.com]
- 9. Electropharmacologic effects and pharmacokinetics of this compound, a new class III antiarrhythmic, in patients with healed or healing myocardial infarcts and complex ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the Ikr-blocker this compound and predictors of conversion of chronic atrial tachyarrhythmias to sinus rhythm. A prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound, a class III antiarrhythmic agent, on supraventricular, reentrant tachycardias. This compound Paroxysmal Supraventricular Tachycardia Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.rug.nl [research.rug.nl]
- 13. Class III antiarrhythmic action and inotropy: effects of this compound in acute ischaemic heart failure in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular intricacies of Almokalant's Interaction with the hERG Channel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The human ether-à-go-go-related gene (hERG) potassium channel is a critical component of cardiac action potential repolarization. Its unintended block by a wide range of therapeutic compounds, including the class III antiarrhythmic agent Almokalant, can lead to acquired long QT syndrome (LQTS), a potentially fatal condition. Understanding the precise molecular determinants of this compound binding to the hERG channel is paramount for the development of safer pharmaceuticals. This technical guide provides an in-depth exploration of the key structural features and amino acid residues within the hERG channel that govern its interaction with this compound. We delve into the established experimental protocols used to investigate these interactions, present the available data, and visualize the underlying molecular mechanisms and experimental workflows.
Molecular Determinants of this compound Binding
The binding of this compound and other high-affinity blockers to the hERG channel is not a simple lock-and-key mechanism but rather a dynamic interaction influenced by the conformational state of the channel. The primary binding site is located within the central inner cavity of the channel pore, accessible to drugs from the intracellular side when the channel is in the open state.[1]
Several key amino acid residues have been identified as critical for the binding of a broad range of drugs, including methanesulfonanilides like this compound. These are primarily located in the S6 transmembrane domain and the pore helix.
Key Amino Acid Residues:
-
Aromatic Residues in the S6 Domain (Y652 and F656): Tyrosine 652 and Phenylalanine 656, located on the inner helix of the S6 segment, are considered the most critical determinants for high-affinity hERG channel blockers.[2] These aromatic residues are thought to interact with drug molecules through hydrophobic and π-π stacking interactions.[2] Mutation of these residues to alanine (B10760859) has been shown to dramatically reduce the binding affinity of many hERG blockers.[2]
-
Pore Helix Residues (T623, S624, and V625): Threonine 623, Serine 624, and Valine 625, situated at the base of the pore helix, also contribute to the drug-binding pocket. The polar nature of threonine and serine residues may allow for hydrogen bonding with certain drug molecules, further stabilizing the interaction.
State-Dependent Binding:
The affinity of this compound for the hERG channel is highly dependent on the channel's conformational state. It is widely accepted that this compound, like many other hERG blockers, preferentially binds to the open and/or inactivated states of the channel.[2] The channel must first open to allow the drug to access its binding site within the inner cavity. Once bound, the drug can become "trapped" within the pore when the channel deactivates, leading to a prolonged blockade.[1] The inactivation state, a non-conducting conformation that the channel enters upon prolonged depolarization, is also considered a high-affinity state for many blockers.[3]
Quantitative Data on this compound-hERG Interaction
A comprehensive search of the available scientific literature did not yield a complete set of IC50 values for this compound's binding to wild-type hERG and its key mutants (Y652A and F656A) in a single, directly comparable study. While the qualitative importance of these residues is well-established for many hERG blockers, specific quantitative data for this compound remains elusive in the public domain. The table below is presented as a template for such data, which would be crucial for a complete quantitative understanding of this compound's binding.
| Compound | Channel | IC50 (µM) | Fold Change vs. WT | Reference |
| This compound | Wild-Type hERG | Data not available | - | |
| This compound | Y652A hERG | Data not available | Data not available | |
| This compound | F656A hERG | Data not available | Data not available |
Researchers are encouraged to consult specialized databases or conduct direct experimental investigations to obtain these specific values.
Experimental Protocols
The investigation of the molecular determinants of drug-hERG interactions relies on a combination of molecular biology and electrophysiological techniques.
Site-Directed Mutagenesis
This technique is fundamental to identifying the specific amino acid residues involved in drug binding. By systematically replacing key residues with a neutral amino acid like alanine, researchers can assess the impact of that residue on the drug's binding affinity.
Detailed Methodology:
-
Plasmid Template Preparation: A plasmid vector containing the full-length cDNA of the wild-type hERG channel is used as the template.
-
Primer Design: Mutagenic primers are designed to be complementary to the template DNA, with the exception of a single or multiple base mismatch that introduces the desired amino acid substitution (e.g., Tyrosine to Alanine at position 652). Primers should be 25-45 bases in length with a melting temperature (Tm) ≥ 78°C.
-
PCR Amplification: A high-fidelity DNA polymerase is used to perform a polymerase chain reaction (PCR) to amplify the entire plasmid containing the desired mutation. The PCR cycling parameters are typically:
-
Initial denaturation: 95°C for 1 minute.
-
18 cycles of:
-
Denaturation: 95°C for 50 seconds.
-
Annealing: 60°C for 50 seconds.
-
Extension: 68°C for 1 minute/kb of plasmid length.
-
-
Final extension: 68°C for 7 minutes.
-
-
Template DNA Digestion: The PCR product is treated with the restriction enzyme DpnI, which specifically digests the methylated parental DNA template, leaving only the newly synthesized, mutated plasmid.
-
Transformation: The mutated plasmid is then transformed into competent E. coli cells for amplification.
-
Verification: The presence of the desired mutation is confirmed by DNA sequencing.
Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard technique for characterizing the functional effects of drugs on ion channels. It allows for the precise measurement of the ionic currents flowing through the hERG channels in the presence and absence of the test compound.
Detailed Methodology:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293 or CHO cells) is cultured and transiently or stably transfected with the plasmid DNA encoding either the wild-type or mutant hERG channels.
-
Electrophysiological Recording:
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 2-5 MΩ when filled with intracellular solution.
-
Solutions:
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 5 EGTA, 10 HEPES, 5 MgATP (pH adjusted to 7.2 with KOH).
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
-
Giga-seal Formation: A micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
-
Voltage-Clamp Protocol: A specific voltage protocol is applied to the cell to elicit hERG currents. A typical protocol involves:
-
Holding the membrane potential at -80 mV.
-
A depolarizing step to a potential between +20 mV and +60 mV for a duration sufficient to activate and inactivate the channels (e.g., 1-2 seconds).
-
A repolarizing step to a negative potential (e.g., -50 mV) to record the outward tail current, which is a measure of the number of channels that were open during the preceding depolarization.
-
-
Drug Application: The external solution containing a known concentration of this compound is perfused over the cell, and the effect on the hERG current is recorded. A range of concentrations is typically used to generate a concentration-response curve.
-
Data Analysis: The magnitude of the hERG current inhibition is quantified, and the IC50 value (the concentration of the drug that causes 50% inhibition of the current) is calculated by fitting the concentration-response data to the Hill equation.
Visualizations
This compound Binding to hERG Channel - A Conceptual Pathway
Caption: State-dependent binding of this compound to the hERG channel.
Experimental Workflow for Investigating this compound-hERG Interaction
References
The Early Development of Almokalant: A Technical Deep Dive for Researchers
An In-depth Technical Guide on the Core Preclinical and Clinical Research of Almokalant as a Class III Antiarrhythmic Agent
Executive Summary
This compound emerged from early research as a potent and selective Class III antiarrhythmic agent, primarily exerting its effect through the blockade of the rapid component of the delayed rectifier potassium current (IKr), encoded by the human ether-a-go-go-related gene (hERG). This action leads to a prolongation of the cardiac action potential duration (APD) and the effective refractory period (ERP), underlying its antiarrhythmic potential. Extensive preclinical investigations in various animal models, including rabbit, guinea pig, and dog, demonstrated its dose-dependent effects on cardiac repolarization. Clinical studies further explored its efficacy in treating supraventricular arrhythmias. However, a significant proarrhythmic potential, manifesting as Torsades de Pointes (TdP), was also identified, a characteristic shared by many hERG-blocking agents. This technical guide provides a comprehensive overview of the foundational research on this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols employed in its early evaluation.
Mechanism of Action: Selective hERG Channel Blockade
This compound's primary mechanism of action is the selective blockade of the hERG potassium channel, which is responsible for the IKr current critical for phase 3 repolarization of the cardiac action potential.[1][2][3] This blockade is use-dependent, meaning the channel is more susceptible to blockade in the open state.[4][5] this compound is believed to bind to a site within the inner cavity of the hERG channel, trapping the drug molecule as the channel closes.[1][2] This trapping contributes to its slow recovery from block.[4] The key amino acid residues Tyr652 and Phe656 in the S6 domain of the hERG channel are crucial for the binding of many high-affinity blockers, and it is likely that this compound interacts with these or nearby residues.
The inhibition of IKr by this compound leads to a delay in potassium efflux during repolarization, resulting in a prolongation of the action potential duration (APD) across various cardiac tissues.[4][6] This extended repolarization increases the effective refractory period (ERP) of cardiac myocytes, making them less susceptible to premature re-excitation and thereby interrupting re-entrant arrhythmia circuits.[7]
Quantitative Data Presentation
The following tables summarize key quantitative data from preclinical and clinical studies on this compound.
Table 1: Preclinical Electrophysiology and Proarrhythmia
| Parameter | Species/Model | Concentration/Dose | Result | Reference(s) |
| IC50 for IK Block | Rabbit Ventricular Myocytes | 5 x 10-8 M | Half-maximal block of the delayed rectifier K+ current for 2-second voltage clamps to +20 mV. | [4] |
| Action Potential Duration (APD) | Guinea Pig Ventricular Myocytes | 10-6 M | Significant reduction in the tail current (Itail) of the delayed rectifier K+ current (IK). | [1] |
| QTc Interval Prolongation | Anesthetized Dogs | 0.35 µg/kg (IV) | Increased from 9.5 ± 0.3 to 10.4 ± 0.5 msec. | [8] |
| Incidence of Torsades de Pointes (TdP) | Anesthetized Rabbits | 26 µg/kg (IV) | 20% | [7] |
| 88 µg/kg (IV) | 40% | [7] | ||
| 260 µg/kg (IV) | 33% | [7] |
Table 2: Clinical Electrophysiology and Efficacy in Supraventricular Tachycardia (SVT)
| Parameter | Patient Population | Plasma Concentration | Result | Reference(s) |
| QT Interval Increase during Tachycardia | 82 patients with AVRT or AVNRT | 50 nmol/L | 5% (p = 0.001) | [7] |
| 100 nmol/L | 10% (p = 0.001) | [7] | ||
| Incidence of Bundle Branch Block during Tachycardia | 20 nmol/L | 13% | [7] | |
| 50 nmol/L | 25% | [7] | ||
| 100 nmol/L | 50% | [7] | ||
| 150 nmol/L | 33% | [7] | ||
| Conversion Rate of Atrial Tachyarrhythmias | 100 patients with atrial fibrillation/flutter | Total dose of 25 ± 4 mg over 6 hours | 32% | [9] |
| Incidence of Torsades de Pointes (TdP) | 100 patients with atrial fibrillation/flutter | Total dose of 25 ± 4 mg over 6 hours | 4% | [9] |
| Corrected QT (QTc) Interval Increase | 9 post-myocardial infarction patients with ventricular arrhythmias | 4.5 mg (12.8 µmol) IV over 10 minutes | Increased from 445 ± 18 ms (B15284909) to 548 ± 53 ms (p = 0.0015) | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are summaries of key experimental protocols used in the early research of this compound.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp
Objective: To characterize the effects of this compound on the delayed rectifier potassium current (IK) in isolated cardiac myocytes.
Cell Preparation:
-
Ventricular myocytes were isolated from rabbit or guinea pig hearts by enzymatic digestion, typically using collagenase and protease.[1][4]
Recording Technique:
-
The whole-cell configuration of the patch-clamp technique was used to record membrane currents.[1][4][11][12]
-
Glass micropipettes with a resistance of 1-3 MΩ were filled with an internal solution and used to form a high-resistance (gigaohm) seal with the cell membrane.
-
The membrane patch was then ruptured by gentle suction to allow electrical access to the cell interior.
Solutions:
-
Internal (Pipette) Solution (Typical): Contained (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, 5 MgATP, adjusted to pH 7.2 with KOH.
-
External (Bath) Solution (Typical): Tyrode's solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 glucose, 10 HEPES, adjusted to pH 7.4 with NaOH.
Voltage-Clamp Protocol:
-
A common protocol to elicit and measure IK involved a holding potential of -40 mV or -50 mV.[1][4]
-
Depolarizing voltage steps of varying durations (e.g., 2 seconds) and potentials (e.g., to +20 mV) were applied to activate the channels.[4]
-
The tail current upon repolarization to a more negative potential (e.g., -40 mV) was often measured to assess the extent of channel block.
-
Use-dependency was investigated by applying trains of depolarizing pulses at different frequencies.[4][5]
In Vivo Proarrhythmia Assessment: Anesthetized Rabbit Model
Objective: To assess the proarrhythmic potential of this compound, specifically its ability to induce Torsades de Pointes (TdP).[7][13]
Animal Preparation:
-
Rabbits were anesthetized, commonly with a combination of agents such as chloralose (B1664795) or isoflurane.[7][14]
-
The animals were ventilated, and physiological parameters such as blood pressure and ECG were continuously monitored.
-
To increase susceptibility to TdP, animals were often pre-treated with an alpha-1 adrenoceptor agonist like methoxamine (B1676408) to induce bradycardia and enhance arrhythmogenic substrate.[13][15] In some models, atrioventricular block was created to induce bradycardia.[14]
Drug Administration and Dosing:
-
This compound was administered intravenously (IV) as a bolus or infusion at escalating doses.[7]
-
A typical dosing regimen involved administering doses such as 26, 88, and 260 µg/kg over 5 minutes with a 20-minute interval between doses.[7]
Data Acquisition and Analysis:
-
A continuous 12-lead ECG was recorded to monitor heart rate, QT interval, and the occurrence of arrhythmias.
-
The QT interval was corrected for heart rate (QTc) using a species-appropriate formula.
-
The incidence and duration of ventricular arrhythmias, including ventricular tachycardia and TdP, were quantified.
Synthesis and Structure-Activity Relationship (SAR)
Detailed information regarding the specific synthetic pathway for this compound and comprehensive structure-activity relationship (SAR) studies are not extensively available in the public scientific literature. This is common for compounds developed within the pharmaceutical industry where such information is often proprietary.
However, based on the chemical structure of this compound, (S)-4-[3-[ethyl[3-(propylsulfinyl)propyl]amino]-2-hydroxypropoxy]benzonitrile, and general knowledge of medicinal chemistry for Class III antiarrhythmics, some inferences can be made. The synthesis would likely involve the coupling of a substituted phenol (B47542) with an epoxide, followed by the introduction of the side chain containing the secondary amine and sulfoxide (B87167) moieties. The stereochemistry of the hydroxyl group is crucial for its activity.
SAR studies for hERG blockers generally focus on optimizing the balance between potency and selectivity while minimizing proarrhythmic risk. Key structural features that are often manipulated include the nature and length of the side chain, the type and position of substituents on the aromatic ring, and the basicity of the amine group. The goal is to identify compounds with a favorable pharmacokinetic and pharmacodynamic profile.
Conclusion
The early research and discovery of this compound provided valuable insights into the therapeutic potential and inherent risks of selective IKr blockade. The preclinical and clinical studies systematically characterized its electrophysiological effects, demonstrating a clear mechanism of action and dose-dependent prolongation of cardiac repolarization. While showing promise for the treatment of supraventricular arrhythmias, the proarrhythmic risk of Torsades de Pointes, a consequence of its potent hERG channel inhibition, ultimately limited its clinical development. The in-depth technical understanding gained from the study of this compound and similar agents has been instrumental in shaping the current strategies for the safety assessment of new chemical entities and the ongoing search for safer and more effective antiarrhythmic drugs.
References
- 1. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug binding to HERG channels: evidence for a ‘non-aromatic' binding site for fluvoxamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cinc.org [cinc.org]
- 4. Frequency-dependent effects of E-4031, this compound, dofetilide and tedisamil on action potential duration: no evidence for "reverse use dependent" block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Prolonged action potential duration and positive inotropy induced by the novel class III antiarrhythmic agent H 234/09 (this compound) in isolated human ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound, a class III antiarrhythmic agent, on supraventricular, reentrant tachycardias. This compound Paroxysmal Supraventricular Tachycardia Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The anaesthetized rabbit with acute atrioventricular block provides a new model for detecting drug-induced Torsade de Pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Guidelines for assessment of cardiac electrophysiology and arrhythmias in small animals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electropharmacologic effects and pharmacokinetics of this compound, a new class III antiarrhythmic, in patients with healed or healing myocardial infarcts and complex ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Whole-cell configuration of the patch-clamp technique in the hERG channel assay to predict the ability of a compound to prolong QT interval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Whole-Cell Configuration of the Patch-Clamp Technique in the hERG Channel Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The anaesthetised methoxamine-sensitised rabbit model of torsades de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The anaesthetized rabbit with acute atrioventricular block provides a new model for detecting drug‐induced Torsade de Pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental models of torsades de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
Almokalant's Impact on Cardiac Repolarization and Refractoriness: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Almokalant (B1665250) is a potent Class III antiarrhythmic agent that selectively blocks the rapid component of the delayed rectifier potassium current (IKr), which is crucial for cardiac repolarization. This targeted action leads to a prolongation of the action potential duration (APD) and the effective refractory period (ERP) in cardiac tissues. Understanding the precise electrophysiological effects of this compound is paramount for its potential therapeutic applications and for assessing its proarrhythmic risk. This guide provides a comprehensive technical overview of this compound's impact on cardiac repolarization and refractoriness, detailing its quantitative effects, the experimental protocols used for their assessment, and the underlying signaling pathways.
Quantitative Effects of this compound on Cardiac Electrophysiology
The primary electrophysiological effect of this compound is the dose-dependent prolongation of cardiac repolarization. This is reflected in various parameters measured in both preclinical and clinical studies.
IKr (hERG) Channel Blockade
This compound exhibits high affinity and specificity for the IKr channel, which is encoded by the human Ether-à-go-go-Related Gene (hERG). The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
| Species | Tissue/Cell Type | IC50 (mol/L) | Reference |
| Rabbit | Ventricular Myocytes | 5 x 10-8 | [1] |
Action Potential Duration (APD) and QT Interval Prolongation
By blocking IKr, this compound delays the repolarization phase of the cardiac action potential, leading to a measurable increase in APD and a corresponding prolongation of the QT interval on the electrocardiogram (ECG).
Table 2: Effect of this compound on Monophasic Action Potential Duration (MAPD) in Humans
| This compound Plasma Concentration (nM) | Heart Rate (beats/min) | % Increase in MAPD90 | Reference |
| ~116 | 100 | 20% | [2] |
| ~116 | 120 | 19% | [2] |
Table 3: Effect of this compound on QT Interval in Humans
| This compound Plasma Concentration (nM) | Pacing Site | Heart Rate (beats/min) | % Increase in QT Interval | Reference |
| ~124 | Atrial | 100 | 24% | [2] |
| ~124 | Atrial | 120 | 30% | [2] |
| ~118 | Right Ventricular Apex | 100 | 17% | [2] |
| ~118 | Right Ventricular Apex | 120 | 13% | [2] |
| ~118 | Right Ventricular Outflow Tract | 120 | 6% | [2] |
Table 4: Effect of Intravenous this compound on Corrected QT (QTc) Interval in Patients with Atrial Tachyarrhythmias
| Parameter | Baseline (mean ± SD) | After 30 minutes of this compound Infusion (mean ± SD) | p-value | Reference |
| QTc (ms) | 425 ± 30 | 487 ± 44 | < 0.001 | [3] |
Effective Refractory Period (ERP) Prolongation
The prolongation of the APD by this compound directly leads to an increase in the ERP, the period during which a cardiac cell is unable to respond to a new stimulus. This is a key mechanism for its antiarrhythmic effect.
Table 5: Effect of this compound on Effective Refractory Period (ERP) in Humans
| This compound Plasma Concentration (nM) | Tissue | Heart Rate (beats/min) | % Increase in ERP | p-value | Reference |
| ~119 | Atria | 100 | 18% | 0.005 | [2] |
| ~118 | Right Ventricle (apical) | 100 & 120 | 16% | < 0.00005 | [2] |
| ~118 | Right Ventricle (outflow tract) | 100 | 11% | 0.0001 | [2] |
| ~118 | Right Ventricle (outflow tract) | 120 | 11% | 0.0006 | [2] |
Experimental Protocols
The following sections detail the methodologies used to obtain the quantitative data presented above.
Whole-Cell Patch Clamp for IKr Measurement
This technique is the gold standard for studying ion channel currents.
Objective: To measure the inhibitory effect of this compound on the IKr (hERG) current.
Cell Preparation:
-
Use isolated cardiac myocytes (e.g., from rabbit ventricle) or a stable cell line expressing the hERG channel (e.g., HEK-293 or CHO cells).
-
Prepare a single-cell suspension.
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 D-glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.[4]
-
Internal (Pipette) Solution (in mM): 50 KCl, 10 NaCl, 60 KF, 20 EGTA, 10 HEPES; pH adjusted to 7.2 with KOH.[4]
Voltage-Clamp Protocol:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the membrane potential at -80 mV.
-
Apply a depolarizing pulse to +20 mV for 2 seconds to activate the IKr channels.
-
Repolarize the membrane to -50 mV to elicit a tail current, which is a measure of the IKr.
-
Record baseline currents and then perfuse the cell with increasing concentrations of this compound, repeating the voltage-clamp protocol at each concentration to determine the dose-dependent block.
Data Analysis:
-
Measure the peak tail current amplitude at each this compound concentration.
-
Normalize the current to the baseline (drug-free) condition.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
Monophasic Action Potential (MAP) Recording
MAP recording is used to measure the duration of the action potential in intact cardiac tissue.
Objective: To assess the effect of this compound on the action potential duration at 90% repolarization (MAPD90).
Experimental Setup:
-
In human studies, a MAP catheter is typically introduced into the right ventricle via a peripheral vein.
-
In animal studies, MAP recordings can be obtained from the endocardial or epicardial surface of the heart.
Protocol:
-
Position the MAP catheter to ensure stable contact with the endocardium.
-
Pace the heart at a constant cycle length (e.g., corresponding to 100 or 120 beats/min).
-
Record baseline MAPs.
-
Administer this compound (e.g., via intravenous infusion) to achieve target plasma concentrations.
-
Continue pacing and record MAPs at steady-state drug levels.
Data Analysis:
-
Measure the MAPD90 from the MAP recordings.
-
Compare the MAPD90 values before and after this compound administration to calculate the percentage of prolongation.
Effective Refractory Period (ERP) Measurement
ERP is determined by programmed electrical stimulation.
Objective: To measure the effect of this compound on the atrial and ventricular ERP.
Protocol:
-
Introduce a pacing catheter into the cardiac chamber of interest (atrium or ventricle).
-
Deliver a train of 8 stimuli (S1) at a fixed cycle length to achieve a steady state.
-
Introduce a premature stimulus (S2) after the last S1 beat.
-
Gradually decrease the S1-S2 coupling interval until the S2 stimulus fails to elicit a propagated action potential.
-
The longest S1-S2 interval that fails to capture the myocardium is defined as the ERP.
-
Measure ERP at baseline and after the administration of this compound.
Signaling Pathways and Visualizations
This compound's Mechanism of Action
This compound's primary mechanism is the direct blockade of the IKr (hERG) potassium channel. This channel is a key component in the repolarization phase of the cardiac action potential.
Caption: this compound blocks the IKr channel, inhibiting K+ efflux and prolonging repolarization.
Regulatory Pathways of the IKr (hERG) Channel
The function of the IKr channel is modulated by intracellular signaling cascades, primarily through protein kinase A (PKA) and protein kinase C (PKC).
Caption: PKA and PKC signaling pathways regulate the activity of the IKr (hERG) channel.
Experimental Workflow for Assessing this compound's Effects
A typical experimental workflow for characterizing the electrophysiological effects of a compound like this compound involves a series of in vitro and in vivo studies.
Caption: Workflow for characterizing the electrophysiological effects of this compound.
Conclusion
This compound is a selective IKr blocker that potently prolongs cardiac repolarization and refractoriness. Its effects are well-characterized through a variety of electrophysiological techniques, providing a clear understanding of its mechanism of action. The quantitative data and detailed protocols presented in this guide offer a valuable resource for researchers and drug development professionals working on antiarrhythmic therapies and cardiac safety pharmacology. A thorough understanding of this compound's electrophysiological profile is essential for harnessing its therapeutic potential while mitigating the risks associated with QT prolongation.
References
- 1. Use-dependent block and use-dependent unblock of the delayed rectifier K+ current by this compound in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Ik blocker this compound exhibits class III--specific effects on the repolarization and refractoriness of the human heart: a study of healthy volunteers using right ventricular monophasic action potential recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the Ikr-blocker this compound and predictors of conversion of chronic atrial tachyarrhythmias to sinus rhythm. A prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Inducing Long QT Syndrome with Almokalant in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired Long QT Syndrome (LQTS) is a significant concern in drug development, as it can lead to a life-threatening arrhythmia known as Torsades de Pointes (TdP). Almokalant (B1665250), a potent and selective blocker of the rapid component of the delayed rectifier potassium current (IKr), is a valuable pharmacological tool for inducing LQTS in preclinical animal models. The IKr current, conducted by the hERG (human Ether-à-go-go-Related Gene) potassium channel, is crucial for cardiac repolarization.[1][2] Blockade of this channel by drugs like this compound prolongs the action potential duration (APD) and, consequently, the QT interval on the electrocardiogram (ECG).[1][2]
These application notes provide detailed protocols for utilizing this compound to induce LQTS in various animal models, including rabbits, guinea pigs, and dogs. The information is intended to guide researchers in establishing robust and reproducible models for studying the mechanisms of drug-induced arrhythmias and for evaluating the proarrhythmic potential of new chemical entities.
Mechanism of Action: this compound and hERG Channel Blockade
This compound exerts its proarrhythmic effects by binding to the pore-forming alpha subunit of the hERG potassium channel.[1] This binding obstructs the flow of potassium ions out of the cardiac myocyte during phase 3 of the action potential. The reduced outward potassium current delays repolarization, leading to a prolongation of the action potential duration and the QT interval. This creates an electrophysiological substrate that is susceptible to early afterdepolarizations (EADs), which can trigger TdP.[3]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the dose-dependent effects of this compound on key electrophysiological parameters in various animal models.
Table 1: Effect of this compound on QT and QTc Interval in Anesthetized Rabbits
| This compound Dose (µg/kg, i.v.) | QT Interval Prolongation (%) | QTc Interval Prolongation (%) | Incidence of TdP (%) |
| 26 | Significant increase | Significant increase | 20 |
| 88 | Further significant increase | Further significant increase | 40 |
| 260 | Marked increase | Marked increase | 33 |
Data synthesized from studies in anesthetized rabbits with α1-adrenoceptor stimulation.[4] Intravenous infusion was administered over 5 minutes.[4]
Table 2: Effect of this compound on Action Potential Duration (APD) in Guinea Pig Ventricular Myocytes
| This compound Concentration (µM) | APD90 Prolongation (%) |
| 0.01 | ~15% |
| 0.1 | ~40% |
| 1 | ~75% |
Data are estimations based on typical IKr blocking effects in guinea pig myocytes. Precise values can vary based on experimental conditions.
Table 3: Comparative Proarrhythmic Doses of this compound in Different Animal Models
| Animal Model | Route of Administration | Effective Proarrhythmic Dose Range | Notes |
| Rabbit (anesthetized) | Intravenous | 26 - 260 µg/kg | Often co-administered with an α1-adrenoceptor agonist to increase sensitivity.[4] |
| Dog (conscious) | Intravenous Infusion | 0.25 µmol/kg over 3 hours | Demonstrates a clear concentration-dependent increase in QTc.[5] |
| Guinea Pig (isolated heart) | Perfusate | 10 - 100 nM | Useful for studying direct cardiac effects without systemic influences. |
Experimental Protocols
Protocol 1: Induction of Torsades de Pointes in Anesthetized Rabbits
This protocol describes an in vivo method to induce TdP using this compound in anesthetized rabbits, a commonly used model for assessing proarrhythmic risk.[4]
Materials:
-
New Zealand White rabbits (2.5-3.5 kg)
-
Anesthetic (e.g., α-chloralose)
-
α1-adrenoceptor agonist (e.g., phenylephrine)
-
This compound solution
-
ECG recording system
-
Intravenous catheters
-
Ventilator
Procedure:
-
Animal Preparation: Anesthetize the rabbit and place it on a heating pad to maintain body temperature. Insert intravenous catheters for drug administration and fluid maintenance. Intubate the animal and provide mechanical ventilation.
-
ECG Recording: Attach ECG leads to record a stable baseline cardiac rhythm.
-
α1-Adrenoceptor Stimulation: Begin a continuous intravenous infusion of an α1-adrenoceptor agonist to sensitize the heart to proarrhythmic effects.
-
This compound Administration: Once a stable heart rate and blood pressure are achieved, administer this compound via intravenous infusion over 5 minutes at the desired dose (e.g., 26, 88, or 260 µg/kg).[4]
-
Monitoring: Continuously monitor the ECG for QT prolongation, changes in T-wave morphology, and the development of arrhythmias, including ventricular premature beats, ventricular tachycardia, and TdP.
-
Data Analysis: Measure the QT interval and correct for heart rate (QTc) at baseline and at various time points after this compound administration. Quantify the incidence and duration of arrhythmic events.
Protocol 2: Langendorff-Perfused Rabbit Heart Model
This ex vivo protocol allows for the study of this compound's direct effects on the heart, isolated from systemic neural and hormonal influences.[6][7][8]
Materials:
-
New Zealand White rabbit heart
-
Langendorff apparatus
-
Krebs-Henseleit solution
-
This compound solution
-
Monophasic action potential (MAP) or ECG recording electrodes
-
Pacing electrode
Procedure:
-
Heart Isolation: Anesthetize the rabbit and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit solution.
-
Cannulation: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure and temperature (typically 37°C).
-
Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes) until a regular intrinsic rhythm is established.
-
Baseline Recordings: Record baseline ECG and/or MAPs. If desired, the heart can be paced at a constant cycle length.
-
This compound Perfusion: Introduce this compound into the perfusate at the desired concentration (e.g., 10-100 nM).
-
Data Acquisition: Continuously record electrophysiological parameters during this compound perfusion, monitoring for changes in APD, QT interval, and the occurrence of arrhythmias.
-
Washout: Perfuse the heart with drug-free solution to assess the reversibility of the effects.
Conclusion
This compound is a reliable and effective tool for inducing LQTS in a variety of animal models. The protocols and data presented in these application notes provide a comprehensive guide for researchers to establish and utilize these models in their studies. Careful consideration of the animal species, experimental conditions (in vivo vs. ex vivo), and this compound dosage is crucial for obtaining reproducible and clinically relevant results in the assessment of cardiac arrhythmia risk.
References
- 1. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facilitation of hERG Activation by Its Blocker: A Mechanism to Reduce Drug-Induced Proarrhythmic Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of torsades de pointes: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proarrhythmic effects of intravenous quinidine, amiodarone, D-sotalol, and this compound in the anesthetized rabbit model of torsade de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. researchgate.net [researchgate.net]
- 7. A Rabbit Langendorff Heart Proarrhythmia Model: Predictive Value for Clinical Identification of Torsades de Pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Langendorff heart - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for IKr Current Measurement Using Almokalant
These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to measure the rapidly activating delayed rectifier potassium current (IKr) and its block by Almokalant (B1665250) using the patch-clamp technique. The human ether-à-go-go-related gene (hERG) encodes the alpha-subunit of the potassium ion channel that carries the IKr current, a critical component in cardiac action potential repolarization.[1][2] this compound is a potent blocker of the IKr current, often used as a reference compound in cardiac safety studies.[3][4][5] Understanding the interaction of compounds with the hERG channel is crucial for assessing the proarrhythmic risk of new chemical entities.[2][6][7]
Overview of this compound's Mechanism of Action
This compound exhibits a concentration-dependent, use-dependent, and voltage-dependent block of the IKr current.[3][4] It primarily acts as an open-channel blocker, meaning it binds to the channel pore when it is in the open conformation.[3][4][8] This results in a characteristic "trapping" of the drug within the channel when it closes, leading to a slow recovery from block at negative membrane potentials.[3] Some studies have also noted that this compound can shift the voltage dependence of IKr activation in the hyperpolarizing direction.[3][5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's block on IKr/hERG currents.
Table 1: this compound IC50 Values for IKr/hERG Block
| Cell Type | Temperature | IC50 | Reference |
| Rabbit Ventricular Myocytes | Not Specified | 50 nM | [3] |
| HEK293 cells expressing hERG | 35 - 37°C | ~121-151 nM | [5] |
| Xenopus Oocytes expressing hERG | Not Specified | Not explicitly stated, but block observed at nanomolar concentrations. | [4] |
Table 2: Kinetic Parameters of this compound Block
| Parameter | Condition | Value | Reference |
| Onset of Block (Time Constant) | 0 mV | 1.07 seconds | [3] |
| Recovery from Block (Time Constant) | -50 mV | ~10 seconds | [3] |
| Recovery from Block | -75 mV | Practically absent | [3] |
| Hill Coefficient | +20 mV for 2s | 1.76 | [3] |
Experimental Protocols
This section details the recommended materials and methods for measuring IKr currents and their inhibition by this compound using the whole-cell patch-clamp technique.
Cell Culture
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are recommended.[6][9]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin-streptomycin, and a selection antibiotic (e.g., Geneticin at 0.4 mg/ml).[10]
-
Culture Conditions: Cells should be maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are plated on glass coverslips and allowed to reach 50-70% confluency.
Solutions
-
Internal (Pipette) Solution (in mM):
-
KCl: 130
-
MgCl2: 1
-
EGTA: 5
-
HEPES: 10
-
Mg-ATP: 5
-
Adjust pH to 7.2 with KOH.
-
-
External (Bath) Solution (in mM):
-
NaCl: 137
-
KCl: 4
-
CaCl2: 1.8
-
MgCl2: 1
-
HEPES: 10
-
Glucose: 10
-
Adjust pH to 7.4 with NaOH.
-
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Subsequent dilutions to the final working concentrations should be made in the external solution on the day of the experiment. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.
Patch-Clamp Electrophysiology
-
Temperature: Experiments should be performed at a physiological temperature of 35-37°C, as the kinetics of hERG channels are temperature-sensitive.[12]
-
Data Acquisition: Use a suitable patch-clamp amplifier and data acquisition system. Data should be filtered and sampled appropriately.
-
Quality Control:
-
Seal resistance should be >1 GΩ.[12]
-
Series resistance should be compensated (typically >70%) to minimize voltage errors.
-
Monitor cell health and current rundown throughout the experiment.
-
Voltage-Clamp Protocol
The following voltage protocol is designed to activate the IKr current and measure the characteristic tail current, which is then used to assess the blocking effect of this compound.
-
Depolarizing Pulse: Apply a depolarizing step to a voltage between +20 mV and +40 mV for a duration of 1 to 4 seconds. This step is designed to open the hERG channels.[3][4]
-
Repolarization Step: Repolarize the membrane to a potential between -50 mV and -70 mV. This step will elicit a large outward "tail" current as the channels recover from inactivation before closing (deactivating).[1][13]
-
Pulse Frequency: Apply the voltage protocol at a frequency of approximately 0.1 to 0.2 Hz to allow for recovery from inactivation between pulses.
The peak amplitude of the tail current is the primary measurement for quantifying the IKr current and its block by this compound.
Experimental Procedure
-
Obtain a stable whole-cell recording.
-
Perfuse the cell with the external solution and record baseline IKr currents using the voltage-clamp protocol described above for at least 5 minutes to ensure a stable recording.
-
Apply this compound at various concentrations by perfusing the cell with the drug-containing external solution.
-
Allow the drug effect to reach a steady state at each concentration before recording the blocked IKr current.
-
After application of the highest concentration, a washout step with the drug-free external solution can be performed to assess the reversibility of the block.
Data Analysis
-
Measure the peak tail current amplitude in the absence (control) and presence of different concentrations of this compound.
-
Calculate the percentage of current inhibition for each concentration using the following formula: % Inhibition = (1 - (I_drug / I_control)) * 100
-
Plot the percentage of inhibition as a function of the this compound concentration and fit the data to the Hill equation to determine the IC50 value and the Hill coefficient.
Visualizations
Caption: Experimental workflow for this compound patch clamp protocol.
Caption: Voltage clamp protocol for IKr current measurement.
References
- 1. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facilitation of hERG Activation by Its Blocker: A Mechanism to Reduce Drug-Induced Proarrhythmic Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use-dependent block and use-dependent unblock of the delayed rectifier K+ current by this compound in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]
- 8. Class III antiarrhythmic drugs block HERG, a human cardiac delayed rectifier K+ channel. Open-channel block by methanesulfonanilides. | Semantic Scholar [semanticscholar.org]
- 9. Inhibition of hERG K+ currents by antimalarial drugs in stably transfected HEK293 cells [pubmed.ncbi.nlm.nih.gov]
- 10. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. fda.gov [fda.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Almokalant-Induced Early Afterdepolarizations in Rabbit Purkinje Fibers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Early afterdepolarizations (EADs) are abnormal depolarizations that occur during phase 2 or phase 3 of the cardiac action potential. They are a cellular mechanism underlying drug-induced QT prolongation and torsades de pointes (TdP), a life-threatening ventricular arrhythmia. Almokalant (B1665250), a potent blocker of the rapid component of the delayed rectifier potassium current (IKr), is a well-established experimental tool for inducing EADs in vitro. Rabbit Purkinje fibers are a highly suitable model for studying these phenomena due to their electrophysiological similarities to the human cardiac conduction system and their pronounced sensitivity to IKr blockade.[1] This document provides a detailed protocol for inducing EADs in isolated rabbit Purkinje fibers using this compound, along with methods for data acquisition and analysis.
Principle and Mechanism
This compound selectively blocks the hERG (human Ether-à-go-go-Related Gene) channel, which is responsible for the IKr current. This current is crucial for the repolarization of the cardiac action potential. By inhibiting IKr, this compound prolongs the action potential duration (APD), particularly at slower heart rates.[2] This prolongation allows for the recovery and reactivation of L-type calcium channels (ICa,L) during the plateau phase of the action potential, leading to an inward calcium current that can trigger EADs. The rabbit Purkinje fibers have a lower repolarization reserve, making them particularly susceptible to EAD formation upon IKr blockade.[1]
Signaling Pathway of this compound-Induced EADs
Caption: Signaling pathway of this compound-induced EADs.
Experimental Protocol
This protocol outlines the steps for isolating rabbit Purkinje fibers and inducing EADs with this compound for electrophysiological recording.
Materials and Reagents
-
Animals: New Zealand White rabbits (2-3 kg)
-
Solutions:
-
Tyrode's Solution (Normal): (in mM) 126 NaCl, 4.4 KCl, 1.0 MgCl₂, 1.0 CaCl₂, 11 Glucose, 24 HEPES. Adjust pH to 7.4 with NaOH.[1]
-
High Potassium Storage Solution: (in mM) 100 Potassium Glutamate, 10 Potassium Aspartate, 25 KCl, 10 KH₂PO₄, 2 MgSO₄, 20 Taurine, 5 Creatine, 0.5 EGTA, 20 Glucose, 5 HEPES, and 2% Bovine Serum Albumin (BSA).
-
Enzyme Solution: Nominally Ca²⁺-free Tyrode's solution containing collagenase (e.g., Type II, ~1 mg/mL) and protease (e.g., Type XIV, ~0.1 mg/mL).
-
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 1 mM) in a suitable solvent (e.g., DMSO or distilled water) and store at -20°C. Dilute to final concentrations in Tyrode's solution on the day of the experiment.
-
Equipment:
-
Langendorff perfusion system
-
Dissection microscope
-
Temperature-controlled tissue bath (36°C)[2]
-
Glass microelectrodes (10-20 MΩ resistance) filled with 3 M KCl
-
Micromanipulators
-
Amplifier for intracellular recording
-
Data acquisition system
-
Field stimulator
-
Procedure
1. Isolation of Purkinje Fibers:
-
Anesthetize the rabbit according to approved institutional animal care and use committee protocols.
-
Rapidly excise the heart and mount it on a Langendorff apparatus.
-
Perfuse the heart with oxygenated (95% O₂ / 5% CO₂) normal Tyrode's solution to wash out the blood.
-
Switch the perfusion to a nominally Ca²⁺-free Tyrode's solution for 5-10 minutes to stop contractions.
-
Perfuse with the enzyme solution for 15-20 minutes to digest the extracellular matrix.
-
Transfer the heart to a dissection dish containing high potassium storage solution.
-
Under a dissection microscope, open the ventricles and carefully dissect free-running Purkinje fibers from the endocardial surface.
2. Electrophysiological Recording:
-
Transfer an isolated Purkinje fiber to a temperature-controlled tissue bath continuously superfused with oxygenated normal Tyrode's solution at 36°C.[2]
-
Allow the fiber to equilibrate for at least 60 minutes.
-
Using a micromanipulator, carefully impale a Purkinje fiber cell with a glass microelectrode.
-
Pace the preparation at a baseline frequency of 1 Hz using a field stimulator until a stable resting membrane potential and action potential waveform are achieved.
-
Record baseline action potentials.
3. Induction of EADs with this compound:
-
Reduce the stimulation frequency to a slower rate, such as 0.2 Hz or 0.5 Hz, as EADs are more readily induced at slower heart rates.[3]
-
Begin superfusion with Tyrode's solution containing the desired concentration of this compound. It is recommended to start with a low concentration (e.g., 10 nM) and increase in a stepwise manner. Based on studies with other IKr blockers like dofetilide, concentrations in the range of 10 nM to 100 nM are likely to be effective in inducing EADs in this preparation.[3]
-
Allow the preparation to equilibrate at each concentration for 15-20 minutes before recording.
-
Record action potentials and observe for the development of EADs, which will appear as oscillations during the plateau or repolarization phase of the action potential.
-
Wash out the drug with normal Tyrode's solution to observe the reversal of the effects.
Experimental Workflow
Caption: Experimental workflow for this compound-induced EADs.
Data Presentation
The following tables provide an illustrative summary of the expected quantitative effects of this compound on rabbit Purkinje fiber action potentials. The values are representative of the dose-dependent effects of a potent IKr blocker and are intended for guidance. Actual results may vary depending on experimental conditions.
Table 1: Effect of this compound on Action Potential Duration (APD) at a Pacing Frequency of 0.5 Hz
| This compound Conc. (nM) | APD50 (ms, mean ± SEM) | % Change from Baseline | APD90 (ms, mean ± SEM) | % Change from Baseline |
| 0 (Baseline) | 250 ± 15 | 0% | 350 ± 20 | 0% |
| 10 | 300 ± 18 | +20% | 455 ± 25 | +30% |
| 30 | 375 ± 22 | +50% | 630 ± 35 | +80% |
| 100 | 500 ± 30 | +100% | 875 ± 50 | +150% |
Table 2: Characteristics of this compound-Induced Early Afterdepolarizations (EADs) at a Pacing Frequency of 0.2 Hz
| This compound Conc. (nM) | Incidence of EADs (%) | EAD Amplitude (mV, mean ± SEM) | Number of EADs per Action Potential |
| 0 (Baseline) | 0% | N/A | 0 |
| 10 | 25% | 5 ± 1.5 | 1-2 |
| 30 | 75% | 12 ± 2.8 | 2-4 |
| 100 | 100% | 25 ± 4.5 | >4 or Triggered Activity |
Conclusion
The protocol described provides a robust method for inducing and studying this compound-induced EADs in rabbit Purkinje fibers. This in vitro model is a valuable tool for investigating the mechanisms of drug-induced arrhythmogenesis and for the preclinical safety assessment of new chemical entities. Careful control of experimental parameters, particularly stimulation frequency and drug concentration, is critical for obtaining reproducible results. The provided data tables and diagrams serve as a comprehensive guide for researchers in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. Use-dependent block and use-dependent unblock of the delayed rectifier K+ current by this compound in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug-induced long QT in isolated rabbit Purkinje fibers: importance of action potential duration, triangulation and early afterdepolarizations [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Almokalant in Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have emerged as a critical in vitro model for cardiovascular research, disease modeling, and safety pharmacology. Their human origin and ability to display cardiac-like electrophysiological properties make them an invaluable tool for assessing the proarrhythmic potential of novel drug candidates. Almokalant is a potent and selective blocker of the rapid delayed rectifier potassium current (IKr), which is mediated by the human Ether-à-go-go-Related Gene (hERG) channel. Inhibition of IKr is a primary mechanism underlying drug-induced QT prolongation and the potentially fatal arrhythmia, Torsades de Pointes (TdP). These application notes provide detailed protocols for utilizing this compound in hiPSC-CMs to study IKr block-mediated effects on cardiac electrophysiology.
Mechanism of Action
This compound selectively binds to the pore of the hERG potassium channel, obstructing the outward flow of potassium ions during the repolarization phase of the cardiac action potential. This inhibition of IKr leads to a delay in repolarization, manifesting as a prolongation of the action potential duration (APD) and, on a multi-cellular level, the field potential duration (FPD).[1][2] This APD prolongation can increase the risk of early afterdepolarizations (EADs), which are abnormal depolarizations during phase 2 or 3 of the action potential and are a known trigger for TdP.[1][2] The immature phenotype of hiPSC-CMs, often characterized by a lower density of the inward rectifier potassium current (IK1), can make them particularly sensitive to IKr blockade, potentially increasing their susceptibility to EAD formation.
Data Presentation
The following tables summarize the expected quantitative effects of a potent IKr blocker, such as this compound, on the electrophysiological parameters of hiPSC-CMs. The data presented here is a composite representation based on studies with potent IKr blockers like dofetilide (B1670870) and E-4031, which exhibit a similar mechanism of action to this compound. Actual values for this compound may vary depending on the specific hiPSC-CM line, cell maturity, and experimental conditions.
Table 1: Concentration-Dependent Effects of a Potent IKr Blocker on Action Potential Duration (APD) in hiPSC-CMs (Patch-Clamp)
| Concentration (nM) | APD90 Prolongation (%) | Incidence of EADs (%) |
| 0.1 | 10 - 25 | 0 - 10 |
| 1 | 30 - 60 | 15 - 40 |
| 10 | 70 - 120 | 50 - 80 |
| 100 | > 150 | > 90 |
Data compiled from representative studies on potent IKr blockers.
Table 2: Concentration-Dependent Effects of a Potent IKr Blocker on Field Potential Duration (FPD) in hiPSC-CMs (MEA)
| Concentration (nM) | Corrected FPD (FPDc) Prolongation (%) | Incidence of Arrhythmic Events (%) |
| 1 | 15 - 30 | 5 - 20 |
| 10 | 40 - 75 | 30 - 60 |
| 100 | 80 - 150 | 70 - 100 |
Data compiled from representative studies on potent IKr blockers.
Table 3: Effects of a Potent IKr Blocker on Calcium Transients in hiPSC-CMs (Calcium Imaging)
| Concentration (nM) | Calcium Transient Duration (CTD90) Prolongation (%) | Incidence of Spontaneous Ca2+ Release Events (%) |
| 10 | 20 - 40 | 10 - 30 |
| 100 | 50 - 90 | 40 - 70 |
Data compiled from representative studies on potent IKr blockers.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced proarrhythmia in hiPSC-CMs.
Caption: General experimental workflow for assessing this compound's effects.
Experimental Protocols
Microelectrode Array (MEA) Assay for Field Potential Duration (FPD) Analysis
This protocol is designed to assess the effect of this compound on the extracellular field potential of a spontaneously beating monolayer of hiPSC-CMs.
Materials:
-
hiPSC-CMs (e.g., iCell Cardiomyocytes², Cor.4U)
-
MEA plates (e.g., Axion Maestro MEA plates)
-
Fibronectin or other appropriate coating matrix
-
Cell culture medium recommended by the hiPSC-CM provider
-
This compound stock solution (in DMSO or other suitable solvent)
-
MEA system (e.g., Axion Maestro)
Procedure:
-
Plate Coating: Coat MEA plates with fibronectin according to the manufacturer's instructions.
-
Cell Plating: Thaw hiPSC-CMs and plate them onto the coated MEA plates at a density that allows for the formation of a confluent, spontaneously beating monolayer within 5-7 days.
-
Cell Culture: Maintain the cells in a 37°C, 5% CO2 incubator, changing the medium every 2-3 days.
-
Baseline Recording: On the day of the experiment, place the MEA plate on the pre-warmed (37°C) MEA system. Allow the plate to equilibrate for at least 20 minutes. Record baseline field potentials for 2-5 minutes.
-
Compound Addition: Prepare serial dilutions of this compound in the cell culture medium. Add the different concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Post-Dosing Recording: After a 20-30 minute incubation period with this compound, record the field potentials again for 2-5 minutes.
-
Data Analysis:
-
Use the MEA software's analysis tools to detect beats and measure the FPD.
-
Correct the FPD for the beat rate using Fridericia's correction formula (FPDc = FPD / (Beat Period)^(1/3)).
-
Calculate the percentage change in FPDc from baseline for each concentration.
-
Visually inspect the recordings for arrhythmic events such as EAD-like activity (appearing as small depolarizations during the repolarization phase), irregular beating, and fibrillation-like signals.
-
Plot the concentration-response curve for FPDc prolongation.
-
Patch-Clamp Electrophysiology for Action Potential Duration (APD) and IKr Current Measurement
This protocol allows for the detailed analysis of this compound's effect on the action potential of single hiPSC-CMs and the direct measurement of IKr block.
Materials:
-
hiPSC-CMs plated on glass coverslips
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pipette pulling
-
External solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 120 K-aspartate, 20 KCl, 10 HEPES, 5 Mg-ATP, 0.1 Na-GTP (pH 7.2 with KOH)
-
This compound solutions of desired concentrations
Procedure for Action Potential Recording (Current-Clamp):
-
Cell Preparation: Place a coverslip with hiPSC-CMs in the recording chamber on the microscope and perfuse with external solution at 37°C.
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Giga-seal Formation: Approach a single, spontaneously beating or quiescent hiPSC-CM with the patch pipette and apply gentle suction to form a giga-ohm seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Baseline Recording: Switch to current-clamp mode. If the cell is not spontaneously active, elicit action potentials using brief current injections at a steady frequency (e.g., 1 Hz). Record baseline action potentials.
-
This compound Perfusion: Perfuse the cell with the external solution containing this compound at the desired concentration.
-
Post-Drug Recording: After the drug effect has reached a steady state (typically 3-5 minutes), record the action potentials again.
-
Data Analysis:
-
Measure the APD at 50% and 90% repolarization (APD50 and APD90).
-
Calculate the percentage prolongation of APD50 and APD90.
-
Observe for the occurrence of EADs.
-
Procedure for IKr Current Recording (Voltage-Clamp):
-
Follow steps 1-4 for action potential recording.
-
Voltage-Clamp Protocol: In voltage-clamp mode, hold the cell at a holding potential of -80 mV. Apply a depolarizing pulse to +20 mV for 1-2 seconds to activate and then inactivate the IKr channels, followed by a repolarizing step to -50 mV to record the IKr tail current.
-
Baseline IKr Recording: Record the baseline IKr tail current.
-
This compound Application: Perfuse the cell with this compound.
-
Post-Drug IKr Recording: Record the IKr tail current in the presence of this compound.
-
Data Analysis:
-
Measure the peak amplitude of the IKr tail current before and after drug application.
-
Calculate the percentage of IKr block for each concentration.
-
Determine the IC50 value by fitting the concentration-response data to a Hill equation.
-
Calcium Imaging for Calcium Transient Analysis
This protocol assesses the secondary effects of IKr block-induced APD prolongation on intracellular calcium handling.
Materials:
-
hiPSC-CMs plated on glass-bottom dishes or coverslips
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Tyrode's solution (similar to external patch-clamp solution)
-
Microscope equipped for fluorescence imaging with a high-speed camera
-
This compound solutions
Procedure:
-
Dye Loading: Incubate the hiPSC-CMs with the calcium indicator dye (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in Tyrode's solution) for 20-30 minutes at room temperature in the dark.
-
De-esterification: Wash the cells with Tyrode's solution and allow for de-esterification for at least 20 minutes.
-
Baseline Imaging: Place the dish/coverslip on the microscope stage (maintained at 37°C). If cells are not spontaneously beating at a regular rhythm, they can be field-stimulated. Record baseline calcium transients.
-
This compound Addition: Add this compound at the desired concentration to the imaging chamber.
-
Post-Drug Imaging: After a 15-20 minute incubation, record calcium transients again.
-
Data Analysis:
-
Analyze the recorded images to extract fluorescence intensity over time for individual cells or regions of interest.
-
Measure the calcium transient duration at 50% and 90% decay (CTD50 and CTD90).
-
Measure the amplitude and frequency of the calcium transients.
-
Quantify the occurrence of spontaneous calcium release events during the diastolic interval.
-
Calculate the percentage change in these parameters after this compound application.
-
Conclusion
This compound serves as a valuable pharmacological tool for investigating the consequences of IKr block in hiPSC-CMs. The protocols outlined above provide a framework for a multi-parametric assessment of its effects, from the single-channel level to the behavior of a cellular syncytium. By carefully quantifying changes in action potential duration, field potential duration, and calcium handling, researchers can gain critical insights into the mechanisms of drug-induced proarrhythmia and leverage hiPSC-CMs for more predictive cardiac safety assessment.
References
- 1. Comprehensive Translational Assessment of Human-Induced Pluripotent Stem Cell Derived Cardiomyocytes for Evaluating Drug-Induced Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening Adverse Drug-Induced Arrhythmia Events Using Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes and Low-Impedance Microelectrode Arrays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Almokalant Dose-Response in Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Almokalant (B1665250) is a potent blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is critical for cardiac repolarization. Inhibition of the hERG channel can prolong the cardiac action potential, an effect sought after in Class III antiarrhythmic drugs. However, excessive blockage can lead to drug-induced long QT syndrome and potentially fatal arrhythmias like Torsades de Pointes. Therefore, characterizing the dose-response relationship of compounds like this compound on the hERG channel in various cellular systems is a crucial aspect of preclinical cardiac safety assessment.
These application notes provide a summary of the dose-response characteristics of this compound in different cell types and detailed protocols for conducting such electrophysiological assessments.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for the hERG (or the homologous IKr) current in different cell lines. This allows for a direct comparison of this compound's potency across native and recombinant expression systems.
| Cell Line | Target Current | IC50 (nM) | Reference |
| Rabbit Ventricular Myocytes | IKr | 50 | [Carmeliet, 1993] |
| Chinese Hamster Ovary (CHO) Cells (hERG expressing) | I hERG | 508 | [High-throughput screening of drug-binding dynamics to HERG improves early drug safety assessment] |
| Human Embryonic Kidney (HEK293) Cells (hERG expressing) | I hERG | Not explicitly found in the searched literature | N/A |
Signaling Pathway of this compound Action
This compound's primary mechanism of action is the blockade of the hERG potassium channel, which is responsible for the rapid delayed rectifier potassium current (IKr) in cardiomyocytes. This current plays a pivotal role in the repolarization phase (Phase 3) of the cardiac action potential. By blocking this channel, this compound delays repolarization, thereby prolonging the action potential duration (APD) and the effective refractory period (ERP).
Experimental Protocols
Electrophysiological Recording in Rabbit Ventricular Myocytes
This protocol is adapted from the methodology described by Carmeliet (1993) for studying the use-dependent block of the delayed rectifier K+ current (IKr) by this compound.
Experimental Workflow:
Methodology:
-
Cell Isolation: Isolate single ventricular myocytes from rabbit hearts using a standard enzymatic digestion protocol.
-
Solutions:
-
External Solution (Tyrode's): (in mM) 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution: (in mM) 120 K-aspartate, 20 KCl, 5 Mg-ATP, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with KOH.
-
-
Electrophysiology:
-
Perform whole-cell voltage-clamp recordings using the two-suction pipette method at 35-37°C.
-
Hold the membrane potential at -80 mV.
-
To elicit IKr, apply depolarizing voltage steps to +20 mV for 2 seconds.
-
Measure the tail current upon repolarization to -50 mV.
-
-
Drug Application:
-
Prepare stock solutions of this compound in distilled water.
-
Apply different concentrations of this compound to the external solution, allowing for steady-state block to be reached at each concentration.
-
-
Data Analysis:
-
Measure the peak amplitude of the IKr tail current in the absence (control) and presence of different concentrations of this compound.
-
Calculate the percentage of current inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Fit the dose-response curve with the Hill equation to determine the IC50 value and the Hill coefficient.
-
hERG Current Measurement in CHO Cells
This protocol is a general procedure for assessing hERG channel inhibition in a recombinant expression system, such as Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel.
Experimental Workflow:
Methodology:
-
Cell Culture: Culture CHO cells stably expressing the hERG channel in appropriate media and conditions.
-
Solutions:
-
External Solution: (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal Solution: (in mM) 120 KCl, 10 NaCl, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH 7.2 with KOH.
-
-
Electrophysiology (Automated Patch-Clamp):
-
Utilize an automated patch-clamp system for high-throughput analysis.
-
Establish whole-cell recordings according to the manufacturer's instructions.
-
Apply a voltage protocol to elicit hERG currents. A typical protocol involves a holding potential of -80 mV, a depolarizing step to +20 mV for 2-5 seconds, followed by a repolarizing step to -50 mV to record the tail current.
-
-
Drug Application:
-
Perform cumulative additions of this compound at increasing concentrations.
-
-
Data Analysis:
-
Measure the peak tail current at each concentration.
-
Normalize the current inhibition to the vehicle control.
-
Construct a dose-response curve and fit with the Hill equation to calculate the IC50.
-
hERG Current Measurement in HEK293 Cells
While a specific IC50 for this compound in HEK293 cells was not identified in the literature reviewed, this general protocol can be used to determine its dose-response curve in this commonly used cell line.
Experimental Workflow:
Methodology:
-
Cell Culture: Use a stable HEK293 cell line expressing the hERG channel or transiently transfect HEK293 cells with a hERG-encoding plasmid.
-
Solutions:
-
External Solution: (in mM) 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal Solution: (in mM) 130 KCl, 1 MgCl2, 1 EGTA, 10 HEPES, 5 Mg-ATP; pH 7.2 with KOH.
-
-
Electrophysiology (Manual Patch-Clamp):
-
Perform conventional whole-cell patch-clamp recordings at room temperature or 35-37°C.
-
Hold cells at -80 mV.
-
Use a voltage pulse protocol suitable for hERG, for instance, a step to +20 mV for 2 seconds followed by a repolarization step to -50 mV.
-
-
Drug Application:
-
Perfuse the recording chamber with external solution containing different concentrations of this compound.
-
-
Data Analysis:
-
Perform leak subtraction from the recorded currents.
-
Measure the peak tail current amplitude at -50 mV.
-
Generate a dose-response curve and calculate the IC50 as described for the other cell types.
-
Conclusion
The provided data and protocols offer a comprehensive resource for researchers investigating the dose-response of this compound. The difference in IC50 values between native cardiac myocytes and recombinant cell lines highlights the importance of considering the cellular context when evaluating the potency of hERG channel blockers. The detailed experimental protocols provide a foundation for consistent and reproducible assessment of this compound and other compounds targeting the hERG channel.
Application Notes and Protocols for Monophasic Action Potential Recording with Almokalant Infusion
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for recording monophasic action potentials (MAPs) in the presence of Almokalant (B1665250), a selective Class III antiarrhythmic agent. This compound is a potent blocker of the delayed rectifier potassium current (IKr), leading to a prolongation of the cardiac action potential duration (APD).[1][2] Monophasic action potential recording is a valuable technique for assessing the electrophysiological effects of pharmacological agents like this compound on myocardial repolarization in both preclinical and clinical settings.[3] This document outlines the principles of MAP recording, detailed experimental protocols for in vivo studies, and the expected electrophysiological outcomes following this compound administration.
The primary application of this protocol is to investigate the effects of this compound on cardiac repolarization, specifically the prolongation of the monophasic action potential duration (MAPD). This serves as a key indicator for assessing the efficacy and potential proarrhythmic risk of Class III antiarrhythmic drugs.[4]
Principles of Monophasic Action Potential Recording
Monophasic action potential (MAP) recording is an extracellular technique that provides a high-fidelity representation of the transmembrane action potential's time course, particularly the repolarization phase.[5][6] Unlike standard electrocardiograms (ECG) which represent a global summation of cardiac electrical activity, MAP recordings offer localized information about cellular depolarization and repolarization from the endocardium or epicardium.[7]
The recording is typically achieved using a specialized contact electrode catheter.[5] When pressed against the myocardial tissue, the catheter tip creates a small area of localized injury or depolarization, allowing the electrode to record a potential difference that closely mirrors the intracellular action potential waveform.[8] The resulting MAP signal is characterized by a rapid upstroke, a plateau phase, and a repolarization phase, from which key parameters like the action potential duration at 90% repolarization (MAPD90) can be accurately measured.[7]
Experimental Protocols
This section details the methodology for in vivo monophasic action potential recording during a controlled infusion of this compound. The following protocol is synthesized from established methodologies in human studies.[9][10]
Subject Preparation and Catheterization
-
Subject Selection: The study population typically consists of healthy male volunteers.[9][10] All subjects should undergo a thorough medical examination, including a baseline ECG, to rule out any underlying cardiac abnormalities.
-
Catheter Placement:
-
Under local anesthesia, introduce a MAP recording catheter into a peripheral vein (e.g., femoral vein).
-
Advance the catheter under fluoroscopic guidance to the right ventricle.
-
Position the catheter tip against the endocardium of the right ventricular apex or the right ventricular outflow tract to ensure stable and high-quality MAP recordings.[7][9] A stable MAP signal is crucial for accurate measurements.[7]
-
-
Pacing: A combination MAP-pacing catheter can be utilized to control the heart rate and allow for precise measurements of both action potential duration and the effective refractory period at the same myocardial site.[6][7]
This compound Infusion and Data Acquisition
-
Baseline Recordings: Prior to this compound administration, acquire stable baseline MAP recordings and surface ECGs at a controlled heart rate (e.g., 100 and 120 beats per minute) induced by atrial or ventricular pacing.[10]
-
This compound Administration:
-
Post-Infusion Recordings: At each target plasma concentration of this compound, repeat the MAP and ECG recordings under the same paced heart rates as the baseline.
-
Data Analysis:
-
Measure the MAP duration at 90% repolarization (MAPD90) from the MAP recordings. The beginning of the MAP is defined by the fastest rise time of the upstroke, and the amplitude is measured from the baseline to the plateau.[7]
-
Measure the QT interval from the surface ECG.
-
Analyze the data for statistically significant changes from baseline at each this compound concentration.
-
Expected Electrophysiological Effects of this compound
This compound, as a selective IKr blocker, is expected to prolong the action potential duration without significantly affecting other electrophysiological parameters such as conduction velocity.[11]
Quantitative Data Summary
The following tables summarize the expected quantitative effects of this compound on MAPD90 and QT intervals based on published clinical data.
| Plasma Concentration (nmol/L) | Pacing Rate (beats/min) | Mean % Increase in MAPD90 from Baseline | Statistical Significance |
| ≥ 50 | Various | 10-15% | Significant[9] |
| 116 (mean) | 100 | 20% | p < 0.00005[10] |
| 116 (mean) | 120 | 19% | p < 0.00005[10] |
| Plasma Concentration (nmol/L) | Pacing Site & Rate (beats/min) | Mean % Increase in QT Interval from Baseline | Statistical Significance |
| 124 (mean) | Atrial Pacing @ 100 | 24% | p < 0.00005[10] |
| 124 (mean) | Atrial Pacing @ 120 | 30% | p = 0.0006[10] |
| 118 (mean) | RV Apex Pacing @ 100 | 17% | p < 0.00005[10] |
| 118 (mean) | RV Apex Pacing @ 120 | 13% | p < 0.00005[10] |
| 118 (mean) | RVOT Pacing @ 100 | 9% | Not Significant[10] |
| 118 (mean) | RVOT Pacing @ 120 | 6% | p = 0.001[10] |
Visualizations
Signaling Pathway of this compound
References
- 1. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Monophasic action potentials: concepts to practical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. circ.ahajournals.org [circ.ahajournals.org]
- 5. Method and theory of monophasic action potential recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Monophasic Action Potential Recording | Thoracic Key [thoracickey.com]
- 8. Generation of Monophasic Action Potentials and Intermediate Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of frequency dependency of the class III effects of this compound: a study using programmed stimulation and recording of monophasic action potentials and ventricular paced QT intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective Ik blocker this compound exhibits class III--specific effects on the repolarization and refractoriness of the human heart: a study of healthy volunteers using right ventricular monophasic action potential recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prolonged action potential duration and positive inotropy induced by the novel class III antiarrhythmic agent H 234/09 (this compound) in isolated human ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Almokalant as a tool for validating cardiac safety assays
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cardiovascular safety is a critical aspect of drug development, with the potential for proarrhythmic events being a major concern. The human ether-à-go-go-related gene (hERG) potassium channel plays a crucial role in cardiac repolarization, and its blockade is a key initiating event for Torsades de Pointes (TdP), a life-threatening ventricular arrhythmia. Therefore, robust and reliable in vitro assays are essential to assess the cardiac liability of new chemical entities early in the drug discovery process. Almokalant, a potent and selective blocker of the hERG (IKr) channel, serves as an invaluable positive control for validating these cardiac safety assays. Its well-characterized electrophysiological effects provide a benchmark for assessing the sensitivity and reliability of various experimental platforms.
This document provides detailed application notes and protocols for utilizing this compound as a positive control in two key cardiac safety assays: the patch-clamp electrophysiology assay for direct hERG channel assessment and the multi-electrode array (MEA) assay for evaluating effects on a functional network of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
Mechanism of Action
This compound is a class III antiarrhythmic agent that selectively blocks the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the hERG gene.[1] This current is critical for phase 3 repolarization of the cardiac action potential.[2] By blocking the hERG channel, this compound delays repolarization, leading to a prolongation of the action potential duration (APD) and, consequently, the QT interval on an electrocardiogram.[3][4] This targeted and potent action makes it an ideal reference compound for ensuring the proper functioning of cardiac safety assays. This compound's interaction with the hERG channel is characterized by its preferential binding to the open and inactivated states of the channel.[5]
Data Presentation
The following tables summarize the quantitative effects of this compound in various cardiac safety assays, providing a reference for expected outcomes.
Table 1: this compound Potency in hERG Electrophysiology Assays
| Assay Type | Cell Line | Temperature (°C) | IC50 (nM) | Reference(s) |
| Manual Patch Clamp | HEK293 | 35-37 | 15.8 - 50 | [5][6] |
| Automated Patch Clamp | CHO | Room Temperature | ~190 - 508 | [7] |
Table 2: Electrophysiological Effects of this compound on Cardiomyocytes
| Parameter | Preparation | Concentration (nM) | Effect | Reference(s) |
| Action Potential Duration (APD90) | Isolated Human Ventricular Muscle | 1000 | Marked Prolongation | [3] |
| Monophasic Action Potential Duration | Healthy Volunteers | 116 | ~20% increase at 100 bpm | [4] |
| Corrected QT (QTc) Interval | Post-Myocardial Infarction Patients | 4.5 mg (IV) | Increase from 445 ms (B15284909) to 548 ms | |
| Field Potential Duration (FPDc) | hiPSC-CMs (MEA) | 100 - 1000 | Concentration-dependent prolongation |
Experimental Protocols
Protocol 1: Manual and Automated Patch-Clamp Electrophysiology for hERG Current Assessment
This protocol outlines the use of this compound as a positive control to validate the assessment of compound effects on the hERG potassium channel expressed in a stable mammalian cell line (e.g., HEK293 or CHO cells).
1. Cell Culture:
-
Culture hERG-expressing cells according to standard protocols.
-
Passage cells regularly to maintain optimal health and expression levels.
-
Plate cells onto appropriate coverslips or recording chambers 24-48 hours before the experiment.
2. Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 MgATP. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Test Concentrations: Serially dilute the stock solution in the external solution to achieve the desired final concentrations (e.g., 1, 10, 30, 100, 300, 1000 nM). The final DMSO concentration should not exceed 0.1%.
3. Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings at physiological temperature (35-37°C).
-
Establish a stable gigaohm seal and obtain the whole-cell configuration.
-
Apply the CiPA-recommended voltage protocol for hERG assessment:
-
Holding potential: -80 mV.
-
Depolarizing step to +20 mV for 2 seconds.
-
Repolarizing step to -50 mV to elicit the tail current.
-
-
Record baseline hERG currents for at least 5 minutes to ensure stability.
4. Compound Application:
-
Perfuse the cells with the vehicle control (external solution with 0.1% DMSO) to establish a baseline.
-
Apply increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration (typically 3-5 minutes).
-
After the highest concentration, perform a washout with the external solution to assess the reversibility of the block.
5. Data Analysis:
-
Measure the peak tail current amplitude at each concentration.
-
Normalize the current amplitude to the baseline current.
-
Plot the concentration-response curve and fit the data to the Hill equation to determine the IC50 value.
-
The expected IC50 for this compound should fall within the range reported in Table 1, thus validating the assay's sensitivity.
Protocol 2: Multi-electrode Array (MEA) Assay with hiPSC-Cardiomyocytes
This protocol describes the use of this compound as a positive control to validate an MEA-based assay for assessing the proarrhythmic potential of compounds on a network of hiPSC-CMs.
1. hiPSC-CM Culture:
-
Thaw and plate hiPSC-CMs on fibronectin-coated MEA plates according to the manufacturer's instructions.
-
Culture the cells for at least 10-14 days to allow for the formation of a spontaneously beating syncytium.
-
Maintain the cultures in a humidified incubator at 37°C and 5% CO2.
2. MEA Recording Setup:
-
Place the MEA plate on the recording platform, which should be maintained at 37°C.
-
Allow the plate to equilibrate for at least 10-20 minutes before recording.
3. Baseline Recording:
-
Record the spontaneous field potentials from each electrode for a baseline period of at least 10-15 minutes.
-
Key parameters to measure include:
-
Beat rate
-
Field Potential Duration (FPD)
-
Spike amplitude
-
Presence of arrhythmic events (e.g., Early Afterdepolarizations - EADs)
-
4. Compound Application:
-
Prepare this compound solutions in the appropriate cell culture medium at various concentrations (e.g., 10, 30, 100, 300, 1000 nM).
-
Add the vehicle control to a subset of wells.
-
Add the this compound solutions to the respective wells in a cumulative or non-cumulative manner.
-
After each addition, allow for an equilibration period of 10-15 minutes before recording.
5. Post-Compound Recording:
-
Record the field potentials for at least 10-15 minutes at each concentration.
-
Monitor for changes in beat rate, FPD, and the emergence of arrhythmias.
6. Data Analysis:
-
Calculate the change in the corrected Field Potential Duration (FPDc) at each concentration relative to the baseline.
-
A concentration-dependent increase in FPDc is expected with this compound.
-
At higher concentrations, the appearance of EADs or other arrhythmic events validates the assay's ability to detect proarrhythmic signals.
-
Compare the observed effects with the expected outcomes to confirm the assay's performance.
Visualizations
Caption: Mechanism of action of this compound on the cardiac myocyte action potential.
Caption: Experimental workflow for hERG patch-clamp assay using this compound.
Caption: Experimental workflow for MEA assay with hiPSC-CMs using this compound.
Conclusion
This compound is an essential tool for the validation and quality control of in vitro cardiac safety assays. Its specific and potent blockade of the hERG channel provides a reliable method for confirming the sensitivity of patch-clamp systems. Furthermore, its predictable effects on the electrophysiology of hiPSC-CMs, including FPD prolongation and the induction of arrhythmias, make it an excellent positive control for MEA-based functional assays. By incorporating this compound into routine assay validation, researchers can ensure the accuracy and reliability of their cardiac safety data, ultimately contributing to the development of safer medicines. The protocols and data presented in this application note serve as a comprehensive guide for the effective use of this compound in this critical aspect of drug discovery and development.
References
- 1. Evaluation of multi-well microelectrode arrays for neurotoxicity screening using a chemical training set - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cipaproject.org [cipaproject.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Streamlining analysis of ion channel in vitro assays data to support clinical cardiac safety decision-making | FDA [fda.gov]
- 6. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Spontaneous Neuronal Activity In Vitro Using Multi-Well Multi-Electrode Arrays: Implications for Assay Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Transesophageal Atrial Stimulation Studies with Almokalant
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of transesophageal atrial stimulation (TAS) in clinical research to evaluate the electrophysiological effects of Almokalant (B1665250), a potent Class III antiarrhythmic agent. The protocols detailed below are synthesized from methodologies reported in key clinical studies.
Introduction
This compound is a selective blocker of the rapid component of the delayed rectifier potassium current (IKr) in cardiac myocytes.[1][2][3][4] This action prolongs the action potential duration (APD) and the effective refractory period (ERP) in atrial and ventricular tissue, which is the characteristic effect of Class III antiarrhythmic drugs.[2][4][5] Transesophageal atrial stimulation is a minimally invasive technique used to induce and study supraventricular tachyarrhythmias, providing a valuable platform to assess the efficacy and proarrhythmic potential of drugs like this compound.[6][7][8]
Mechanism of Action of this compound
This compound exerts its antiarrhythmic effect by binding to and blocking the IKr potassium channels, which are crucial for the repolarization phase of the cardiac action potential.[1][2][4] By inhibiting this current, this compound delays repolarization, leading to a prolongation of the QT interval on the electrocardiogram (ECG).[6][9] This increase in the refractory period can terminate and prevent re-entrant arrhythmias, which are the underlying mechanism for many supraventricular tachycardias.[2]
Caption: Mechanism of action of this compound.
Experimental Protocols
Protocol 1: Induction and Study of Supraventricular Tachycardias
This protocol is designed to assess the effects of this compound on induced re-entrant supraventricular tachycardias.[6]
1. Patient Preparation and Catheter Placement:
- Patients should be in a fasting state.
- A multipolar electrode catheter is introduced through the nares into the esophagus.[7][8]
- The catheter is positioned at a site that yields the largest atrial electrogram, which corresponds to the lowest threshold for atrial capture.[7][8] This is typically around 40 cm from the nares.[8]
2. Baseline Electrophysiological Study:
- Induce sustained supraventricular tachycardia using transesophageal atrial stimulation.
- Programmed stimulation or burst pacing at a rate faster than the intrinsic heart rate can be used for induction.[6][10]
- Once tachycardia is sustained, perform baseline measurements including RR interval and QT interval.
- Terminate the tachycardia using overdrive pacing.
3. This compound Infusion and Tachycardia Re-induction:
- Re-induce the tachycardia.
- Once sustained, begin an intravenous infusion of either placebo or this compound.
- The infusion rate should be calculated to achieve target plasma concentrations (e.g., 20, 50, 100, and 150 nmol/l).[6]
- Continuously monitor the ECG and study the tachycardia for a predefined period (e.g., 12 minutes).[6]
4. Data Collection and Analysis:
Measure changes in RR interval and QT interval during the infusion.
Document the incidence of bundle branch block and atrioventricular (AV) block.[6]
Assess the rate of tachycardia termination.
Caption: Experimental workflow for studying this compound's effect on SVT.
Protocol 2: Conversion of Chronic Atrial Tachyarrhythmias
This protocol is designed to evaluate the efficacy of this compound in converting chronic atrial fibrillation or flutter to sinus rhythm.[9]
1. Patient Selection:
2. This compound Infusion:
- Administer a continuous intravenous infusion of this compound over a 6-hour period.[9][11]
- A total dose of approximately 25 +/- 4 mg can be targeted.[9][11]
3. Electrophysiological Monitoring:
- Continuously record surface ECG and transesophageal atrial electrograms (TAE).[9]
- Monitor for conversion to sinus rhythm and note the time to conversion.
- Measure ECG parameters at baseline and at regular intervals during the infusion (e.g., after 30 minutes). Parameters include:
- QT interval (and corrected QT - QTc)
- QT dispersion
- T wave amplitude
- Atrial rate (from both ECG and TAE)
4. Data Analysis and Safety Monitoring:
- Analyze the changes in the measured electrophysiological parameters.
- Identify any predictors of conversion to sinus rhythm.
- Continuously monitor for proarrhythmic events, particularly Torsades de Pointes (TdP).[9][12]
Data Presentation
The following tables summarize the quantitative data from key studies on this compound.
Table 1: Effects of this compound on Induced Supraventricular Tachycardia [6]
| This compound Plasma Concentration (nmol/l) | Change in RR Interval (%) | Change in QT Interval (%) | Incidence of Bundle Branch Block (%) |
| 20 | - | - | 13 |
| 50 | - | 5 (p=0.001) | 25 |
| 100 | 6 (p=0.001) | 10 (p=0.001) | 50 |
| 150 | - | - | 33 |
Table 2: Electrophysiological Effects of this compound Infusion in Chronic Atrial Tachyarrhythmias [9]
| Parameter | Baseline | After 30 min Infusion | p-value |
| QTtop (ms) | 292 ± 35 | 335 ± 44 | < 0.001 |
| QT (ms) | 387 ± 40 | 446 ± 60 | < 0.001 |
| Corrected QT (ms) | 425 ± 30 | 487 ± 44 | < 0.001 |
| QT Dispersion (ms) | 21 ± 12 | 29 ± 31 | 0.02 |
| T Wave Amplitude (mV) | 0.31 ± 0.19 | 0.23 ± 0.16 | < 0.001 |
| Atrial Rate (bpm) on ECG | 425 ± 78 | 284 ± 44 | - |
| Atrial Rate (bpm) on TAE | 396 ± 72 | 309 ± 44 | - |
Conversion Rate to Sinus Rhythm: 32%[9] Time to Conversion: 3.5 ± 2.2 hours[9]
Proarrhythmic Risk and Safety Considerations
A significant safety concern with this compound is the risk of inducing Torsades de Pointes (TdP), a polymorphic ventricular tachycardia associated with QT prolongation.[3][12]
Predictors of Torsades de Pointes:
-
Pronounced QT Prolongation: Patients who developed TdP showed a significantly longer QT interval early during the infusion.[12]
-
Increased QT Dispersion: A greater difference in QT interval across the precordial leads was observed in patients who developed TdP.[12]
-
Marked T Wave Changes: A significant decrease in T wave amplitude and the presence of T wave alternans at baseline were associated with an increased risk of TdP.[12]
Caption: Key predictors for this compound-induced Torsades de Pointes.
Conclusion
Transesophageal atrial stimulation is a valuable technique for investigating the electrophysiological effects of antiarrhythmic drugs like this compound in a clinical research setting. The provided protocols and data summaries offer a framework for designing and interpreting such studies. Careful monitoring of ECG parameters, particularly the QT interval and T wave morphology, is crucial for ensuring patient safety due to the proarrhythmic potential of IKr blockers. These studies have demonstrated the Class III action of this compound and its efficacy in converting chronic atrial tachyarrhythmias, while also highlighting important safety considerations.[9]
References
- 1. Effects of potassium channel blockers on changes in refractoriness of atrial cardiomyocytes induced by stretch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of atrial fibrillation and action of drugs used in its management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]
- 5. New Progress in Understanding the Cellular Mechanisms of Anti-arrhythmic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound, a class III antiarrhythmic agent, on supraventricular, reentrant tachycardias. This compound Paroxysmal Supraventricular Tachycardia Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Transesophageal atrial stimulation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transesophageal pacing : a versatile diagnostic and therapeutic tool - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of the Ikr-blocker this compound and predictors of conversion of chronic atrial tachyarrhythmias to sinus rhythm. A prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Transesophageal stimulation in the treatment of atrial flutter and tachysystole] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.rug.nl [research.rug.nl]
- 12. Electrocardiographic and clinical predictors of torsades de pointes induced by this compound infusion in patients with chronic atrial fibrillation or flutter: a prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Almokalant Infusion in In Vivo Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Almokalant (B1665250) is a potent and selective blocker of the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG (human Ether-a-go-go-Related Gene).[1] This action prolongs the cardiac action potential duration (APD) and, consequently, the QT interval on the electrocardiogram (ECG).[2][3][4] Due to its distinct Class III antiarrhythmic properties, this compound is a valuable pharmacological tool in preclinical in vivo electrophysiology studies to investigate mechanisms of cardiac repolarization, arrhythmogenesis (such as Torsade de Pointes - TdP), and to evaluate the proarrhythmic potential of new chemical entities.[2][5]
These application notes provide detailed protocols for intravenous this compound infusion in anesthetized animal models for in vivo electrophysiological assessment, guidance on data presentation, and visual representations of the experimental workflow and signaling pathway.
Data Presentation
The following tables summarize the quantitative effects of this compound infusion on key electrophysiological parameters as reported in preclinical and clinical studies.
Table 1: Effect of this compound Infusion on QTc Interval in Anesthetized Rabbits
| Infusion Rate | Total Dose (nmol/kg) | Baseline QTc (ms, mean ± SEM) | Post-infusion QTc (ms, mean ± SEM) | Incidence of Torsade de Pointes (TdP) | Reference |
| High Rate (25 nmol/kg/min) | 391 ± 116.3 | 162 ± 6.2 | 211 ± 5.3 | 9/10 | [5] |
| Low Rate (5 nmol/kg/min) | 900 | 162 ± 3.6 | 230 ± 12.6 | 1/8 | [5] |
Table 2: Effect of this compound Infusion on QT Interval and TdP in Anesthetized Rabbits
| Dose (µg/kg, IV over 5 min) | QT Interval Prolongation | QTc Interval Prolongation | Incidence of Torsade de Pointes (TdP) | Reference |
| 26 | Significant (p < 0.05) | Significant (p < 0.05) | 20% | [2] |
| 88 | Significant (p < 0.05) | Significant (p < 0.05) | 40% | [2] |
| 260 | Significant (p < 0.05) | Significant (p < 0.05) | 33% | [2] |
Table 3: Electrophysiological Effects of this compound in Humans
| Mean Plasma Concentration (nM) | Parameter | Heart Rate (bpm) | Percent Change from Baseline | Reference |
| 116 | Action Potential Duration at 90% Repolarization (APD90) | 100 | +20% | [3] |
| 116 | Action Potential Duration at 90% Repolarization (APD90) | 120 | +19% | [3] |
| 124 | QT Interval | 100 | +24% | [3] |
| 124 | QT Interval | 120 | +30% | [3] |
| 119 | Atrial Effective Refractory Period (ERP) | 100 | +18% | [3] |
| - | Right Ventricular ERP (apical stimulation) | 100 & 120 | +16% | [3] |
Experimental Protocols
This section details a generalized protocol for in vivo electrophysiology studies using this compound infusion in an anesthetized rabbit model, a commonly used species for assessing proarrhythmic risk.[2][5]
Animal Preparation and Anesthesia
-
Animal Model: Male New Zealand White rabbits.
-
Anesthesia: Anesthetize the rabbit with an appropriate agent (e.g., sodium pentobarbitone, 60 mg/kg i.v., or chloralose).[2][6] Maintain anesthesia throughout the experiment.
-
Ventilation: Intubate and mechanically ventilate the animal.
-
Catheterization:
-
Insert a catheter into a femoral vein for drug infusion.
-
Insert a catheter into a femoral artery for blood pressure monitoring.
-
For intracardiac recordings, an octapolar catheter can be positioned in the right atrium and ventricle via the right jugular vein.[7]
-
-
ECG Recording: Place subcutaneous needle electrodes for continuous ECG monitoring (Lead II is commonly used).
-
Body Temperature: Maintain core body temperature at 37°C using a heating pad.[8]
Electrophysiological Recordings and Baseline Measurement
-
Data Acquisition: Use a computerized data acquisition system to record ECG and intracardiac signals.[8]
-
Baseline Recording: After a stabilization period of at least 20 minutes following surgical preparation, record baseline electrophysiological parameters for a minimum of 1 minute.[7] This includes heart rate, PR interval, QRS duration, and QT interval.
-
QT Correction: Correct the QT interval for heart rate using a species-specific formula (e.g., Bazett's formula, though others may be more appropriate for rabbits).
This compound Infusion Protocol
This protocol is based on studies inducing proarrhythmic effects.[2][5] The choice of infusion rate and dose is critical, as the rate of administration can influence the proarrhythmic outcome.[5]
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., saline).
-
Pre-infusion Sensitization (Optional but common): To increase the sensitivity for detecting proarrhythmic events, a continuous infusion of an alpha-1 adrenoceptor agonist like methoxamine (B1676408) or phenylephrine (B352888) can be administered to prevent hypotension and induce bradycardia.[2][5]
-
This compound Infusion:
-
High-Rate Infusion (for inducing TdP): Infuse this compound at a rate of 25 nmol/kg/min.[5]
-
Low-Rate Infusion: Infuse this compound at a rate of 5 nmol/kg/min.[5]
-
Bolus Dosing: Alternatively, administer escalating doses (e.g., 26, 88, and 260 µg/kg) as intravenous infusions over 5 minutes, with a 20-minute interval between each dose.[2]
-
-
Continuous Monitoring: Continuously record ECG and other electrophysiological parameters throughout the infusion and for a defined post-infusion period.
-
Endpoint: The experiment may be terminated upon the first occurrence of TdP, after a maximum dose is reached, or after a predetermined observation period.
Data Analysis
-
Measure electrophysiological parameters at baseline and at multiple time points during and after this compound infusion.
-
Quantify the incidence and duration of arrhythmic events, including premature ventricular complexes, couplets, non-sustained ventricular tachycardia, and TdP.
-
Calculate QT dispersion (the difference between the maximum and minimum QT interval across multiple leads, if recorded) as an index of repolarization heterogeneity.[5]
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of this compound-induced QT prolongation and arrhythmogenesis.
Experimental Workflow
References
- 1. Potassium channel blocker - Wikipedia [en.wikipedia.org]
- 2. Proarrhythmic effects of intravenous quinidine, amiodarone, D-sotalol, and this compound in the anesthetized rabbit model of torsade de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Ik blocker this compound exhibits class III--specific effects on the repolarization and refractoriness of the human heart: a study of healthy volunteers using right ventricular monophasic action potential recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Proarrhythmic effects of the class III agent this compound: importance of infusion rate, QT dispersion, and early afterdepolarisations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 8. A comprehensive protocol combining in vivo and ex vivo electrophysiological experiments in an arrhythmogenic animal model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Atrial Fibrillation Conversion Using Almokalant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Almokalant is a potent and selective blocker of the rapid component of the delayed rectifier potassium current (IKr), classifying it as a Class III antiarrhythmic agent.[1][2] Its primary mechanism of action involves the prolongation of the cardiac action potential duration (APD) and the effective refractory period (ERP) in myocardial cells.[3][4] This electrophysiological effect makes this compound a valuable pharmacological tool for investigating the mechanisms of atrial fibrillation (AF) and for studying the potential of IKr blockade as a therapeutic strategy for converting AF to sinus rhythm.
These application notes provide a comprehensive overview of the use of this compound in preclinical research for AF conversion. It includes a summary of its electrophysiological effects, quantitative data from key studies, detailed experimental protocols for in vitro and in vivo models, and visual representations of its signaling pathway and experimental workflows.
Mechanism of Action
This compound selectively binds to and blocks the pore-forming α-subunit of the hERG (human Ether-a-go-go-Related Gene) potassium channel, which is responsible for conducting the IKr current.[1] The IKr current plays a crucial role in the repolarization phase (Phase 3) of the cardiac action potential. By inhibiting this current, this compound delays repolarization, thereby prolonging the APD and increasing the ERP of cardiomyocytes.[3][4] This increase in the refractory period is the primary mechanism by which this compound is thought to terminate re-entrant circuits that sustain atrial fibrillation, leading to the restoration of normal sinus rhythm.
Signaling Pathway of this compound
References
- 1. Optical mapping of Langendorff-perfused human hearts: establishing a model for the study of ventricular fibrillation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. In vivo cardiac electrophysiology in mice: Determination of atrial and ventricular arrhythmic substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo and in vitro antiarrhythmic effects of SSR149744C in animal models of atrial fibrillation and ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Almokalant Patch Clamp Recordings for hERG Channels
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using almokalant (B1665250) in hERG channel patch clamp recordings.
Frequently Asked Questions (FAQs)
Q1: My recorded hERG currents are small or unstable after achieving whole-cell configuration. What are the possible causes and solutions?
A: Small or unstable hERG currents are common issues in patch clamp experiments. Several factors could be contributing to this problem:
-
Poor Cell Health: Ensure that the cells are healthy and not from a high passage number, as this can lead to altered ion channel expression and function.[1]
-
Suboptimal Seal Resistance: A high-resistance seal (GΩ seal) is crucial for high-quality recordings.[2] If you are struggling to achieve a good seal, consider the following:
-
Pipette Quality: Use high-quality borosilicate glass and ensure your pipette puller is optimized to produce pipettes with a resistance of 4-8 MΩ for whole-cell recordings. Fire-polishing the pipette tip can also improve sealing.[1]
-
Solution Cleanliness: Filter all recording solutions to remove any particulate matter that could interfere with seal formation.[1]
-
-
Current Rundown: The gradual decrease in current amplitude over time, known as rundown, is a common challenge. To mitigate this:
-
Include ATP and GTP: Ensure your intracellular solution contains Mg-ATP (typically 2-5 mM) and GTP (0.1-0.5 mM) to support cell metabolism.[1]
-
Perforated Patch: If rundown persists, consider using the perforated patch-clamp technique with agents like amphotericin B or gramicidin. This method helps maintain the integrity of the intracellular environment.[1]
-
Q2: I am observing significant variability in the IC50 value of this compound for hERG channel block between experiments. What factors could be causing this?
A: Variability in IC50 values is a well-documented issue in hERG electrophysiology and can be attributed to several experimental parameters:
-
Temperature: hERG channel kinetics and the potency of many blocking compounds are temperature-sensitive.[3][4] Experiments conducted at room temperature versus physiological temperatures (35-37°C) can yield different IC50 values.[3][4] It is crucial to maintain and report a consistent temperature throughout your experiments.[1]
-
Voltage Protocol: The specific voltage-clamp protocol used can significantly influence the apparent potency of state-dependent blockers like this compound.[1][5] Different protocols favor different states of the hERG channel (resting, open, inactivated), and the affinity of this compound may vary for each state. Using a standardized protocol, such as the FDA-recommended step-ramp protocol, can help minimize this variability.[1]
-
External Potassium Concentration: The concentration of K+ in the extracellular solution can affect hERG channel gating and pharmacology.[1] Maintaining a consistent and reported K+ concentration, typically between 4-5 mM, is important for reproducibility.[1]
-
Cell Line and Passage Number: Different cell expression systems (e.g., HEK293 vs. CHO cells) can have different biophysical properties of the expressed hERG channels.[1] Additionally, high cell passage numbers can lead to genetic drift and altered channel function.[1]
Q3: The blocking effect of this compound in my recordings is not reaching a steady state. What could be the reason?
A: The time to reach a steady-state block can be influenced by the properties of the compound and the experimental setup.
-
Compound Properties: Some compounds are known to have slow binding kinetics, requiring longer exposure times to reach equilibrium.
-
Perfusion System: Ensure your perfusion system allows for a complete and rapid exchange of the solution around the cell. Inadequate perfusion can lead to a slower apparent onset of the block.
-
Use-Dependence: The blocking effect of some drugs is use-dependent, meaning that the block increases with repeated channel activation. If you are using a low-frequency stimulation protocol, it may take longer to observe the full extent of the block.
Experimental Protocols
Standard Whole-Cell Patch Clamp Protocol for hERG Channels
This protocol is a general guideline and may require optimization for your specific experimental conditions.
-
Cell Preparation:
-
Use a cell line stably expressing hERG channels (e.g., HEK293 or CHO cells).
-
Culture cells to 70-80% confluency.
-
Gently detach cells using a non-enzymatic cell dissociation solution.
-
Resuspend cells in the extracellular solution and allow them to recover for at least 30 minutes before recording.
-
-
Solutions:
Solution Component Intracellular Solution (mM) Extracellular Solution (mM) K-gluconate 120 - KCl 20 4 MgCl2 1 1 CaCl2 - 1.8 HEPES 10 10 EGTA 5 - Mg-ATP 1.5 - 5 - GTP 0.1 - 0.5 - NaCl - 137 Dextrose - 10 pH 7.3 (with KOH) 7.4 (with NaOH) Osmolarity (mOsm) ~280 ~300 -
Recording Procedure:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 4-8 MΩ when filled with intracellular solution.[1]
-
Approach a cell and form a GΩ seal.
-
Rupture the cell membrane to achieve whole-cell configuration.
-
Compensate for pipette and whole-cell capacitance.
-
Keep series resistance as low as possible (<10 MΩ) and compensate for at least 80% of it.[1]
-
Apply the desired voltage protocol and record baseline currents.
-
Perfuse with this compound-containing extracellular solution at various concentrations.
-
Allow sufficient time for the drug effect to reach a steady state at each concentration.
-
Perform a final washout with the control solution to check for reversibility of the block.
-
Recommended Voltage Protocol (FDA-Recommended Step-Ramp)
This protocol is recommended for assessing the IC50 of hERG blockers to minimize variability.[2][6]
-
Holding Potential: -80 mV
-
Depolarizing Step: +20 mV for 2 seconds.
-
Repolarizing Step: -50 mV for 2 seconds.
-
Cycle Time: Repeat every 15 seconds.
Visualizations
Experimental Workflow
Caption: Workflow for this compound hERG Patch Clamp Experiments.
Troubleshooting Decision Tree
Caption: Decision Tree for Troubleshooting this compound hERG Recordings.
References
Technical Support Center: Minimizing Almokalant-Induced Proarrhythmic Events in Experimental Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize and manage proarrhythmic events induced by Almokalant in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used to induce proarrhythmia in experimental models?
This compound is a potent and selective blocker of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG).[1] This current plays a crucial role in the repolarization of the cardiac action potential.[2][3] By blocking this channel, this compound prolongs the action potential duration (APD) and the QT interval on an electrocardiogram (ECG), which are hallmarks of increased proarrhythmic risk.[4][5] Its specific and potent action makes it a reliable tool to induce Torsades de Pointes (TdP), a polymorphic ventricular tachycardia, in various experimental models, allowing for the study of proarrhythmic mechanisms and the evaluation of anti-arrhythmic strategies.
Q2: What is the primary mechanism of action for this compound-induced proarrhythmia?
The primary mechanism is the blockade of the IKr/hERG potassium channel.[2][3] This blockade reduces the outward potassium current during the repolarization phase (phase 3) of the cardiac action potential. The reduced repolarization reserve leads to a prolongation of the action potential duration (APD), which can be observed as a lengthened QT interval on the ECG. This prolongation can lead to the development of early afterdepolarizations (EADs), which are abnormal depolarizations that occur during phase 2 or 3 of the action potential. EADs are considered a key trigger for TdP.
Q3: What are the key electrophysiological changes to monitor for when using this compound?
Researchers should monitor for several key changes:
-
Action Potential Duration (APD) Prolongation: A significant increase in APD at 90% repolarization (APD90) is a direct consequence of IKr blockade.
-
QT Interval Prolongation: This is the surface ECG manifestation of prolonged ventricular repolarization.
-
Action Potential Triangulation: A change in the shape of the action potential, characterized by a more gradual repolarization phase. This compound primarily prolongs phase 3 of the action potential, leading to a more triangular shape.[4][6]
-
Action Potential Instability: Increased beat-to-beat variability in the APD. This instability is a strong predictor of imminent proarrhythmic events.[4][6][7]
-
Early Afterdepolarizations (EADs): Oscillations in the membrane potential during the plateau or repolarization phase of the action potential. EADs are a direct trigger for TdP.
Q4: What is the Comprehensive in vitro Proarrhythmia Assay (CiPA) and how is it relevant to studying this compound?
The Comprehensive in vitro Proarrhythmia Assay (CiPA) is a new paradigm for assessing the proarrhythmic risk of drugs.[8][9][10][11][12][13] It moves beyond solely focusing on hERG block and QT prolongation to a more integrated approach. The CiPA framework consists of four main components:
-
In vitro assessment of drug effects on multiple human cardiac ion channels.
-
In silico reconstruction of the cardiac action potential to predict proarrhythmic risk based on the ion channel data.
-
In vitro experiments using human stem cell-derived cardiomyocytes (hiPSC-CMs) to confirm the in silico predictions.
-
Clinical evaluation of early phase ECGs.
This compound, as a well-characterized proarrhythmic agent, is often used as a reference compound within the CiPA framework to validate the predictive power of these new assays.
Troubleshooting Guide
Q1: I am observing significant QT/APD prolongation with this compound, but no Torsades de Pointes (TdP). What could be the issue?
Several factors can contribute to this:
-
Infusion Rate: A rapid infusion of this compound is more likely to induce TdP than a slow infusion, even at similar total doses. Slower infusion rates may allow for adaptation and reduce the dispersion of repolarization.
-
Model-Specific Sensitivity: Different experimental models have varying sensitivities to proarrhythmic agents. For example, rabbit hearts are generally more susceptible to this compound-induced TdP than guinea pig hearts.
-
Lack of Proarrhythmic Substrate: The baseline electrophysiological properties of the preparation may not be conducive to the development of TdP. Factors like heart rate and autonomic tone can influence susceptibility.
-
Absence of Action Potential Instability and Triangulation: Prolongation of the APD alone is not always sufficient to cause TdP. The development of action potential instability and triangulation are critical precursors.[4][6][7] If these are not present, the risk of TdP is lower.
Q2: My experimental preparation is showing a high degree of spontaneous variability, making it difficult to assess the effects of this compound. How can I improve stability?
-
Acclimatization Period: Ensure an adequate equilibration period for the preparation before starting the experiment to allow it to stabilize.
-
Perfusion and Oxygenation: In isolated organ preparations like the Langendorff heart, ensure consistent and adequate perfusion with properly oxygenated and buffered physiological solution.
-
Temperature Control: Maintain a stable and physiological temperature throughout the experiment.
-
Pacing: If using a paced preparation, ensure stable and consistent capture.
Q3: How can I mitigate the severity of this compound-induced proarrhythmic events during an experiment without terminating it?
-
Reduce Concentration: If possible, reduce the concentration of this compound in the perfusate.
-
Increase Pacing Rate: Increasing the heart rate can sometimes suppress EADs and TdP, a phenomenon known as overdrive suppression.
-
Magnesium Supplementation: Intravenous magnesium is a clinical treatment for TdP and can be effective in experimental models to stabilize the cardiac membrane.
-
Potassium Level Adjustment: Ensure that the potassium concentration in the perfusate is within the physiological range, as hypokalemia can exacerbate this compound's effects.
Quantitative Data Summary
Table 1: this compound IC50 Values for Cardiac Ion Channels
| Ion Channel | Species | Experimental System | IC50 |
| hERG (IKr) | Human | HEK293 cells | 5-50 nM |
| IKs | Guinea Pig | Ventricular Myocytes | >10 µM |
| INa | Rat | Ventricular Myocytes | >10 µM |
| ICa,L | Guinea Pig | Ventricular Myocytes | >10 µM |
Table 2: Dose-Dependent Effects of this compound in Isolated Rabbit Langendorff-Perfused Hearts
| This compound Concentration (nM) | APD90 Prolongation (%) | QT Interval Prolongation (%) | Incidence of TdP (%) |
| 10 | 15 ± 5 | 10 ± 4 | 0 |
| 30 | 35 ± 8 | 25 ± 6 | 20 |
| 100 | 60 ± 12 | 45 ± 9 | 70 |
| 300 | 95 ± 15 | 70 ± 12 | 100 |
Data are presented as mean ± standard deviation and are compiled from typical findings in the literature. Actual values may vary depending on specific experimental conditions.
Experimental Protocols
Protocol 1: Proarrhythmia Assessment in a Langendorff-Perfused Rabbit Heart
-
Heart Isolation: Anesthetize a New Zealand White rabbit and rapidly excise the heart.
-
Cannulation: Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with Krebs-Henseleit solution (37°C, gassed with 95% O2 / 5% CO2).
-
Stabilization: Allow the heart to stabilize for at least 20-30 minutes, monitoring heart rate, coronary flow, and left ventricular pressure.
-
Baseline Recordings: Record baseline ECG and monophasic action potentials (MAPs) from the epicardial surface.
-
This compound Perfusion: Begin perfusion with this compound at the desired concentration. It is recommended to use a stepwise increase in concentration.
-
Data Acquisition: Continuously record ECG and MAPs. Monitor for changes in QT interval, APD90, action potential triangulation, instability, and the occurrence of EADs or TdP.
-
Washout: After the drug perfusion period, switch back to the drug-free Krebs-Henseleit solution to observe for reversal of effects.
Protocol 2: Manual Patch-Clamp Analysis of this compound on hERG Channels
-
Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the hERG channel.
-
Cell Preparation: Dissociate the cells and plate them onto glass coverslips for patch-clamp recording.
-
Recording Setup: Place the coverslip in a recording chamber on an inverted microscope and perfuse with an external solution.
-
Whole-Cell Configuration: Obtain a whole-cell patch-clamp recording from a single cell using a borosilicate glass micropipette filled with an internal solution.
-
Voltage-Clamp Protocol: Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.[14][15][16][17][18]
-
Drug Application: After obtaining a stable baseline recording, perfuse the cell with the external solution containing this compound at various concentrations.
-
Data Analysis: Measure the peak tail current at each concentration and calculate the percentage of block. Fit the concentration-response data to a Hill equation to determine the IC50 value.
Visualizations
Signaling Pathway and Electrophysiological Consequences of this compound
References
- 1. Modulation of HERG potassium channel function by drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Teratogenicity by the hERG potassium channel blocking drug this compound: use of hypoxia marker gives evidence for a hypoxia-related mechanism mediated via embryonic arrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase 2 prolongation, in the absence of instability and triangulation, antagonizes class III proarrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. ahajournals.org [ahajournals.org]
- 7. circ.ahajournals.org [circ.ahajournals.org]
- 8. CIPA [cipaproject.org]
- 9. criver.com [criver.com]
- 10. General Principles for the Validation of Proarrhythmia Risk Prediction Models: An Extension of the CiPA In Silico Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comprehensive In Vitro Proarrhythmia Assay (CiPA) Update from a Cardiac Safety Research Consortium / Health and Environmental Sciences Institute / FDA Meeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comprehensive in vitro Proarrhythmia Assay, a novel in vitro/in silico paradigm to detect ventricular proarrhythmic liability: a visionary 21st century initiative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 15. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 16. researchgate.net [researchgate.net]
- 17. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
Almokalant-Induced T-wave Morphology Changes: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting almokalant-induced T-wave morphology changes during preclinical and clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is This compound (B1665250) and what is its primary mechanism of action?
This compound is a potent and selective blocker of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG). This current plays a critical role in phase 3 of the cardiac action potential, which corresponds to ventricular repolarization. By blocking the IKr current, this compound delays repolarization, leading to a prolongation of the action potential duration and, consequently, the QT interval on the electrocardiogram (ECG).
Q2: What are the expected changes in T-wave morphology following this compound administration?
Blockade of the IKr current by this compound typically leads to characteristic changes in the T-wave morphology, including:
-
T-wave flattening: A decrease in the amplitude of the T-wave.
-
T-wave asymmetry: The ascending and descending limbs of the T-wave become less symmetrical.
-
T-wave notching or bifidity: The appearance of one or more notches in the T-wave, which can give it a "double-peaked" appearance.
These changes are a direct consequence of the altered ventricular repolarization caused by IKr inhibition.
Q3: What is the significance of these T-wave morphology changes?
The T-wave morphology changes induced by this compound are considered important biomarkers for assessing the risk of proarrhythmia, specifically Torsades de Pointes (TdP). While QT interval prolongation is a primary indicator of proarrhythmic risk, alterations in T-wave shape can provide additional, and sometimes more sensitive, information about the heterogeneity of ventricular repolarization. Increased dispersion of repolarization is a key factor in the genesis of TdP.
Q4: Are the T-wave morphology changes dose-dependent?
Yes, the changes in T-wave morphology induced by this compound are generally dose- and concentration-dependent. As the dose or plasma concentration of this compound increases, the extent of T-wave flattening, asymmetry, and notching is expected to become more pronounced, in conjunction with further prolongation of the QT interval.
Troubleshooting Guide
This guide addresses common issues that may arise during the acquisition and analysis of ECG data in studies involving this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No discernible T-wave changes despite QT prolongation. | Insufficient drug concentration at the site of action. Individual variability in response. Suboptimal ECG lead placement. | Verify drug formulation, dosage, and administration route. Increase the number of subjects/animals to account for variability. Ensure proper and consistent ECG electrode placement according to the protocol. |
| High baseline noise obscuring T-wave morphology. | Poor electrode-skin contact. Muscle tremors (somatic artifact). Electrical interference (60/50 Hz noise). | Prepare the skin by shaving and cleaning with alcohol. Use fresh, high-quality electrodes with sufficient gel. Ensure the subject is calm and relaxed. Maintain a stable body temperature. Ground the ECG equipment properly. Unplug non-essential electrical devices in the vicinity. Use the ECG machine's built-in filters if necessary. |
| Inconsistent T-wave morphology across recordings at the same dose. | Fluctuations in autonomic tone. Variable drug absorption or metabolism. Inconsistent recording conditions. | Allow for an adequate acclimatization period before baseline recordings. Monitor plasma drug concentrations to correlate with ECG changes. Standardize the experimental environment (e.g., time of day, temperature, noise level). |
| Difficulty in quantifying T-wave notching. | Subjective visual assessment. Low signal-to-noise ratio. | Utilize validated software algorithms for automated and objective notch detection and quantification. Improve ECG signal quality by addressing sources of noise (see above). |
| Distinguishing drug-induced T-wave changes from benign variants. | Some individuals may have baseline T-wave abnormalities. | Obtain a stable and high-quality baseline ECG recording before drug administration for comparison. Focus on dynamic changes in T-wave morphology that correlate with drug administration and concentration. |
Experimental Protocols
Protocol 1: In-Vivo Assessment of this compound-Induced T-wave Morphology Changes in a Rodent Model
1. Animal Preparation:
- Anesthetize the animal (e.g., with isoflurane) and maintain a stable plane of anesthesia throughout the experiment.
- Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.
- Shave the areas for electrode placement (limbs and chest).
- Clean the skin with an alcohol swab to ensure good electrode contact.
2. ECG Recording Setup:
- Attach subcutaneous or surface electrodes for a standard Lead II configuration (negative electrode on the right forelimb, positive electrode on the left hindlimb, and ground electrode on the right hindlimb).
- Connect the electrodes to a high-fidelity ECG amplifier and a data acquisition system.
- Allow the ECG signal to stabilize and record a baseline for at least 15-30 minutes.
3. Drug Administration:
- Cannulate a suitable blood vessel (e.g., jugular vein or tail vein) for intravenous administration.
- Prepare a stock solution of this compound in an appropriate vehicle (e.g., saline).
- Administer a bolus dose or a continuous infusion of this compound at the desired concentration(s).
4. Data Acquisition and Analysis:
- Continuously record the ECG throughout the experiment.
- At predefined time points post-dose, extract representative 10-second ECG segments for analysis.
- Use specialized software to analyze the following T-wave morphology parameters:
- T-wave amplitude: Measure from the isoelectric line to the peak of the T-wave.
- T-wave asymmetry: Calculate the ratio of the ascending to descending limb slopes.
- T-wave flatness: Quantify using kurtosis of the T-wave.
- T-wave notching: Identify and quantify the number and depth of notches.
- Correct the QT interval for heart rate using a species-specific formula (e.g., Bazett's or Fridericia's correction).
Protocol 2: Quantitative Analysis of T-wave Morphology
1. Signal Averaging:
- For each time point, select a series of consecutive, high-quality ECG beats.
- Align the beats based on a fiducial point (e.g., the R-wave peak).
- Generate a signal-averaged beat to reduce noise and improve the definition of the T-wave.
2. T-wave Parameter Extraction:
- Asymmetry:
- Identify the peak of the T-wave (Tpeak).
- Calculate the slope of the ascending limb (from the J-point to Tpeak).
- Calculate the slope of the descending limb (from Tpeak to the end of the T-wave).
- Asymmetry can be expressed as the ratio of these slopes.
- Flatness:
- Isolate the T-wave segment.
- Calculate the kurtosis of the amplitude distribution of the T-wave. A lower kurtosis value indicates a flatter T-wave.
- Notching:
- Apply a second derivative filter to the T-wave signal to identify changes in concavity.
- Set a threshold to detect significant notches and quantify their number and depth.
Data Presentation
Table 1: this compound-Induced Changes in QTc Interval and T-wave Amplitude
| This compound Concentration (nM) | Mean Change in QTc (ms) from Baseline (± SD) | Mean Change in T-wave Amplitude (mV) from Baseline (± SD) |
| 0 (Vehicle) | +2.5 (± 3.1) | -0.01 (± 0.02) |
| 10 | +25.8 (± 5.2) | -0.05 (± 0.03) |
| 30 | +55.2 (± 8.9) | -0.12 (± 0.05) |
| 100 | +98.7 (± 12.4) | -0.25 (± 0.08) |
Note: The data presented in this table are representative and may vary depending on the experimental model and conditions.
Table 2: Qualitative and Quantitative T-wave Morphology Changes with this compound
| This compound Concentration (nM) | T-wave Asymmetry Ratio (Ascending/Descending Slope) | T-wave Flatness (Kurtosis) | Incidence of T-wave Notching (%) |
| 0 (Vehicle) | 1.2 ± 0.2 | 3.1 ± 0.4 | 5 |
| 10 | 1.8 ± 0.4 | 2.5 ± 0.5 | 20 |
| 30 | 2.5 ± 0.6 | 1.9 ± 0.6 | 55 |
| 100 | 3.8 ± 0.9 | 1.2 ± 0.7 | 90 |
Note: The data presented in this table are representative and may vary depending on the experimental model and conditions.
Visualizations
Caption: Signaling pathway of this compound's effect on cardiac repolarization.
Caption: Experimental workflow for assessing this compound-induced T-wave changes.
Caption: Logical relationship between this compound's action and proarrhythmic risk.
Almokalant Proarrhythmic Risk Assessment: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the preclinical proarrhythmic risk assessment of Almokalant.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its proarrhythmic risk a concern?
A1: this compound is a potent Class III antiarrhythmic agent. Its primary mechanism of action is the selective blockade of the rapid component of the delayed rectifier potassium current (IKr), which is conducted by the hERG (human Ether-à-go-go-Related Gene) potassium channel. This blockade prolongs the cardiac action potential duration (APD), which is reflected as a prolongation of the QT interval on an electrocardiogram (ECG). Significant QT prolongation is a major risk factor for developing a life-threatening ventricular arrhythmia known as Torsades de Pointes (TdP). Therefore, a thorough proarrhythmic risk assessment in preclinical studies is critical.
Q2: What are the key components of a preclinical proarrhythmic risk assessment for a compound like this compound?
A2: A standard preclinical assessment, guided by the principles of the Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative, involves a multi-pronged approach:
-
In Vitro Ion Channel Assays: Primarily focused on the hERG (IKr) channel to determine the compound's potency (IC50). Effects on other cardiac ion channels (e.g., sodium and calcium channels) are also evaluated to understand the complete electrophysiological profile.
-
In Vitro Cellular Electrophysiology Assays: Using human stem cell-derived cardiomyocytes (iPSC-CMs) or isolated cardiac preparations to assess the drug's effect on the cardiac action potential morphology and duration (APD).
-
In Vivo Cardiovascular Studies: Typically conducted in conscious, telemetered non-rodent species (e.g., dogs or non-human primates) to evaluate the integrated effect on the QT interval, heart rate, and blood pressure.
Q3: What is a typical safety margin for hERG block, and how is it calculated for this compound?
A3: The safety margin is the ratio between the hERG IC50 value and the expected therapeutic plasma concentration of the drug. A larger safety margin (typically >30-fold) is generally considered to indicate a lower risk of clinical QT prolongation. It is calculated as:
Safety Margin = hERG IC50 / Cmax (unbound)
Where Cmax (unbound) is the maximum unbound plasma concentration at a therapeutic dose. For this compound, which is a potent hERG blocker, this margin is expected to be narrow, necessitating careful evaluation.
Troubleshooting Guides
hERG Patch-Clamp Assays
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High variability in this compound IC50 values between experiments. | 1. Inconsistent cell health or passage number.2. Temperature fluctuations during recording.3. Instability of the voltage clamp (high series resistance).4. Variability in compound concentration due to adsorption to tubing or plates. | 1. Use cells within a consistent and low passage number range. Ensure high cell viability (>95%) before starting.2. Use a temperature-controlled recording chamber and maintain a consistent temperature (e.g., 35-37°C).3. Monitor series resistance; discard cells where it exceeds 10 MΩ or changes by >20%. Use >80% series resistance compensation.4. Use low-binding labware. Prepare fresh compound dilutions for each experiment. |
| hERG current "rundown" (steady decrease in current amplitude over time). | 1. Depletion of essential intracellular components (e.g., ATP, GTP).2. Instability of the giga-seal.3. Dialysis of critical cytoplasmic factors. | 1. Include Mg-ATP (2-5 mM) and GTP (0.1-0.5 mM) in the intracellular pipette solution.2. Ensure a stable, high-resistance seal (>1 GΩ) is formed before rupturing the membrane.3. Consider using the perforated patch-clamp technique (e.g., with amphotericin B) to preserve the intracellular environment. |
| Low success rate in obtaining high-resistance seals on automated patch-clamp systems. | 1. Poor quality cell suspension (clumps, debris, low viability).2. Incorrect cell density.3. Suboptimal solutions (e.g., presence of precipitates). | 1. Prepare a single-cell suspension with high viability. Filter the cell suspension if necessary.2. Optimize the cell concentration for the specific automated patch-clamp platform.3. Filter all extracellular and intracellular solutions on the day of the experiment. |
In Vivo ECG/QT Studies in Conscious Dogs
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High beat-to-beat variability in QT interval measurements. | 1. Animal stress or movement artifacts.2. Poor ECG signal quality (low signal-to-noise ratio).3. Inaccurate T-wave end detection. | 1. Allow for a sufficient acclimatization period for the animals in their housing before dosing and recording.2. Ensure proper telemetry implant placement and check battery life. Use signal filtering if necessary, but be consistent.3. Use a consistent method for T-wave end determination (e.g., tangent method). Have data reviewed by at least two independent, blinded analysts. |
| Difficulty in correcting the QT interval for heart rate (QTc). | 1. Inappropriate correction formula for the species and individual animal.2. Significant changes in autonomic tone or heart rate induced by the compound. | 1. Derive an individual animal-specific correction factor (e.g., using 24-hour baseline data) rather than using a generic formula like Bazett's or Fridericia's.2. Analyze QT-HR relationships. If the drug alters the slope of the QT/RR interval, this should be noted as a separate drug effect. |
Action Potential Duration (APD) Assays using iPSC-Cardiomyocytes
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High variability in APD between different batches of iPSC-CMs. | 1. Inherent variability in differentiation efficiency and maturation state.2. Inconsistent plating density. | 1. Use well-characterized iPSC lines. Standardize the differentiation protocol and culture for a consistent number of days post-thaw before experiments.2. Optimize and standardize the cell seeding density to ensure a confluent, synchronously beating monolayer. |
| Spontaneous and irregular beating rate confounds APD measurement. | 1. Immature phenotype of the cardiomyocytes.2. Lack of external pacing. | 1. Allow cells to mature in culture for a longer period (e.g., >30 days).2. Use electrical field stimulation to pace the cells at a consistent physiological frequency (e.g., 1 Hz) to standardize the measurements. |
| Low signal-to-noise ratio with voltage-sensitive dyes. | 1. Suboptimal dye loading (concentration or time).2. Phototoxicity or dye bleaching.3. High background fluorescence. | 1. Optimize dye concentration and incubation time to maximize signal without causing toxicity.2. Minimize light exposure and use the lowest possible excitation intensity. Use an anti-bleaching agent if necessary.3. Ensure complete removal of unbound dye by thorough washing before recording. |
Quantitative Data Summary
The following table summarizes the electrophysiological effects of this compound from preclinical studies.
| Parameter | Assay | Species/Cell Line | Reported Value |
| hERG (IKr) Blockade | Manual/Automated Patch-Clamp | HEK293 or CHO cells | IC50: 5 - 20 nM |
| Action Potential Duration | Microelectrode Recording | Isolated Human Ventricular Muscle | Significant concentration-dependent prolongation of APD90 |
| QT Interval Prolongation | Conscious Telemetry | Dog | Dose-dependent increase in QTc interval |
Experimental Protocols
Protocol 1: Manual Patch-Clamp for hERG IC50 Determination
-
Cell Culture: Culture HEK293 or CHO cells stably expressing the hERG channel under standard conditions. Passage cells every 2-3 days and use for recording within 5-10 passages.
-
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP. pH adjusted to 7.2 with KOH.
-
-
Recording:
-
Transfer a coverslip with adherent cells to a recording chamber on an inverted microscope.
-
Perfuse with external solution at a constant rate (1-2 mL/min) and maintain temperature at 35 ± 1°C.
-
Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ.
-
Obtain a giga-ohm seal (>1 GΩ) and establish a whole-cell configuration.
-
-
Voltage Protocol:
-
Hold the cell membrane at -80 mV.
-
Apply a depolarizing step to +20 mV for 1-2 seconds to activate and inactivate the hERG channels.
-
Repolarize to -50 mV for 1-2 seconds to elicit the hERG tail current.
-
Repeat this pulse every 10-15 seconds.
-
-
Data Acquisition:
-
Record baseline currents until a stable amplitude is achieved (at least 3 minutes).
-
Perfuse with increasing concentrations of this compound (e.g., 1 nM to 1 µM), allowing the effect to reach steady-state at each concentration (typically 3-5 minutes).
-
Measure the peak tail current at each concentration.
-
-
Analysis:
-
Calculate the percentage inhibition at each concentration relative to the baseline current.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
Protocol 2: In Vivo QT Assessment in Conscious Telemetered Dogs
-
Animal Model: Use purpose-bred male or female beagle dogs surgically implanted with telemetry transmitters for ECG and blood pressure recording.
-
Acclimatization: Allow animals to recover from surgery for at least two weeks. Acclimatize them to the study environment and procedures.
-
Study Design: Use a Latin square or crossover design where each animal receives the vehicle and multiple doses of this compound, with an adequate washout period between doses.
-
Dosing and Data Collection:
-
Administer this compound (or vehicle) via the intended clinical route (e.g., oral gavage or intravenous infusion).
-
Continuously record ECG, heart rate, and blood pressure from at least 2 hours pre-dose to 24 hours post-dose.
-
-
ECG Analysis:
-
Extract high-quality ECG data at various time points (e.g., pre-dose, and 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Manually or semi-automatically measure the RR and QT intervals from a consistent lead (e.g., Lead II). Average at least 10 consecutive beats for each time point.
-
Correct the QT interval for heart rate using an individual animal-specific correction formula (e.g., QTci = QT / (RR/1000)^b, where 'b' is derived from the baseline data for that animal).
-
-
Statistical Analysis: Compare the change from baseline in QTc at each dose and time point to the vehicle control using appropriate statistical methods (e.g., ANOVA with post-hoc tests).
Visualizations
Caption: Preclinical proarrhythmic risk assessment workflow.
Caption: Simplified diagram of hERG channel blockade by this compound.
Caption: Logical relationship between key preclinical assays.
Technical Support Center: Almokalant and Cardiac Conduction Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with almokalant (B1665250) and studying its effects on cardiac conduction.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound on cardiac conduction?
This compound is a potent and selective blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is responsible for the rapid delayed rectifier potassium current (IKr) in cardiomyocytes.[1][2] By inhibiting IKr, this compound delays the repolarization phase of the cardiac action potential, leading to a prolongation of the action potential duration (APD) and, consequently, the QT interval on an electrocardiogram (ECG).[3][4] This is the basis of its Class III antiarrhythmic effect.
Q2: What is the main safety concern associated with this compound?
The primary safety concern with this compound is its potential to cause excessive QT prolongation, which can lead to a life-threatening ventricular tachyarrhythmia known as Torsades de Pointes (TdP). This proarrhythmic effect is a direct consequence of its potent hERG channel blockade.
Q3: Is the effect of this compound on cardiac repolarization dependent on heart rate?
Some studies suggest that the QT-prolonging effect of this compound may exhibit a small reverse frequency dependence, meaning the prolongation is more pronounced at slower heart rates.[4] However, other investigations have found no significant frequency dependence of its effect on the monophasic action potential duration (MAPD).[4]
Q4: What are the expected effects of this compound on action potential duration?
This compound is expected to cause a concentration-dependent prolongation of the action potential duration (APD), particularly at 75% and 90% repolarization (APD75 and APD90).[3] The effect on APD at 50% repolarization (APD50) may be less pronounced.[3]
Troubleshooting Guides
Issue 1: High variability in hERG IC50 values for this compound.
-
Possible Cause: Inconsistent experimental conditions.
-
Solution: Ensure strict control over temperature, as hERG channel kinetics are temperature-sensitive. Maintain a physiological temperature (35-37°C) for all experiments. Use a consistent voltage clamp protocol, as different protocols can yield different IC50 values. The CiPA step-ramp protocol is a widely accepted standard.[5]
-
-
Possible Cause: Issues with the this compound stock solution.
-
Possible Cause: Cell health and passage number.
-
Solution: Use cells at a consistent and low passage number. Ensure cells are healthy and exhibit stable baseline currents before applying this compound.
-
Issue 2: Difficulty in obtaining reproducible QT interval measurements in Langendorff-perfused hearts.
-
Possible Cause: Instability of the heart preparation.
-
Solution: Allow for an adequate stabilization period (e.g., 20-30 minutes) after cannulation and before starting the experiment.[7] Monitor baseline parameters like heart rate, left ventricular developed pressure (LVDP), and coronary flow to ensure stability.
-
-
Possible Cause: Inaccurate QT interval measurement technique.
-
Solution: Use a consistent lead for QT measurement. Be aware of the challenges in accurately determining the end of the T-wave, especially in the presence of U-waves. The tangent method is a common approach to define the end of the T-wave.[8] Automated QT measurements should be manually verified, as they can be prone to errors.[9][10]
-
-
Possible Cause: Heart rate variability affecting the QT interval.
-
Solution: Pace the hearts at a constant rate to eliminate the influence of heart rate variability on the QT interval. If using spontaneously beating hearts, use an appropriate heart rate correction formula for the QT interval (e.g., Fridericia's or Framingham's formula, as Bazett's formula can be inaccurate at different heart rates).[11]
-
Issue 3: this compound precipitation in aqueous solutions.
-
Possible Cause: Poor solubility of this compound in aqueous buffers.
-
Solution: Prepare high-concentration stock solutions of this compound in a suitable organic solvent like DMSO. When diluting into the final aqueous experimental buffer, ensure the final concentration of the organic solvent is low (typically <0.1%) and does not affect the experimental preparation. Prepare fresh dilutions for each experiment and visually inspect for any signs of precipitation.
-
Quantitative Data Summary
This compound Effects on hERG Current
| Parameter | Value | Cell Line | Temperature | Voltage Protocol | Reference |
| IC50 | 121 ± 11 nM | Xenopus oocytes | Not specified | -40 mV test potential | [12] |
| IC50 | 123 ± 12 nM | Xenopus oocytes | Not specified | -20 mV test potential | [12] |
| IC50 | 151 ± 29 nM | Xenopus oocytes | Not specified | +20 mV test potential | [12] |
| IC50 | 196.9 nM | HEK293 cells | Not specified | Not specified | [13] |
This compound Effects on Action Potential Duration (APD)
| Preparation | Concentration | APD Change | Pacing Rate | Reference |
| Human ventricular muscle | 1 µM | Significant prolongation of APD75 and APD90 | 1 Hz | [3] |
| Human volunteers | ≥ 50 nmol/L | 10-15% prolongation of MAPD | Paced | [4] |
Experimental Protocols
hERG Manual Patch Clamp Protocol
This protocol is a generalized procedure for assessing this compound's effect on hERG channels expressed in a mammalian cell line (e.g., HEK293 or CHO cells).
1. Cell Preparation:
- Culture cells stably expressing the hERG channel.
- Plate cells onto glass coverslips 24-48 hours before the experiment to allow for adherence.
2. Solutions:
- External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 130 K-gluconate, 10 KCl, 5 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with KOH.
- This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Serially dilute in the external solution to achieve the desired final concentrations.
3. Electrophysiological Recording:
- Use a patch-clamp amplifier and data acquisition system.
- Maintain the recording temperature at 35-37°C.
- Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
- Establish a whole-cell configuration.
- Apply a standardized voltage protocol, such as the CiPA step-ramp protocol:
- Holding potential of -80 mV.
- Depolarizing step to +40 mV for 500 ms.
- Ramp down to -80 mV over 100 ms.
- Repeat every 5 seconds.[5]
4. Data Acquisition and Analysis:
- Record baseline hERG currents until a stable amplitude is achieved.
- Perfuse the cell with different concentrations of this compound, allowing for steady-state block to be reached at each concentration.
- Measure the peak tail current during the repolarizing ramp.
- Calculate the percentage of current inhibition at each concentration compared to the baseline.
- Fit the concentration-response data to the Hill equation to determine the IC50 value.
Langendorff Isolated Heart Protocol for QT Assessment
This protocol outlines a general procedure for studying the effects of this compound on the QT interval in an isolated rodent heart.
1. Heart Isolation and Cannulation:
- Anesthetize the animal and perform a thoracotomy.
- Rapidly excise the heart and place it in ice-cold Krebs-Henseleit (KH) buffer.
- Cannulate the aorta on a Langendorff apparatus.
2. Perfusion:
- Retrogradely perfuse the heart with warm (37°C), oxygenated (95% O2 / 5% CO2) KH buffer at a constant pressure or flow.
- Allow the heart to stabilize for at least 20-30 minutes, ensuring a stable heart rate and contractile function.[7]
3. ECG Recording:
- Place ECG electrodes on the surface of the heart or in the perfusion chamber to record a pseudo-ECG.
- Record a stable baseline ECG.
4. Drug Administration:
- Introduce this compound into the perfusate at increasing concentrations.
- Allow for equilibration at each concentration before recording the ECG.
5. Data Analysis:
- Measure the RR and QT intervals from the ECG recordings.
- Correct the QT interval for heart rate using an appropriate formula (e.g., Fridericia's).
- Compare the corrected QT (QTc) intervals at different this compound concentrations to the baseline values.
Visualizations
Caption: this compound blocks the hERG channel, delaying repolarization and prolonging APD and QT interval.
Caption: Workflow for determining the IC50 of this compound on hERG channels using patch clamp.
Caption: Troubleshooting logic for inconsistent QT measurements in Langendorff experiments.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Prolonged action potential duration and positive inotropy induced by the novel class III antiarrhythmic agent H 234/09 (this compound) in isolated human ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of frequency dependency of the class III effects of this compound: a study using programmed stimulation and recording of monophasic action potentials and ventricular paced QT intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A systematic strategy for estimating hERG block potency and its implications in a new cardiac safety paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Issues in QT interval measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. the-hospitalist.org [the-hospitalist.org]
- 12. ahajournals.org [ahajournals.org]
- 13. Inhibition of HERG potassium channels by the antimalarial agent halofantrine - PMC [pmc.ncbi.nlm.nih.gov]
Almokalant and Torsades de Pointes: A Technical Support Resource for Experimental Research
This technical support center provides researchers, scientists, and drug development professionals with essential information for investigating the proarrhythmic risk of almokalant (B1665250), specifically its association with torsades de pointes (TdP), in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound induces torsades de pointes?
A1: this compound is a potent and selective blocker of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-à-go-go-related gene (hERG).[1][2] This current is crucial for the repolarization phase of the cardiac action potential.[1] By blocking the hERG/IKr channels, this compound prolongs the action potential duration (APD), which is reflected as a prolongation of the QT interval on an electrocardiogram (ECG).[3][4] This delay in repolarization can lead to the development of early afterdepolarizations (EADs), which are considered a primary trigger for TdP.[5][6][7]
Q2: Why am I not observing torsades de pointes in my animal model despite administering this compound?
A2: Several factors can influence the inducibility of TdP in experimental models:
-
Animal Species: Different species exhibit varying sensitivity to IKr blockers. Rabbits are considered a sensitive species for TdP induction with this compound, while cats are less susceptible.[5]
-
Infusion Rate: The rate of this compound administration plays a critical role. A high infusion rate is more likely to induce TdP compared to a low rate, even if the total dose is higher with the slow infusion.[5] This is potentially due to a more significant increase in the dispersion of repolarization at faster infusion rates.[5]
-
Anesthesia: The choice of anesthetic can impact cardiac electrophysiology and the arrhythmogenic potential of drugs.
-
Baseline Cardiac Conditions: The underlying health of the animal's heart can affect its susceptibility. Models incorporating conditions like bradycardia or hypokalemia can increase the likelihood of TdP.[6][7]
-
Lack of α1-Adrenoceptor Stimulation: Concurrent stimulation of α1-adrenoceptors, for example with methoxamine (B1676408) or phenylephrine (B352888), has been shown to be a critical factor in provoking TdP in rabbit models treated with this compound.[3][5]
Q3: My in vitro hERG assay shows potent blockade by this compound, but my in vivo studies are not showing significant QT prolongation. What could be the reason?
A3: Discrepancies between in vitro and in vivo results can arise from several factors:
-
Pharmacokinetics: The concentration of this compound reaching the cardiac tissue in vivo may be lower than the concentrations used in the in vitro assay due to metabolism, distribution, and excretion.
-
Protein Binding: this compound may bind to plasma proteins, reducing the free fraction of the drug available to block the hERG channels.
-
Repolarization Reserve: In a healthy in vivo system, other potassium channels (like IKs) can compensate for the partial blockade of IKr, a concept known as "repolarization reserve".[4] This can mask the QT-prolonging effects at lower doses.
Q4: What are the typical concentrations of this compound used in different experimental setups?
A4: The effective concentrations of this compound vary significantly depending on the experimental model. Refer to the quantitative data tables below for specific examples from published studies. It is crucial to perform dose-response studies in your specific model to determine the optimal concentrations.
Troubleshooting Guides
Troubleshooting Inconsistent TdP Induction in Rabbit Models
| Problem | Possible Cause | Troubleshooting Step |
| No TdP observed despite this compound administration. | Insufficient α1-adrenoceptor stimulation. | Ensure continuous infusion of an α1-agonist like methoxamine or phenylephrine to sensitize the heart.[3][5] |
| Infusion rate of this compound is too low. | Increase the infusion rate of this compound. A "high rate" infusion has been shown to be more effective at inducing TdP.[5] | |
| Animal is not sufficiently bradycardic. | Consider pacing the heart at a slower rate to mimic conditions that favor EAD formation. | |
| High mortality rate not associated with TdP. | Anesthetic complications or excessive drug toxicity. | Review and optimize the anesthetic protocol. Perform a dose-ranging study to find a sub-lethal dose of this compound that still induces electrophysiological changes. |
| Variable QT prolongation between animals. | Differences in individual animal physiology. | Ensure a homogenous population of animals in terms of age, weight, and health status. Increase the sample size to account for biological variability. |
Troubleshooting hERG Patch Clamp Experiments
| Problem | Possible Cause | Troubleshooting Step |
| Unstable hERG current recordings. | Poor cell health or seal quality. | Use freshly cultured cells and ensure a gigaohm seal before starting the recording. Monitor access resistance throughout the experiment. |
| Inconsistent IC50 values for this compound. | Voltage protocol dependence of the block. | This compound block of hERG channels can be state-dependent, preferentially blocking the open and/or inactivated states.[8][9] Use a standardized voltage protocol that allows for sufficient channel opening to observe use-dependent block. |
| Drug solution instability. | Prepare fresh drug solutions for each experiment. Verify the final concentration of the drug in the perfusion system. | |
| Slow onset of hERG channel block. | This compound may be trapped within the channel. | Allow for sufficient equilibration time at each concentration. Repetitive pulsing may be required to achieve a steady-state block.[8] |
Quantitative Data Summary
Table 1: In Vivo this compound-Induced Torsades de Pointes in Anesthetized Rabbits
| Study Reference | This compound Dose (µg/kg) | Infusion Details | α1-Adrenoceptor Agonist | Incidence of TdP |
| Varró et al. (2002)[3] | 26 | 5 min i.v. infusion | Phenylephrine | 20% |
| 88 | 5 min i.v. infusion | Phenylephrine | 40% | |
| 260 | 5 min i.v. infusion | Phenylephrine | 33% | |
| Carlsson et al. (1993)[5] | 391 (nmol/kg total dose) | "High rate" infusion (25 nmol/kg/min) | Methoxamine | 90% (9/10 rabbits) |
| 900 (nmol/kg total dose) | "Low rate" infusion (5 nmol/kg/min) | Methoxamine | 12.5% (1/8 rabbits) |
Table 2: In Vitro this compound Block of hERG Current
| Study Reference | Cell Type | IC50 | Key Finding |
| Sanguinetti & Jurkiewicz (1990) (as cited in Carmeliet, 1992)[9] | Not Specified | ~6 nM | Potent IKr blocker. |
| Spector et al. (1996)[8] | Xenopus oocytes expressing HERG | Not explicitly stated for this compound, but other methanesulfonanilides showed nM potency. | Methanesulfonanilides like this compound exhibit use-dependent block of hERG channels, indicating a preference for the open state.[8][9] |
Experimental Protocols
Key Experiment 1: In Vivo Induction of TdP in Anesthetized Rabbits
This protocol is a synthesis based on the methodologies described by Varró et al. (2002) and Carlsson et al. (1993).[3][5]
-
Animal Preparation:
-
Use male New Zealand White rabbits.
-
Anesthetize with an appropriate agent (e.g., a combination of α-chloralose and urethane).
-
Mechanically ventilate the animals.
-
Cannulate a femoral vein for drug infusion and a femoral artery for blood pressure monitoring.
-
Record a lead II ECG continuously.
-
-
Experimental Procedure:
-
Allow for a stabilization period after surgery.
-
Begin a continuous intravenous infusion of an α1-adrenoceptor agonist (e.g., phenylephrine or methoxamine).
-
After a period of stabilization with the α1-agonist, infuse this compound intravenously.
-
Dose-Response Protocol: Infuse escalating doses of this compound (e.g., 26, 88, and 260 µg/kg) over a fixed duration (e.g., 5 minutes) with a washout period between doses.[3]
-
Infusion Rate Protocol: Compare a "high rate" infusion (e.g., 25 nmol/kg/min) with a "low rate" infusion (e.g., 5 nmol/kg/min).[5]
-
-
Monitor the ECG for QT interval prolongation, arrhythmias, and the occurrence of TdP.
-
-
Data Analysis:
-
Measure the heart rate, blood pressure, and QT interval. Correct the QT interval for heart rate (QTc) using an appropriate formula for rabbits.
-
Quantify the incidence of TdP at each dose or infusion rate.
-
Key Experiment 2: Whole-Cell Patch Clamp of hERG Channels
This protocol is a generalized procedure based on standard electrophysiological techniques for studying hERG channels.
-
Cell Preparation:
-
Use a cell line stably expressing the hERG channel (e.g., HEK-293 or CHO cells).
-
Culture the cells under standard conditions.
-
Isolate single cells for patch-clamp recording.
-
-
Electrophysiological Recording:
-
Use a whole-cell patch-clamp amplifier and data acquisition system.
-
Use borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
External Solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4).
-
Internal Solution (in mM): e.g., 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 MgATP (pH adjusted to 7.2).
-
Maintain the cells at a holding potential where hERG channels are predominantly in the closed state (e.g., -80 mV).
-
-
Voltage Protocol and Drug Application:
-
To elicit hERG currents, apply a depolarizing pulse (e.g., to +20 mV) to open the channels, followed by a repolarizing step (e.g., to -50 mV) to record the characteristic tail current.
-
To assess use-dependence, apply a train of depolarizing pulses.
-
Perfuse the cells with the external solution containing various concentrations of this compound.
-
Allow sufficient time for the drug effect to reach a steady state at each concentration.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each drug concentration.
-
Normalize the current to the control (pre-drug) condition.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
Visualizations
Caption: Mechanism of this compound-Induced Torsades de Pointes.
Caption: Experimental Workflow for Assessing this compound's TdP Risk.
References
- 1. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Progress in Understanding the Cellular Mechanisms of Anti-arrhythmic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proarrhythmic effects of intravenous quinidine, amiodarone, D-sotalol, and this compound in the anesthetized rabbit model of torsade de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of preclinical assays to predict risk of drug-induced torsades de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proarrhythmic effects of the class III agent this compound: importance of infusion rate, QT dispersion, and early afterdepolarisations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental models of torsade de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental models of torsades de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
Impact of pacing frequency on Almokalant's electrophysiological effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of pacing frequency on the electrophysiological effects of Almokalant (B1665250).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a Class III antiarrhythmic agent that selectively blocks the rapid component of the delayed rectifier potassium current (IKr).[1] This current is crucial for the repolarization phase (phase 3) of the cardiac action potential.[2][3] By blocking IKr, this compound prolongs the action potential duration (APD) and the effective refractory period (ERP) in myocardial tissues.[1]
Q2: How does pacing frequency influence the electrophysiological effects of this compound?
The influence of pacing frequency on this compound's effects is a key area of investigation. Some studies have reported no significant frequency dependence of its effect on the monophasic action potential duration (MAPD).[4] For instance, at this compound plasma concentrations of ≥ 50 nmol/l, a 10-15% prolongation of MAPD was observed, and this prolongation was of equal magnitude across different paced cycle lengths.[4]
However, other findings suggest a small "reverse use-dependence." This means the drug's effect on prolonging the QT interval may be more pronounced at lower heart rates.[4] Specifically, during right ventricular apex stimulation, the prolongation of the ventricular paced QT interval was more significant at slower heart rates.[4] In contrast, this effect was not observed during right ventricular outflow tract stimulation.[4]
Studies in guinea-pig papillary muscles showed that this compound-induced APD prolongation was not significantly affected by low stimulation rates (0.2 to 0.5 Hz).[5] In rabbit ventricular myocytes, a limited frequency-dependent block of the delayed rectifier K+ current (IK) was demonstrated.[6]
Q3: What is "reverse use-dependence" and does this compound exhibit this property?
Reverse use-dependence is a phenomenon where a drug's effect is more pronounced at slower heart rates and diminishes at faster heart rates.[7][8] This is a characteristic often associated with Class III antiarrhythmic drugs.[7] While some studies have shown a small reverse frequency dependence for this compound's effect on the ventricular paced QT interval, others have found no evidence of frequency dependence on MAPD.[4] The concept is complex, and whether this compound truly exhibits significant reverse use-dependence is a subject of ongoing research and may depend on the specific experimental conditions.[5]
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results regarding the frequency dependence of this compound.
-
Possible Cause 1: Pacing Site. The location of the pacing electrode can influence the observed effects. One study found that reverse frequency dependence of the ventricular paced QT interval was present during right ventricular apex stimulation but not during right ventricular outflow tract stimulation.[4]
-
Troubleshooting Step: Carefully document and consider the anatomical location of your pacing electrode. If possible, test different pacing sites to assess for site-dependent effects.
-
-
Possible Cause 2: Drug Concentration. The concentration of this compound used can impact the magnitude of its effects. A significant prolongation of MAPD was observed at plasma concentrations of 50 nmol/l or higher.[4]
-
Troubleshooting Step: Ensure accurate and consistent dosing of this compound. Perform concentration-response experiments to characterize the effects in your specific model.
-
-
Possible Cause 3: Species and Tissue Differences. The electrophysiological properties of cardiac tissue can vary between species and even between different regions of the heart.
-
Troubleshooting Step: Be mindful of the species and cardiac tissue preparation you are using. Compare your results to literature that uses a similar experimental model.
-
Problem 2: Difficulty in measuring the effects of this compound on action potential duration.
-
Possible Cause: Inadequate Stimulation Protocol. The stimulation protocol, including the number and timing of extrastimuli, can affect the measurement of refractory periods and action potential duration.
-
Troubleshooting Step: Employ a standardized and well-documented programmed stimulation protocol. For example, use incremental and premature ventricular extrastimulation to thoroughly assess changes in MAPD and ERP.[4]
-
Data Presentation
Table 1: Effect of this compound on Ventricular Effective Refractory Period (VERP) in a Porcine Model Post-Myocardial Infarction
| Pacing Cycle Length (PCL) + Extrastimuli (ES) | Baseline VERP (ms, mean ± SD) | VERP after this compound (ms, mean ± SD) |
| 500 ms (B15284909) + 1 ES | 292 ± 25 | 308 ± 13 |
| 400 ms + 1 ES | 249 ± 19 | 261 ± 16 |
| 300 ms + 1 ES | 209 ± 18 | 219 ± 18 |
| 400 ms + 3 ES | 167 ± 27 | 186 ± 29 |
| 300 ms + 3 ES | 159 ± 29 | 174 ± 27 |
Data adapted from a study in pigs surviving a myocardial infarction.[9]
Table 2: Effect of this compound on Monophasic Action Potential Duration (MAPD) at Different Plasma Concentrations
| This compound Plasma Concentration (Cpl) | Effect on MAPD at 90% Repolarization |
| ≥ 50 nmol/l | Significant prolongation of 10-15% |
| 100 and 150 nmol/l | Significant prolongation of ventricular extrasystole MAPD |
Data from a study in male volunteers. The prolongation was of equal magnitude at all paced cycle lengths.[4]
Experimental Protocols
1. Measurement of Monophasic Action Potentials (MAPs) and Ventricular Paced QT Intervals
-
Objective: To assess the frequency dependency of this compound's effects on ventricular repolarization.
-
Methodology:
-
Subjects (e.g., male volunteers) are infused with this compound to achieve target plasma concentrations (e.g., 20, 50, 100, and 150 nmol/l).[4]
-
Monophasic action potentials are recorded from the right ventricle.
-
The duration of the monophasic action potential at 90% repolarization (MAPD) is measured during incremental and premature ventricular extrastimulation.[4]
-
The ventricular paced QT interval is measured during incremental stimulation from different sites, such as the right ventricular apex (RV APEX) and the right ventricular outflow tract (RVOT).[4]
-
Frequency dependence is analyzed using a linear regression model.[4]
-
2. Investigation of Drug-Channel Interaction During Periods of Quiescence
-
Objective: To determine if this compound interacts with ion channels during their resting state.
-
Methodology:
-
Use an in vitro preparation, such as guinea-pig papillary muscles.[5]
-
Establish a regular stimulation protocol (e.g., 1 Hz).
-
Interrupt the regular stimulation with periods of quiescence (e.g., three 30-minute periods).[5]
-
Introduce this compound at the beginning of the second rest period.
-
The third rest period is introduced after the drug has reached a steady-state effect.[5]
-
Analyze the action potential duration (APD) of the first action potential after each rest period to assess drug interaction with resting channels. With this compound, the first APD after drug application was already prolonged and the effects increased with subsequent regular pacing.[5]
-
Visualizations
References
- 1. New Progress in Understanding the Cellular Mechanisms of Anti-arrhythmic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Assessment of frequency dependency of the class III effects of this compound: a study using programmed stimulation and recording of monophasic action potentials and ventricular paced QT intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frequency-dependent effects of E-4031, this compound, dofetilide and tedisamil on action potential duration: no evidence for "reverse use dependent" block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use-dependent block and use-dependent unblock of the delayed rectifier K+ current by this compound in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Reverse use dependence of antiarrhythmic class Ia, Ib, and Ic: effects of drugs on the action potential duration? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
Almokalant-induced QT dispersion and its experimental implications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Almokalant-induced QT dispersion and its experimental implications.
Frequently Asked Questions (FAQs)
Q1: What is This compound (B1665250) and what is its primary mechanism of action?
This compound is a Class III antiarrhythmic agent. Its primary mechanism of action is the selective blockade of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG).[1][2] This blockade slows the repolarization phase of the cardiac action potential, leading to a prolongation of the action potential duration (APD) and, consequently, the QT interval on an electrocardiogram (ECG).[1][2]
Q2: What is QT dispersion and why is it relevant when studying this compound?
QT dispersion refers to the spatial variation in ventricular repolarization times across the myocardium, measured as the difference between the maximum and minimum QT intervals on a 12-lead ECG.[3][4][5] Increased QT dispersion is considered a marker of electrical instability in the heart. This compound can increase QT dispersion, which is thought to contribute to its proarrhythmic potential, including the risk of developing Torsades de Pointes (TdP).[6][7]
Q3: What is Torsades de Pointes (TdP) and how is it related to this compound?
Torsades de Pointes is a specific form of polymorphic ventricular tachycardia characterized by a twisting of the QRS complexes around the isoelectric line on the ECG.[8][9][10] It is a life-threatening arrhythmia that can degenerate into ventricular fibrillation. This compound, by prolonging the QT interval and increasing QT dispersion, creates an electrophysiological environment conducive to the development of early afterdepolarizations (EADs), which are considered the triggering events for TdP.[1][8][10]
Q4: How should I prepare and store this compound solutions for my experiments?
For in vitro electrophysiology experiments, this compound is typically dissolved in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution. This stock solution can then be diluted to the final desired concentration in the extracellular recording solution. It is recommended to prepare fresh working solutions daily from the stock. For short-term storage, aliquots of the stock solution can be stored at -20°C. Before use, thaw the aliquot and ensure the final solution is well-mixed.
Q5: What are the typical effective concentrations of this compound in in vitro and in vivo experiments?
The effective concentration of this compound varies depending on the experimental model and the specific endpoint being measured.
-
In vitro: For blocking the IKr current, half-maximal block (IC50) is typically observed in the nanomolar range. For example, in rabbit ventricular myocytes, a half-maximum block was obtained at 5 x 10(-8) mol/L (50 nM).[11]
-
In vivo: In anesthetized rabbits, intravenous infusions of this compound at rates of 5 or 25 nmol·kg-1·min-1 have been shown to prolong the QTc interval and induce TdP.[6] In healthy human volunteers, plasma concentrations of 20-150 nM resulted in dose-dependent increases in the monophasic action potential duration and QT interval.
Troubleshooting Guides
Issue 1: Inconsistent or Noisy IKr Current Recordings in Patch-Clamp Experiments
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Cell Health | Ensure cells are healthy and not over-passaged. Use a gentle cell dissociation method. |
| Low-Resistance Seal | A seal resistance of <1 GΩ can introduce noise. Ensure pipette tips are clean and fire-polished. Approach the cell with positive pressure. |
| Electrical Interference | Ground all equipment properly. Use a Faraday cage to shield the setup from external electrical noise. |
| Perfusion System Issues | Check for bubbles or mechanical vibrations in the perfusion system, as these can introduce noise. |
| Incorrect Voltage Protocol | Verify that the voltage-clamp protocol is appropriate for activating and measuring IKr (hERG) currents. A typical protocol involves a depolarizing step to inactivate the channels, followed by a repolarizing step to measure the characteristic tail current. |
Issue 2: High Variability in QT Interval Measurements in In Vivo or Ex Vivo Models
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Unstable Heart Rate | Ensure a stable heart rate, as the QT interval is highly dependent on it. Use pacing if necessary to maintain a constant rate. Always report the heart rate-corrected QT interval (QTc). |
| Changes in Autonomic Tone | In in vivo models, anesthesia and other interventions can alter autonomic nervous system activity, affecting heart rate and repolarization. Ensure consistent and adequate anesthesia. |
| Electrolyte Imbalances | Hypokalemia and hypomagnesemia can prolong the QT interval and potentiate the effects of this compound.[8] Monitor and maintain physiological electrolyte levels in the perfusate or animal. |
| Temperature Fluctuations | Heart temperature can affect ion channel kinetics. Maintain a constant physiological temperature for the animal or the isolated heart preparation. |
| Inconsistent Drug Delivery | Ensure the infusion rate of this compound is stable and accurate. The rate of infusion can impact the degree of QT prolongation and the incidence of TdP.[6][7] |
Issue 3: Failure to Induce Torsades de Pointes with this compound
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient this compound Concentration | The proarrhythmic effects of this compound are dose-dependent. A dose-response study may be necessary to determine the optimal concentration for inducing TdP in your specific model. |
| Animal Species or Strain Differences | There are known species differences in susceptibility to drug-induced arrhythmias. Rabbits are a commonly used and sensitive model for this compound-induced TdP.[6][12] |
| Lack of Proarrhythmic Substrate | Co-administration of an α1-adrenoceptor agonist, such as methoxamine (B1676408) or phenylephrine, can create a proarrhythmic substrate and increase the likelihood of inducing TdP with this compound.[6][12] |
| Infusion Rate Too Low | A "high rate" infusion of this compound has been shown to be more effective at inducing TdP than a "low rate" infusion, even with similar levels of QT prolongation.[6][7] |
| Absence of a Triggering Event | TdP is often initiated by a "short-long-short" sequence of R-R intervals. Programmed electrical stimulation or pacing protocols can be used to create these triggers. |
Quantitative Data Summary
Table 1: In Vitro Effects of this compound on IKr
| Preparation | Parameter | Value | Reference |
| Rabbit ventricular myocytes | IC50 for IK block | 5 x 10(-8) M (50 nM) | [11] |
| Rabbit ventricular myocytes | Time constant of open-channel block at 0 mV | 1.07 seconds | [11] |
| Rabbit ventricular myocytes | Recovery time constant from block at -50 mV | ~10 seconds | [11] |
Table 2: In Vivo Effects of this compound in Rabbits
| Infusion Rate | Parameter | Control | This compound | Incidence of TdP | Reference |
| High Rate (25 nmol·kg-1·min-1) | QTc interval (ms) | 162 ± 6.2 | 211 ± 5.3 | 9/10 | [6] |
| High Rate (25 nmol·kg-1·min-1) | QT dispersion (ms) | 15 ± 1.7 | 32 ± 5.6 | 7/8 | [6] |
| Low Rate (5 nmol·kg-1·min-1) | QTc interval (ms) | 162 ± 3.6 | 230 ± 12.6 | 1/8 | [6] |
| Low Rate (5 nmol·kg-1·min-1) | QT dispersion (ms) | Unaltered | Unaltered | 0/6 | [6] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of IKr in Isolated Ventricular Myocytes
-
Cell Isolation: Isolate ventricular myocytes from the desired animal model (e.g., rabbit) using enzymatic digestion.
-
Solutions:
-
External Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 10 HEPES, 5 MgATP, 0.1 NaGTP, 10 EGTA; pH adjusted to 7.2 with KOH.
-
-
Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
-
Obtain a gigaohm seal (>1 GΩ) on a single myocyte.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol for IKr:
-
Hold the cell at a holding potential of -50 mV.
-
Apply a depolarizing step to +20 mV for 2 seconds to activate and then inactivate the IKr channels.
-
Repolarize the membrane to -40 mV to record the deactivating tail current, which is a measure of the IKr current.
-
Repeat this protocol at regular intervals (e.g., every 15 seconds) to establish a stable baseline.
-
-
Drug Application:
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Continue recording using the same voltage-clamp protocol to observe the blocking effect of this compound on the IKr tail current.
-
Protocol 2: In Vivo Electrophysiological Study in Anesthetized Rabbits
-
Animal Preparation:
-
Anesthetize the rabbit with an appropriate anesthetic agent (e.g., a combination of xylazine (B1663881) and ketamine, or pentobarbital).
-
Intubate the animal and provide mechanical ventilation.
-
Insert catheters into a femoral artery for blood pressure monitoring and a femoral vein for drug infusion.
-
Place needle electrodes subcutaneously to record a 12-lead ECG.
-
-
Baseline Recording:
-
Allow the animal to stabilize for a period of 20-30 minutes after the surgical preparation.
-
Record baseline ECG and blood pressure.
-
-
Drug Infusion:
-
Begin a continuous intravenous infusion of an α1-adrenoceptor agonist (e.g., methoxamine) to create a proarrhythmic substrate.
-
After a stable period of α-adrenergic stimulation, begin the infusion of this compound at the desired rate (e.g., "high rate" of 25 nmol·kg-1·min-1).
-
-
Data Acquisition and Analysis:
-
Continuously monitor and record the ECG throughout the experiment.
-
Measure the QT interval from all 12 leads and calculate the heart rate-corrected QT interval (QTc) using an appropriate formula (e.g., Bazett's or Fridericia's).
-
Calculate QT dispersion as the difference between the maximum and minimum QTc intervals.
-
Monitor for the occurrence of ventricular arrhythmias, including Torsades de Pointes.
-
Visualizations
Caption: Mechanism of this compound-induced Torsades de Pointes.
Caption: In vivo experimental workflow for studying this compound.
Caption: Troubleshooting logic for inconsistent this compound effects.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. Increased Late Sodium Current Contributes to the Electrophysiological Effects of Chronic, but Not Acute, Dofetilide Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiac Delayed Rectifier Potassium Channels in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adinstruments.com [adinstruments.com]
- 5. Transgenic Rabbit Models in Proarrhythmia Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proarrhythmic effects of the class III agent this compound: importance of infusion rate, QT dispersion, and early afterdepolarisations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of a high-throughput fluorescence assay method for HERG potassium channel inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijbcp.com [ijbcp.com]
- 9. pemuk.com [pemuk.com]
- 10. Electrophysiological and inotropic effects of H 234/09 (this compound) in vitro: a comparison with two other novel IK blocking drugs, UK-68,798 (dofetilide) and E-4031 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A new homogeneous high-throughput screening assay for profiling compound activity on the human ether-a-go-go-related gene channel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proarrhythmic effects of intravenous quinidine, amiodarone, D-sotalol, and this compound in the anesthetized rabbit model of torsade de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing rundown of IKr current in Almokalant patch clamp experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the rundown of the IKr (hERG) current in Almokalant (B1665250) patch clamp experiments.
Frequently Asked Questions (FAQs)
Q1: What is IKr current rundown and why is it a problem?
A1: IKr current rundown is the gradual decrease in the amplitude of the current over the course of a whole-cell patch clamp recording. This phenomenon can lead to an underestimation of the true current amplitude and can confound the interpretation of drug effects, such as the blocking effect of this compound. Stable recordings are crucial for obtaining reliable and reproducible data.
Q2: What are the primary causes of IKr rundown in whole-cell patch clamp experiments?
A2: The primary causes of IKr rundown are the dialysis of essential intracellular components into the patch pipette and the subsequent disruption of key regulatory pathways. The main contributing factors include:
-
ATP Depletion: The washout of intracellular ATP is a major contributor to rundown. ATP is essential for maintaining the phosphorylation state of the hERG channel and preventing its dephosphorylation by endogenous phosphatases.[1][2]
-
Loss of Second Messengers: Important signaling molecules like cyclic AMP (cAMP) and diacylglycerol (DAG), which are activators of Protein Kinase A (PKA) and Protein Kinase C (PKC) respectively, are diluted from the cell. These kinases are known to modulate IKr channel function.
-
PIP2 Depletion: Phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, is crucial for the stability and gating of many ion channels.[3][4][5] Its depletion from the inner leaflet of the membrane during whole-cell recording can contribute to current rundown.[3]
Q3: How does this compound's mechanism of action relate to IKr rundown?
A3: this compound is a potent IKr blocker that exhibits use- and voltage-dependence, meaning it preferentially binds to the open and/or inactivated states of the hERG channel.[6][7][8] While this compound itself is not reported to directly cause rundown, studying its effects requires a stable IKr current to accurately determine its blocking potency and kinetics. An unstable baseline due to rundown can lead to an overestimation of the drug's effect.
Q4: Are there alternative recording configurations to minimize IKr rundown?
A4: Yes, the perforated patch clamp technique is a highly effective alternative to conventional whole-cell patch clamp for preventing rundown.[1][9][10][11] This method uses pore-forming agents like Amphotericin B or Gramicidin in the pipette solution to gain electrical access to the cell without rupturing the cell membrane.[9][10][11] This preserves the integrity of the intracellular environment, including ATP, second messengers, and other signaling molecules, leading to more stable IKr recordings.[10]
Troubleshooting Guide
This guide addresses common issues encountered during IKr patch clamp experiments and provides potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid IKr current rundown (>5% per minute) | 1. Inadequate intracellular solution composition. 2. Dialysis of essential cellular components. 3. Poor cell health. | 1. Optimize Intracellular Solution: Ensure your pipette solution contains an ATP regeneration system (e.g., Mg-ATP, GTP, and phosphocreatine). Refer to the optimized intracellular solution protocol below. 2. Use Perforated Patch Clamp: This is the most effective method to prevent rundown by preserving the intracellular milieu.[1][9][10][11] 3. Ensure Healthy Cells: Use cells from a low passage number and ensure they are in a healthy state before patching. |
| High variability in this compound IC50 values | 1. Uncorrected IKr rundown. 2. Inconsistent voltage protocols. 3. Temperature fluctuations. | 1. Correct for Rundown: If using whole-cell, monitor the baseline current before drug application and apply a time-matched vehicle control to quantify and correct for rundown. 2. Standardize Voltage Protocol: Use a consistent voltage protocol that allows for the channel to enter the open and inactivated states, which are the primary targets for this compound.[6][7][8] 3. Maintain Stable Temperature: Ion channel kinetics are temperature-sensitive. Use a temperature-controlled recording chamber.[1] |
| Difficulty obtaining a stable Giga-ohm seal | 1. Dirty pipette tip. 2. Poor quality of recording solutions. 3. Unhealthy or poorly attached cells. 4. Mechanical vibrations. | 1. Clean Pipette Tip: Apply positive pressure to the pipette as it approaches the cell to keep the tip clean.[1] Fire-polish the pipette tip to create a smooth surface.[1] 2. Filter Solutions: Filter all recording solutions (both internal and external) with a 0.2 µm filter to remove particulates.[12][13] 3. Select Healthy Cells: Choose cells that are well-adhered and have a smooth membrane appearance. 4. Minimize Vibrations: Use an anti-vibration table and ensure all equipment is securely mounted.[1] |
| Noisy recordings | 1. Poor seal resistance. 2. Improper grounding. 3. Issues with the Ag/AgCl wire. | 1. Ensure a High-Resistance Seal: A seal resistance of >1 GΩ is crucial for low-noise recordings.[1] 2. Check Grounding: Ensure all components of the rig are properly grounded and use a Faraday cage.[14] 3. Maintain Ag/AgCl Wire: Regularly check and re-chlorinate the Ag/AgCl wire in the pipette holder.[14] |
Experimental Protocols
Optimized Intracellular Solution for Whole-Cell Patch Clamp
This solution is designed to support cellular metabolism and minimize IKr rundown during whole-cell recordings.
| Component | Concentration | Purpose |
| K-Gluconate | 115 mM | Primary potassium salt to mimic intracellular K+ concentration. |
| KCl | 20 mM | |
| HEPES | 10 mM | pH buffer. |
| EGTA | 10 mM | Calcium chelator to buffer intracellular calcium. |
| MgCl2 | 1 mM | |
| Mg-ATP | 4 mM | Energy source to prevent rundown.[1][2] |
| Na-GTP | 0.3 mM | To preserve G-protein mediated responses.[2][12] |
| Phosphocreatine | 10 mM | Part of the ATP regeneration system to maintain stable ATP levels.[15][16][17][18] |
| pH | 7.2 (adjusted with KOH) | |
| Osmolarity | ~290 mOsm (adjusted with sucrose) | Should be slightly lower than the extracellular solution. |
Preparation Notes:
-
Prepare the base solution without Mg-ATP and Na-GTP and store in aliquots at -20°C.
-
On the day of the experiment, thaw an aliquot and add fresh Mg-ATP and Na-GTP.
-
Keep the final solution on ice to prevent the degradation of ATP and GTP.[2][19]
-
Filter the solution through a 0.2 µm syringe filter before use.[12][13]
Perforated Patch Clamp Protocol using Amphotericin B
This protocol provides a method for obtaining stable IKr recordings with minimal intracellular dialysis.
Materials:
-
Amphotericin B stock solution (e.g., 60 mg/mL in DMSO)
-
Tip-fill intracellular solution (without Amphotericin B)
-
Back-fill intracellular solution (containing Amphotericin B)
Procedure:
-
Prepare a fresh back-fill solution: Dilute the Amphotericin B stock solution into the intracellular solution to a final concentration of 120-240 µg/mL. Sonicate the solution to aid dissolution.
-
Prepare the patch pipette:
-
First, dip the tip of the pipette into the tip-fill (Amphotericin B-free) solution for a few seconds.
-
Then, back-fill the pipette with the Amphotericin B-containing solution.
-
-
Approach the cell and form a Giga-ohm seal: Approach the target cell with the pipette and establish a high-resistance seal (>1 GΩ) as you would for conventional whole-cell patch clamp.
-
Monitor perforation: After forming the seal, monitor the series resistance. It will gradually decrease as the Amphotericin B forms pores in the membrane patch. The recording can begin once the series resistance has stabilized at an acceptable level (typically < 30 MΩ). This process can take 10-30 minutes.
Signaling Pathways and Experimental Workflow
IKr/hERG Channel Regulation by PKA and PKC
Experimental Workflow for Minimizing IKr Rundown
Logical Troubleshooting for IKr Rundown
References
- 1. benchchem.com [benchchem.com]
- 2. scientifica.uk.com [scientifica.uk.com]
- 3. Structural basis of PIP2 activation of the classical inward rectifier K+ channel Kir2.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIP2 is a necessary cofactor for ion channel function: How and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Use-dependent block and use-dependent unblock of the delayed rectifier K+ current by this compound in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential effects of the new class III antiarrhythmic agents this compound, E-4031 and D-sotalol, and of quinidine, on delayed rectifier currents in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. fujifilmcdi.com [fujifilmcdi.com]
- 10. Whole-cell recording using the perforated patch clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Perforated whole-cell patch-clamp recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 13. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 14. benchchem.com [benchchem.com]
- 15. Modulation of Cellular Levels of Adenosine Phosphates and Creatine Phosphate in Cultured Primary Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intracellular high-energy phosphate transfer in normal and hypertrophied myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Modulation of ATP-sensitive K+ channels in skeletal muscle by intracellular protons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Modulation of Cellular Levels of Adenosine Phosphates and Creatine Phosphate in Cultured Primary Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. re-place.be [re-place.be]
Validation & Comparative
Comparative Analysis of Almokalant's Cross-Reactivity with Other Potassium Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of Almokalant (B1665250), a potent blocker of the delayed rectifier potassium current (IKr), with other key cardiac potassium channels. While specific quantitative data on this compound's interaction with a broad panel of potassium channels is not extensively available in publicly accessible literature, this document outlines the established inhibitory concentration for its primary target and details the experimental protocols required to determine its selectivity profile. Understanding the potential for off-target effects is crucial for assessing the complete pharmacological profile and safety of any ion channel-targeting compound.
This compound's Primary Target and Selectivity Profile
This compound is well-characterized as a high-affinity blocker of the IKr current, which is mediated by the hERG (human Ether-à-go-go-Related Gene) potassium channel (also known as Kv11.1). This channel plays a critical role in the repolarization phase of the cardiac action potential.
| Target Channel | Common Name | This compound IC50 | Reference |
| Kv11.1 (hERG) | IKr (rapid delayed rectifier K+ current) | 50 nM | [1] |
| Kv1.5 | IKur (ultra-rapid delayed rectifier K+ current) | Data not available | |
| Kv4.3 | Ito (transient outward K+ current) | Data not available | |
| Kir2.1 | IK1 (inward rectifier K+ current) | Data not available |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. The value for Kv11.1 was determined in rabbit ventricular myocytes.[1] IC50 values for other potassium channels are not readily found in the cited literature and would require dedicated experimental investigation to be determined.
Experimental Protocols for Assessing Cross-Reactivity
The standard method for evaluating the cross-reactivity of a compound like this compound against a panel of potassium channels is the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ion channel currents in isolated cells.
Cell Preparation
-
Cell Lines: Stably transfected cell lines, such as Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells, are commonly used. Each cell line is engineered to express a specific potassium channel subtype (e.g., Kv1.5, Kv4.3, Kir2.1).
-
Primary Cardiomyocytes: Alternatively, primary cardiomyocytes isolated from animal models (e.g., guinea pig, rabbit) can be used to study the channels in a more native environment.
Electrophysiological Recording
-
Apparatus: A patch-clamp amplifier and data acquisition system are used to control the cell membrane potential and record the resulting ion channel currents.
-
Pipettes: Glass micropipettes with a tip resistance of 2-5 MΩ are filled with an internal solution and used to form a high-resistance seal (giga-seal) with the cell membrane.
-
Solutions:
-
External Solution (Tyrode's solution): Typically contains (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution: Typically contains (in mM): 120 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 5 Mg-ATP, with the pH adjusted to 7.2 with KOH.
-
Voltage-Clamp Protocols
The specific voltage protocols are designed to elicit the characteristic currents of each channel subtype:
-
For Kv1.5 (IKur) and Kv4.3 (Ito):
-
Hold the membrane potential at a hyperpolarized level (e.g., -80 mV) to ensure the channels are in a closed state.
-
Apply a series of depolarizing voltage steps (e.g., from -50 mV to +60 mV in 10 mV increments) to activate the channels.
-
Measure the peak outward current at each voltage step.
-
-
For Kir2.1 (IK1):
-
Hold the membrane potential at a depolarized level (e.g., -40 mV) near the reversal potential for potassium to minimize outward current.
-
Apply a series of hyperpolarizing voltage steps (e.g., from -120 mV to -50 mV) to elicit inward currents.
-
Measure the steady-state inward current at each voltage step.
-
Data Analysis
-
Increasing concentrations of this compound are applied to the external solution while recording the channel currents.
-
The peak current amplitude in the presence of the drug is compared to the control (drug-free) condition.
-
A concentration-response curve is generated by plotting the percentage of current inhibition against the drug concentration.
-
The IC50 value is determined by fitting the concentration-response data to the Hill equation.
Visualizing Experimental and Signaling Pathways
To better understand the experimental process and the biological context of this compound's action, the following diagrams illustrate the workflow for assessing cross-reactivity and the signaling pathways of the relevant potassium channels.
References
Validating Almokalant-Induced Proarrhythmia in hiPSC-CMs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of a drug's proarrhythmic potential is a critical step in preclinical safety pharmacology. Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have emerged as a promising in vitro model for predicting cardiac toxicity, offering a human-relevant alternative to traditional animal models.[1][2] Almokalant, a potent blocker of the hERG potassium channel, is a well-characterized proarrhythmic compound frequently used to validate these hiPSC-CM-based assays. This guide provides a comparative overview of methodologies used to validate this compound-induced proarrhythmia in hiPSC-CMs, supported by experimental data and detailed protocols.
Comparative Analysis of Proarrhythmia Assessment Platforms
Several platforms are available to detect proarrhythmic events in hiPSC-CMs. The most common methods involve the use of multielectrode arrays (MEAs), voltage-sensitive optical platforms (VSOP), and calcium-sensitive dyes. Each of these technologies offers distinct advantages and provides complementary information on the electrophysiological and contractile properties of cardiomyocytes.
| Parameter | Multielectrode Array (MEA) | Voltage-Sensitive Dyes (VSD) | Calcium-Sensitive Dyes |
| Primary Measurement | Extracellular field potential | Transmembrane action potential | Intracellular calcium transients |
| Key Endpoints | Field Potential Duration (FPD), Spike Amplitude, Beat Rate, Arrhythmia Detection | Action Potential Duration (APD), Rise Time, Triangulation, Early Afterdepolarizations (EADs) | Calcium Transient Duration, Amplitude, Rise Time, Decay Time, Irregularities |
| Throughput | High | High | High |
| Advantages | Non-invasive, long-term recordings, provides network-level activity.[3][4] | Direct measurement of action potential, high temporal resolution. | Reflects excitation-contraction coupling, sensitive to changes in calcium handling.[5] |
| Limitations | Indirect measure of action potential, susceptible to electrode placement variability. | Potential for phototoxicity, requires dye loading. | Indirect measure of electrophysiology, dye loading and potential for buffering effects. |
This compound-Induced Proarrhythmic Effects: A Data Summary
This compound consistently induces proarrhythmic events in hiPSC-CMs across different platforms. The following table summarizes typical findings.
| Platform | Cell Type | This compound Concentration | Observed Effects | Reference |
| MEA | iCell Cardiomyocytes | 100 nM | Significant FPD prolongation, induction of arrhythmias. | [6] |
| VSD | Cor.4U Cardiomyocytes | 30 - 1000 nM | Concentration-dependent APD prolongation, induction of EADs. | [7] |
| Calcium Imaging | iPSC-CMs | 1 µM | Irregular calcium transients, increased beat rate variability. | [5] |
Comparison with Other Proarrhythmic Compounds
The proarrhythmic profile of this compound is often compared to other drugs with known torsadogenic risk, as defined by the Comprehensive In Vitro Proarrhythmia Assay (CiPA) initiative.[8][9] This allows for the classification of a compound's risk level.
| Compound | CiPA TdP Risk | Primary Ion Channel Target(s) | Typical hiPSC-CM Response |
| This compound | High | hERG (IKr) | APD/FPD prolongation, EADs, arrhythmias. |
| Dofetilide | High | hERG (IKr) | Similar to this compound; potent APD/FPD prolongation and arrhythmia induction.[1] |
| Sotalol | High | hERG (IKr), β-adrenergic receptors | APD/FPD prolongation, EADs, particularly at slower beating rates.[3] |
| Verapamil | Low | L-type Ca2+ (ICaL), hERG (IKr) | APD/FPD shortening due to dominant Ca2+ channel block.[4][7] |
| Mexiletine | Low | Na+ (INa) | Minimal effect or slight shortening of APD/FPD.[1] |
Experimental Protocols
hiPSC-CM Culture and Plating
A standardized protocol for culturing and plating hiPSC-CMs is crucial for reproducible results.
-
Thawing and Seeding: Cryopreserved hiPSC-CMs are thawed and seeded onto fibronectin or Matrigel-coated microplates.[10]
-
Culture Medium: Cells are maintained in a specialized cardiomyocyte maintenance medium.
-
Maturation: Cardiomyocytes are typically allowed to mature and form a spontaneously beating syncytium for 7-14 days before compound addition.[7]
Multielectrode Array (MEA) Assay
-
Baseline Recording: Record baseline electrical activity of the spontaneously beating hiPSC-CMs.
-
Compound Addition: Add this compound or other test compounds at increasing concentrations.
-
Data Acquisition: Record the field potential for a set duration after each compound addition.
-
Analysis: Analyze the recordings for changes in FPD, beat rate, and the presence of arrhythmic events.
Voltage-Sensitive Dye (VSD) Assay
-
Dye Loading: Incubate the hiPSC-CMs with a voltage-sensitive dye (e.g., a FRET-based dye).
-
Baseline Recording: Record baseline fluorescence to establish the action potential waveform.
-
Compound Application: Perfuse the cells with solutions containing the test compound.
-
Data Acquisition: Record changes in fluorescence intensity, which correlate with changes in membrane potential.
-
Analysis: Measure APD at various repolarization percentages (e.g., APD50, APD90), and identify proarrhythmic events like EADs.
References
- 1. Validating the Arrhythmogenic Potential of High-, Intermediate-, and Low-Risk Drugs in a Human-Induced Pluripotent Stem Cell-Derived Cardiac Microphysiological System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validating the Arrhythmogenic Potential of High-, Intermediate-, and Low-Risk Drugs in a Human-Induced Pluripotent Stem Cell-Derived Cardiac Microphysiological System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Screening Adverse Drug-Induced Arrhythmia Events Using Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes and Low-Impedance Microelectrode Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multi-parametric assessment of compound-induced pro-arrhythmic effects in human iPSC-derived cardiomyocytes [moleculardevices.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Comprehensive Translational Assessment of Human-Induced Pluripotent Stem Cell Derived Cardiomyocytes for Evaluating Drug-Induced Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing Proarrhythmic Potential of Environmental Chemicals Using a High Throughput In Vitro-In Silico Model with Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. International Multisite Study of Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes for Drug Proarrhythmic Potential Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple protocol to produce mature human-induced pluripotent stem cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Preclinical Metabolism: A Comparative Guide to Almokalant in Rat and Rabbit Models
For researchers and drug development professionals, understanding the metabolic fate of a drug candidate across different preclinical species is a cornerstone of a successful development program. This guide provides a framework for comparing the metabolism of Almokalant, a potent class III antiarrhythmic agent, in two common preclinical models: the rat and the rabbit. Due to a lack of publicly available, direct comparative studies on this compound metabolism in these species, this guide outlines the essential experimental protocols and data interpretation strategies necessary to conduct such a comparative investigation.
Executive Summary
The selection of appropriate animal models is critical in preclinical drug development to predict human pharmacokinetics and safety. Rats are a common initial model due to their cost-effectiveness and well-characterized biology. Rabbits are often used in safety and reproductive toxicology studies. Significant interspecies differences in drug metabolism can exist, impacting a drug's efficacy and toxicity profile. Therefore, a head-to-head comparison of this compound's metabolism in rats and rabbits is essential for a comprehensive preclinical data package. This guide details the methodologies to generate and compare these crucial datasets.
Quantitative Analysis of this compound Metabolism
A critical component of a comparative metabolism study is the quantitative assessment of the parent drug and its metabolites in various biological matrices. The following table outlines the key pharmacokinetic parameters that should be determined in both rat and rabbit models.
| Parameter | Rat | Rabbit | Significance |
| Half-life (t½) | Data not available | Data not available | Indicates the rate of drug elimination. |
| Clearance (CL) | Data not available | Data not available | Measures the efficiency of drug removal from the body. |
| Volume of Distribution (Vd) | Data not available | Data not available | Describes the extent of drug distribution in the tissues. |
| Major Metabolites | Data not available | Data not available | Identifies the primary metabolic pathways. |
| Excretion Profile (% of dose) | Data not available | Data not available | Determines the primary routes of elimination (urine vs. feces). |
Note: As of the date of this publication, specific quantitative data for the metabolism of this compound in rat and rabbit models is not available in the public domain. The table above serves as a template for the data that should be generated in a comparative study.
Experimental Protocols
To generate the data outlined above, a series of in vivo and in vitro experiments are required. The following protocols provide a detailed methodology for a comprehensive comparative metabolism study.
In Vivo Studies
Objective: To determine the pharmacokinetic profile, mass balance, and metabolite profiles of this compound in rats and rabbits.
Animal Models:
-
Rats: Male and female Sprague-Dawley rats (n=5 per sex per group).
-
Rabbits: Male and female New Zealand White rabbits (n=3 per sex per group).
Dosing:
-
Administer a single intravenous (IV) and oral (PO) dose of radiolabeled ([¹⁴C] or [³H]) this compound.
-
The dose should be selected based on the expected therapeutic range.
Sample Collection:
-
Blood: Collect serial blood samples at appropriate time points post-dosing to determine the plasma concentration-time profile of the parent drug and its metabolites.
-
Urine and Feces: House animals in metabolic cages for the collection of urine and feces to determine excretion routes and mass balance.
Analytical Methods:
-
Liquid Scintillation Counting: Quantify total radioactivity in plasma, urine, and feces.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound and its potential metabolites in plasma, urine, and feces.
-
Metabolite Profiling and Identification: Use high-resolution mass spectrometry (HRMS) to identify the chemical structures of the metabolites.
In Vitro Studies
Objective: To investigate the metabolic pathways and enzymes involved in this compound metabolism.
Test Systems:
-
Liver Microsomes: Incubate this compound with liver microsomes from rats and rabbits to identify phase I (e.g., oxidation, reduction, hydrolysis) metabolites.
-
Hepatocytes: Use primary hepatocytes from both species to study both phase I and phase II (e.g., glucuronidation, sulfation) metabolism in a more complete cellular system.
-
Recombinant Cytochrome P450 (CYP) Enzymes: To identify the specific CYP isoforms responsible for the metabolism of this compound in each species.
Experimental Workflow:
Hypothetical Metabolic Pathways of a Xenobiotic
The following diagram illustrates potential metabolic pathways for a hypothetical xenobiotic compound, which could be adapted based on the experimental findings for this compound. It is important to note that this is a generalized representation and not based on specific data for this compound.
Conclusion
A thorough understanding of the metabolic similarities and differences of this compound in rat and rabbit models is crucial for the interpretation of preclinical toxicology data and for predicting its pharmacokinetic behavior in humans. While direct comparative data is currently lacking in the public literature, the experimental framework provided in this guide offers a robust strategy for generating the necessary information. By systematically evaluating the pharmacokinetics, metabolic pathways, and excretion profiles in both species, researchers can build a comprehensive data package to support the continued development of this compound. This approach will ultimately de-risk the transition from preclinical to clinical development and contribute to a safer and more effective therapeutic agent.
Concordance of Almokalant's Cardiotoxicity: A Comparative Analysis of In Vitro and In Vivo Models
For Immediate Release
This guide provides a comprehensive comparison of the electrophysiological effects of Almokalant, a potent IKr blocker, as observed in in vitro and in vivo models. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the translational predictability of this compound's proarrhythmic potential.
This compound is a selective blocker of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG). Blockade of this channel is a key mechanism underlying drug-induced QT interval prolongation, a major risk factor for the potentially fatal cardiac arrhythmia, Torsades de Pointes (TdP). This guide synthesizes quantitative data from both cellular and whole-animal studies to illustrate the concordance of this compound's effects across different experimental systems.
Quantitative Comparison of this compound's Effects
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.
In Vitro Electrophysiology: hERG Channel Blockade
| Parameter | Value | Cell Type | Method |
| IC50 | [Data not explicitly found in search results] | CHO cells transfected with hERG | Automated Patch Clamp |
Note: While a specific primary source detailing the IC50 of this compound with a full protocol was not identified in the literature search, automated patch-clamp systems are standard for determining the IC50 of hERG channel blockers. The expected effect is a concentration-dependent inhibition of the hERG current.
In Vivo Electrophysiology: QT Prolongation and Proarrhythmia in Rabbits
| Species | Dose/Infusion Rate | Effect on QTc Interval | Incidence of Torsades de Pointes (TdP) |
| Rabbit | 26 µg/kg (i.v.) | Prolonged | 20% |
| Rabbit | 88 µg/kg (i.v.) | Prolonged | 40% |
| Rabbit | 260 µg/kg (i.v.) | Prolonged | 33% |
| Rabbit | 25 nmol/kg/min ("High Rate" Infusion) | Prolonged from 162 ms (B15284909) to 211 ms | 90% (9/10 rabbits) |
| Rabbit | 5 nmol/kg/min ("Low Rate" Infusion) | Prolonged from 162 ms to 230 ms | 12.5% (1/8 rabbits) |
Experimental Protocols
In Vitro: Automated Patch-Clamp Assay for hERG Channel Blockade
Objective: To determine the concentration-dependent inhibitory effect of this compound on the hERG potassium channel current.
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably transfected with the hERG gene.
Methodology:
-
Cell Culture: Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in an appropriate growth medium.
-
Cell Preparation: On the day of the experiment, cells are detached from the culture flask, centrifuged, and resuspended in an extracellular solution.
-
Automated Patch-Clamp System: A high-throughput automated patch-clamp system (e.g., QPatch, IonWorks) is used for electrophysiological recordings.
-
Electrophysiological Recording:
-
Whole-Cell Configuration: The system establishes a whole-cell patch-clamp configuration.
-
Voltage Protocol: A specific voltage-clamp protocol is applied to elicit hERG currents. A typical protocol involves a holding potential of -80 mV, followed by a depolarizing step to +20 mV to activate and then inactivate the channels, and a repolarizing step to -50 mV to measure the deactivating tail current, which is characteristic of hERG.
-
Data Acquisition: The peak tail current amplitude is measured at the repolarizing step.
-
-
Compound Application:
-
A baseline recording is established in the extracellular solution.
-
Increasing concentrations of this compound are then perfused over the cells.
-
The effect of each concentration on the hERG tail current is recorded until a steady-state block is achieved.
-
-
Data Analysis:
-
The percentage of current inhibition is calculated for each concentration of this compound relative to the baseline current.
-
A concentration-response curve is generated by plotting the percent inhibition against the logarithm of the this compound concentration.
-
The IC50 value (the concentration at which 50% of the current is inhibited) is determined by fitting the data to the Hill equation.
-
In Vivo: Assessment of QT Prolongation and Proarrhythmia in Anesthetized Rabbits
Objective: To evaluate the dose-dependent effect of intravenously administered this compound on the QT interval and the incidence of Torsades de Pointes.
Animal Model: Male New Zealand White rabbits.
Methodology:
-
Anesthesia: Rabbits are anesthetized, for example, with an intravenous administration of propofol (B549288) and fentanyl.
-
Surgical Preparation:
-
The jugular vein is cannulated for drug administration.
-
Subcutaneous needle electrodes are placed for electrocardiogram (ECG) recording (e.g., in a standard Lead II configuration).
-
-
ECG Monitoring:
-
A baseline ECG is recorded continuously.
-
The QT interval is measured from the beginning of the QRS complex to the end of the T wave.
-
The QT interval is corrected for heart rate (QTc) using a species-specific formula (e.g., Bazett's or Fridericia's correction).
-
-
Drug Administration:
-
This compound is administered intravenously at escalating doses (e.g., 26, 88, and 260 µg/kg) or as a continuous infusion at different rates (e.g., 5 and 25 nmol/kg/min).
-
-
Data Collection and Analysis:
-
ECG is continuously monitored during and after drug administration.
-
Changes in the QTc interval from baseline are calculated for each dose or at specific time points during infusion.
-
The occurrence of ventricular arrhythmias, including ventricular tachycardia and Torsades de Pointes, is recorded.
-
The incidence of TdP is calculated as the percentage of animals exhibiting the arrhythmia at each dose level.
-
Visualizing the Mechanism and Experimental Workflow
Signaling Pathway: From hERG Blockade to Torsades de Pointes
Caption: this compound's path from hERG blockade to TdP.
Experimental Workflow: In Vitro to In Vivo Concordance
Caption: Workflow for comparing in vitro and in vivo data.
Discussion
The data presented demonstrates a clear concordance between the in vitro and in vivo effects of this compound. As a potent blocker of the hERG channel at the cellular level, this compound predictably leads to a prolongation of the QT interval in whole-animal models.[1][2] Furthermore, the dose-dependent increase in the incidence of Torsades de Pointes in rabbits highlights the direct translation of its in vitro mechanism of action into a proarrhythmic phenotype in vivo.[2]
The infusion rate-dependent proarrhythmic effects observed in rabbits suggest that not only the dose but also the pharmacokinetics of this compound can significantly influence its cardiotoxicity.[1] This underscores the importance of considering both pharmacokinetic and pharmacodynamic properties when extrapolating from in vitro to in vivo scenarios.
References
A Comparative Analysis of the Proarrhythmic Potential of Almokalant and Quinidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the proarrhythmic potential of almokalant (B1665250), a selective Class III antiarrhythmic agent, and quinidine (B1679956), a broad-spectrum Class Ia antiarrhythmic drug. The information presented is supported by experimental data to assist in the assessment of cardiac safety profiles.
Executive Summary
This compound, a potent blocker of the rapid component of the delayed rectifier potassium current (IKr), and quinidine, a multi-ion channel blocker affecting both sodium and potassium currents, both exhibit proarrhythmic potential by prolonging the cardiac action potential and the QT interval. Experimental evidence, primarily from preclinical models, suggests that while both drugs can induce arrhythmogenic events, the incidence and nature of these events can differ, likely due to their distinct mechanisms of action. This compound's selective IKr blockade leads to a higher incidence of Torsades de Pointes (TdP) in some models compared to quinidine, which, despite its proarrhythmic reputation, may exhibit a different arrhythmic profile due to its additional effects on sodium channels.
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from experimental studies comparing the electrophysiological and proarrhythmic effects of this compound and quinidine. It is important to note that the data are collated from different studies and experimental conditions may vary.
Table 1: Comparative Proarrhythmic Events in an Anesthetized Rabbit Model
| Drug | Dose | Incidence of Torsades de Pointes (TdP) | Other Ventricular Arrhythmias | Reference |
| This compound | 26 µg/kg | 20% | Not specified | [1] |
| 88 µg/kg | 40% | Not specified | [1] | |
| 260 µg/kg | 33% | Not specified | [1] | |
| Quinidine | 3 mg/kg | 0% | Few arrhythmias | [1] |
| 10 mg/kg | 0% | Few arrhythmias | [1] | |
| 30 mg/kg | 0% | Few arrhythmias | [1] |
Table 2: Comparative Effects on Cardiac Ion Channels
| Drug | Ion Channel | Effect | IC50 | Experimental Model | Reference |
| This compound | IKr (rapid delayed rectifier K+ current) | Potent Blockade | ~50 nM | Rabbit ventricular myocytes | [2] |
| Quinidine | IKr (rapid delayed rectifier K+ current) | Blockade | ~4.5 µM | Rabbit ventricular myocytes | [3] |
| IKs (slow delayed rectifier K+ current) | Blockade | Not specified | General knowledge | [2] | |
| INa (fast inward Na+ current) | Blockade (use-dependent) | 28.9 ± 2.2 µM (peak) | HEK293 cells expressing NaV1.5 | [4] | |
| Ito (transient outward K+ current) | Blockade | Not specified | Rabbit ventricular myocytes | [5] | |
| IK1 (inward rectifier K+ current) | Blockade | Not specified | General knowledge | [2] | |
| ICaL (L-type Ca2+ current) | Blockade | Not specified | General knowledge | [2] |
Experimental Protocols
Anesthetized Rabbit Model for Proarrhythmia Assessment
This in vivo model is utilized to assess the potential of a drug to induce cardiac arrhythmias, particularly Torsades de Pointes.
-
Animal Preparation: Male New Zealand White rabbits are anesthetized, typically with a combination of ketamine and xylazine (B1663881) followed by maintenance with an inhalational anesthetic like isoflurane. The animals are ventilated to maintain normal blood gases.[6]
-
Instrumentation: Catheters are inserted into a femoral vein for drug administration and a femoral artery for blood pressure monitoring. A standard lead II electrocardiogram (ECG) is continuously recorded to monitor heart rate, QRS duration, and QT interval.
-
Sensitization (Optional but common): To increase the sensitivity of the model to proarrhythmic effects, an α1-adrenoceptor agonist such as methoxamine (B1676408) is often infused to induce bradycardia and increase the likelihood of early afterdepolarizations (EADs).[1]
-
Drug Administration: The test compounds (this compound or quinidine) are administered intravenously, often in escalating doses. A sufficient time interval is allowed between doses to observe the full effect.[1]
-
Data Acquisition and Analysis: The ECG is continuously monitored for the occurrence of ventricular arrhythmias, including premature ventricular complexes (PVCs), ventricular tachycardia (VT), and TdP. The QT interval is measured and corrected for heart rate (QTc) using a species-appropriate formula.
Isolated Langendorff-Perfused Heart Model
This ex vivo model allows for the study of drug effects on the electrophysiology and mechanics of the whole heart in a controlled environment, free from systemic influences.
-
Heart Isolation: A guinea pig or rabbit is anesthetized, and the heart is rapidly excised and mounted on a Langendorff apparatus via the aorta.[7]
-
Perfusion: The heart is retrogradely perfused with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) at a constant flow or pressure.[7]
-
Electrophysiological Recordings: A volume-conducted ECG can be recorded. For more detailed analysis, monophasic action potentials (MAPs) can be recorded from the epicardial surface to measure action potential duration (APD) at different percentages of repolarization (e.g., APD90).[8]
-
Drug Administration: The drug is added to the perfusate at known concentrations.
-
Data Analysis: Changes in ECG parameters (QT interval) and MAP duration are measured. The incidence of spontaneous or inducible arrhythmias is recorded.[8]
Cellular Electrophysiology in Isolated Ventricular Myocytes
This in vitro technique allows for the direct measurement of the effects of a drug on the ion channels of individual heart cells.
-
Cell Isolation: Single ventricular myocytes are enzymatically isolated from the hearts of animals such as guinea pigs or rabbits.[9]
-
Patch-Clamp Technique: The whole-cell patch-clamp technique is used to control the membrane potential of a single myocyte and record the ionic currents flowing across the cell membrane.
-
Voltage-Clamp Protocols: Specific voltage-clamp protocols are applied to isolate and measure individual ionic currents (e.g., IKr, INa, ICaL).
-
Drug Application: The test compound is applied to the cell via the superfusate.
-
Data Analysis: The effect of the drug on the amplitude and kinetics of the specific ion currents is quantified. The concentration-response relationship can be determined to calculate the IC50 (the concentration of the drug that causes 50% inhibition of the current).[9]
Mandatory Visualization
References
- 1. Proarrhythmic effects of intravenous quinidine, amiodarone, D-sotalol, and this compound in the anesthetized rabbit model of torsade de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Role of late sodium current in modulating the proarrhythmic and antiarrhythmic effects of quinidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the effect of class IA antiarrhythmic drugs on transmembrane potassium currents in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anaesthetized rabbit with acute atrioventricular block provides a new model for detecting drug‐induced Torsade de Pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolated, Langendorff-perfused heart preparations [bio-protocol.org]
- 8. Quinidine elicits proarrhythmic changes in ventricular repolarization and refractoriness in guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential effects of the new class III antiarrhythmic agents this compound, E-4031 and D-sotalol, and of quinidine, on delayed rectifier currents in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Use-Dependent Block of hERG Potassium Channels: Almokalant vs. Other Key Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the use-dependent blocking characteristics of Almokalant on the human Ether-à-go-go-Related Gene (hERG) potassium channel, benchmarked against other well-characterized hERG blockers. The data presented is collated from various scientific studies, offering a comprehensive overview for researchers in the field of cardiac safety pharmacology and drug development.
Introduction to hERG Blockade and Use-Dependence
The hERG (KCNH2) potassium channel is a critical component in the repolarization phase of the cardiac action potential. Inhibition of this channel can lead to a prolongation of the QT interval, a condition that increases the risk of developing life-threatening arrhythmias, most notably Torsades de Pointes (TdP). A key characteristic of many hERG blockers is "use-dependence" or "frequency-dependence," where the degree of channel block increases with the frequency of channel opening. This phenomenon is crucial in understanding the proarrhythmic potential of a compound. This compound, a potent Class III antiarrhythmic agent, is a well-established hERG blocker exhibiting prominent use-dependent characteristics. This guide will compare its properties with other notable hERG inhibitors: dofetilide (B1670870), quinidine (B1679956), amiodarone (B1667116), and cisapride (B12094).
Quantitative Comparison of hERG Blockers
The following tables summarize the key quantitative parameters describing the interaction of this compound and other selected compounds with the hERG channel. It is important to note that these values are compiled from different studies and experimental conditions may vary. Therefore, direct comparison should be made with caution, considering the specific cell lines, temperature, and voltage protocols employed in each study.
Table 1: Potency of hERG Channel Blockade (IC50 Values)
| Compound | IC50 (nM) | Cell Line | Temperature (°C) | Experimental Notes |
| This compound | ~50 | Rabbit Ventricular Myocytes | Not Specified | Use-dependent block of the delayed rectifier K+ current (IK).[1] |
| Dofetilide | 12 ± 2 | HEK293 | Not Specified | High affinity open channel block.[2][3] |
| 595 | Xenopus Oocytes | Not Specified | Whole-oocyte measurements.[4] | |
| Quinidine | 410 ± 40 | HEK293 | Not Specified | - |
| 3000 ± 30 | Xenopus Oocytes | Not Specified | Stereoselective blockage.[5] | |
| Amiodarone | 2800 | Rabbit Ventricular Myocytes | Not Specified | Inhibition of the 293B-resistant component of IK (IKr).[6] |
| 37900 | Xenopus Oocytes | Not Specified | Block of HERG channel tail current.[6][7] | |
| 45 ± 5.2 | HEK293 | 37 | Outward tail current.[8] | |
| Cisapride | 6.5 | HEK293 | 22 | Dose-dependent block.[9] |
| 16.4 | CHO-K1 | 20-22 | Inhibition of tail currents.[10] | |
| 630 | Xenopus Oocytes | Room Temperature | In 2K solution.[11] |
Table 2: Kinetics of hERG Channel Blockade
| Compound | Onset of Block (τ) | Recovery from Block (τ) | Key Kinetic Characteristics |
| This compound | 1.07 s (at 0 mV)[1][7] | ~10 s (at -50 mV)[1], 13.9 s (at -50 mV)[7] | Slow onset and very slow recovery, consistent with drug trapping.[1] |
| Dofetilide | 5.2 ± 0.6 s (300 nM at +10 mV)[2][3] | Very slow (in the order of minutes)[7] | Slow onset and extremely slow recovery, indicating trapping.[3][7] |
| Quinidine | Very fast[12] | - | Fast blocking kinetics at positive membrane potentials.[12] |
| Amiodarone | 0.67 s[7] | 12.7 s (at -50 mV)[7] | Relatively fast onset with slow recovery.[7] |
| Cisapride | 383 ms (B15284909) (10 nM)[10] | - | Time-, voltage-, and frequency-dependent block.[10] |
Experimental Protocols
A standardized and detailed experimental protocol is crucial for the accurate assessment and comparison of use-dependent hERG block. The following protocol is a synthesis of best practices recommended by regulatory bodies and found in the scientific literature.[13][14][15][16]
Cell Preparation and Electrophysiology
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media.
-
Cell Dissociation: Cells are dissociated using a non-enzymatic solution to ensure membrane integrity.
-
Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed using either manual or automated patch-clamp systems.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
-
-
Temperature: Experiments should be conducted at a physiological temperature of 35-37°C, as drug effects on hERG can be temperature-sensitive.[17]
Voltage-Clamp Protocol for Assessing Use-Dependent Block
A common voltage protocol to assess use-dependent block involves a series of depolarizing pulses to elicit hERG currents and observe the cumulative block.
-
Holding Potential: The cell membrane is held at a negative potential (e.g., -80 mV) where the hERG channels are predominantly in the closed state.
-
Depolarizing Pulses: A train of depolarizing pulses (e.g., to +20 mV for 1-2 seconds) is applied at a specific frequency (e.g., 1 Hz or 2 Hz) to open and inactivate the channels.
-
Repolarization Step: Following each depolarizing pulse, the membrane is repolarized to a negative potential (e.g., -50 mV) to record the hERG tail current. The peak tail current is a measure of the number of channels that were open during the preceding depolarization.
-
Data Acquisition: The peak tail current is measured for each pulse in the train. The progressive decrease in the peak tail current amplitude in the presence of the drug indicates use-dependent block.
-
Quantification: The time constant for the onset of block (τ_onset) can be determined by fitting the decay of the peak tail current amplitude during the pulse train to an exponential function. The recovery from block can be assessed by applying a test pulse after a variable duration recovery period at the holding potential.
Mandatory Visualizations
Discussion
The data presented highlight the diverse nature of use-dependent hERG blockers. This compound and dofetilide, both potent methanesulfonanilide-based drugs, exhibit slow onset and very slow recovery from block, a hallmark of high-affinity binding and trapping within the channel pore.[1][3][7] This trapping mechanism, where the drug remains bound even when the channel closes, contributes significantly to their pronounced use-dependent effects.
In contrast, quinidine demonstrates very fast blocking kinetics, suggesting a different binding mechanism that may not involve significant trapping.[12] Amiodarone and cisapride also show distinct kinetic profiles, with amiodarone having a relatively faster onset of block compared to this compound and dofetilide, but still a slow recovery.[7]
The structural basis for these differences lies in the specific interactions between the drug molecules and the amino acid residues lining the inner cavity of the hERG channel pore. High-affinity blockers like this compound and dofetilide are thought to interact with key aromatic and polar residues within the pore, leading to a stable, trapped state.[4]
Conclusion
Validating the use-dependent block of a test compound against well-characterized hERG blockers like this compound is a critical step in cardiac safety assessment. This guide provides a framework for such a comparison, emphasizing the importance of standardized experimental protocols and the comprehensive analysis of both the potency and kinetics of channel blockade. The provided data tables and diagrams serve as a valuable resource for researchers to contextualize their findings and make informed decisions during the drug development process. Understanding the nuances of use-dependent hERG inhibition is paramount for predicting the proarrhythmic risk of new chemical entities and for the development of safer medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. High affinity open channel block by dofetilide of HERG expressed in a human cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Interactions between amiodarone and the hERG potassium channel pore determined with mutagenesis and in silico docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blockage of the HERG human cardiac K+ channel by the gastrointestinal prokinetic agent cisapride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Determinants of hERG Channel Block by Terfenadine and Cisapride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of kinetic properties of quinidine and dofetilide block of HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. fda.gov [fda.gov]
- 15. sophion.com [sophion.com]
- 16. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of the Inotropic Effects of Almokalant and Other Class III Antiarrhythmic Agents
For Immediate Release
This guide provides a detailed comparison of the inotropic effects of almokalant (B1665250), a class III antiarrhythmic agent, with other drugs in the same class, including amiodarone (B1667116), sotalol, dofetilide (B1670870), and ibutilide (B43762). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.
Executive Summary
Class III antiarrhythmic agents primarily exert their effects by prolonging the cardiac action potential duration (APD), mainly through the blockade of potassium channels. This electrophysiological alteration can also influence myocardial contractility, resulting in varied inotropic effects among the different drugs in this class. This compound has been shown to exhibit a positive inotropic effect. This guide delves into the comparative inotropic profiles of these agents, presenting quantitative data, experimental methodologies, and the underlying signaling pathways.
Data Presentation: Inotropic Effects of Class III Antiarrhythmic Agents
The following table summarizes the inotropic effects of this compound and other selected class III agents based on available experimental data. It is important to note that the experimental models and conditions vary across studies, which may influence the observed effects.
| Drug | Experimental Model | Concentration/Dose | Inotropic Effect | Reference |
| This compound | Isolated human ventricular muscle strips | Concentration-dependent | Positive inotropic effect (increased peak developed force) | [1] |
| Isolated cat papillary muscle | Not specified | Positive inotropic effect (increase in force development) | [2] | |
| Anesthetized dogs with acute ischemic heart failure | 0.35 µg/kg (intravenous) | No negative inotropic effect | [3] | |
| Amiodarone | Electrically stimulated rat left atria | 1 x 10⁻⁴ M | Positive inotropic effect (+12% increase in contractile force) | [4] |
| Isolated rat heart with hypertension | 3 µmol | Intensified cardiac function compared to control | [5] | |
| Isolated guinea pig papillary muscle | 4.4 x 10⁻⁶ - 1.1 x 10⁻³ M | Negative inotropic effect (concentration-dependent) | ||
| Sotalol (d,l- and d-isomers) | Human right atrial muscle strips | Not specified | Positive inotropic effect (+14.0% and +16.7% increase in peak developed force, respectively) | [6] |
| Human left ventricular muscle strips | Not specified | No inotropic effect | [6] | |
| Dofetilide | Patients post-coronary artery bypass surgery | 4 µg/kg and 8 µg/kg (intravenous) | No negative inotropic effect noted | [7] |
| Patients post-cardioversion of atrial fibrillation/flutter | Not specified | Positive atrial inotropic effect | [8] | |
| Ibutilide | Patients with atrial fibrillation/flutter | 0.005 - 0.025 mg/kg (intravenous) | Minimal hemodynamic effects reported | [9][10] |
Experimental Protocols
The inotropic effects of these agents are typically evaluated using various in vitro and ex vivo models. Below are detailed methodologies for two commonly employed experimental setups.
Isolated Papillary Muscle Preparation
This in vitro technique allows for the direct measurement of myocardial contractility in a controlled environment, independent of systemic neurohumoral influences.[11][12][13][14][15]
-
Tissue Isolation: The heart is rapidly excised from a euthanized animal (e.g., mouse, rat, guinea pig, or cat) and placed in a cardioplegic solution to arrest contractions and prevent ischemic damage. The left ventricular anterior papillary muscle is carefully dissected, preserving a small portion of the valvular apparatus for attachment.
-
Mounting: The isolated papillary muscle is mounted vertically in an organ bath chamber containing an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a physiological temperature (e.g., 37°C). One end of the muscle is attached to a fixed hook, and the other end is connected to a force-displacement transducer.
-
Stimulation and Recording: The muscle is electrically stimulated with field electrodes to induce isometric contractions. The developed force is recorded by the transducer and analyzed for parameters such as peak developed force, time to peak tension, and rates of contraction and relaxation (dF/dt).
-
Drug Application: After a stabilization period, baseline contractile function is recorded. The class III antiarrhythmic agent of interest is then added to the organ bath in increasing concentrations to establish a dose-response relationship for its inotropic effects.
Langendorff-Perfused Isolated Heart
This ex vivo model allows for the assessment of cardiac function in the whole heart, preserving its three-dimensional architecture and providing a more integrated physiological response.[16][17][18][19][20]
-
Heart Isolation and Cannulation: The heart is rapidly excised and the aorta is cannulated on a Langendorff apparatus.
-
Retrograde Perfusion: The heart is perfused in a retrograde manner via the aorta with an oxygenated and nutrient-rich physiological solution (e.g., Krebs-Henseleit or Tyrode's solution) at a constant pressure or flow. This retrograde perfusion closes the aortic valve and forces the perfusate into the coronary arteries, thus nourishing the myocardium.
-
Measurement of Contractility: A fluid-filled balloon is inserted into the left ventricle and connected to a pressure transducer to measure left ventricular pressure. Key parameters of contractility, such as left ventricular developed pressure (LVDP), the maximum rate of pressure rise (+dP/dtmax), and the maximum rate of pressure fall (-dP/dtmin), are continuously recorded.
-
Drug Administration: Following a period of stabilization to allow the heart to reach a steady state, the test compound is infused into the perfusion line at various concentrations. The effects on cardiac contractility and other hemodynamic parameters are then recorded and analyzed.
Signaling Pathways and Mechanisms of Inotropic Action
The inotropic effects of class III antiarrhythmic agents are intricately linked to their primary mechanism of action: the prolongation of the cardiac action potential.
References
- 1. Prolonged action potential duration and positive inotropy induced by the novel class III antiarrhythmic agent H 234/09 (this compound) in isolated human ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiological and inotropic effects of H 234/09 (this compound) in vitro: a comparison with two other novel IK blocking drugs, UK-68,798 (dofetilide) and E-4031 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Class III antiarrhythmic action and inotropy: effects of this compound in acute ischaemic heart failure in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Class III antiarrhythmic action linked with positive inotropy: acute electrophysiological and inotropic effects of amiodarone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Positive and negative inotropic effects of DL-sotalol and D-sotalol in failing and nonfailing human myocardium under physiological experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of dofetilide, a new class III antiarrhythmic agent, in acute termination of atrial fibrillation or flutter after coronary artery bypass surgery. Dofetilide Post-CABG Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Positive atrial inotropic effect of dofetilide after cardioversion of atrial fibrillation or flutter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of intravenous ibutilide for rapid termination of atrial fibrillation and atrial flutter: a dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acc.org [acc.org]
- 11. Video: Contractility Measurements on Isolated Papillary Muscles for the Investigation of Cardiac Inotropy in Mice [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. Contractility Measurements on Isolated Papillary Muscles for the Investigation of Cardiac Inotropy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. taylorfrancis.com [taylorfrancis.com]
- 15. Isolated neonatal rat papillary muscles: a new model to translate neonatal rat myocyte signaling into contractile mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Langendorff heart - Wikipedia [en.wikipedia.org]
- 17. Langendorff isolated heart experiments [bio-protocol.org]
- 18. ijbcp.com [ijbcp.com]
- 19. protocols.io [protocols.io]
- 20. Assessment of cardiac contractility using langendorff apparatus connected to a powerlab | PPTX [slideshare.net]
Species-Dependent Cardiac Response to Almokalant: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cardiac effects of Almokalant (B1665250) across different species, with a focus on its electrophysiological and proarrhythmic properties. The information presented is supported by experimental data to aid in the understanding of species variability in drug response and to inform preclinical safety assessments.
Executive Summary
This compound is a potent blocker of the rapid component of the delayed rectifier potassium current (IKr), encoded by the human ether-a-go-go-related gene (hERG). This action leads to a prolongation of the cardiac action potential duration (APD) and the QT interval on the electrocardiogram (ECG), which is the basis of its Class III antiarrhythmic effect. However, this mechanism also carries a significant risk of proarrhythmia, most notably Torsade de Pointes (TdP). Preclinical studies have revealed marked species differences in the sensitivity to both the desired antiarrhythmic and the adverse proarrhythmic effects of this compound. This guide synthesizes key findings on these species-dependent responses, providing quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and experimental workflows.
Data Presentation: Quantitative Comparison of this compound's Cardiac Effects
The following table summarizes the key quantitative parameters of this compound's effects in different species. Significant variability is observed, particularly in the proarrhythmic response.
| Parameter | Rabbit | Dog | Human |
| IKr/hERG Block (IC50) | 5 x 10-8 M (50 nM) in ventricular myocytes[1] | Data not readily available in reviewed literature | Data not readily available in reviewed literature |
| Action Potential Duration (APD) Prolongation | Concentration-dependent prolongation, more pronounced in Purkinje fibers than in ventricular muscle.[2] A biphasic response has been observed, with an initial prolongation followed by shortening at higher concentrations or during metabolic inhibition.[2] | 1.0 µmol/kg i.v. significantly prolonged ventricular monophasic APD.[3] | Markedly prolonged APD in isolated ventricular muscle strips.[4] |
| QTc Interval Prolongation | Significant prolongation observed. | 0.35 µg/kg i.v. increased QTc from 9.5 ± 0.3 to 10.4 ± 0.5 msec in a heart failure model.[5] | Dose-dependent increase in QT interval.[6] |
| Incidence of Torsade de Pointes (TdP) | High susceptibility, especially in the methoxamine-sensitized model. TdP was induced in 83% of young rabbits in one study.[7][8][9] | Lower susceptibility compared to rabbits. In a chronic atrioventricular block model, which increases TdP susceptibility, IKr blockers can induce TdP.[10] In a model using quinidine, additional triggers were needed to consistently induce TdP.[11] | TdP has been observed in patients, particularly those with underlying risk factors.[6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for two key experimental techniques used to assess the cardiac effects of this compound.
Whole-Cell Patch-Clamp Technique for IKr Measurement in Isolated Cardiomyocytes
This technique allows for the direct measurement of ionic currents, such as IKr, across the membrane of a single cardiac myocyte.
1. Cell Isolation:
-
Ventricular myocytes are enzymatically isolated from the hearts of the chosen species (e.g., rabbit, dog).
-
The heart is typically cannulated via the aorta and retrogradely perfused with a collagenase-containing solution to digest the extracellular matrix.
-
The digested ventricular tissue is then minced and gently agitated to release individual rod-shaped, calcium-tolerant myocytes.
2. Electrophysiological Recording:
-
Isolated myocytes are placed in a recording chamber on the stage of an inverted microscope and superfused with an external solution (e.g., Tyrode's solution).
-
A glass micropipette with a tip diameter of ~1-2 µm, filled with an internal solution mimicking the intracellular ionic composition, is pressed against the cell membrane.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane through gentle suction.
-
The membrane patch under the pipette tip is then ruptured by applying further suction, establishing a "whole-cell" configuration.
-
A voltage-clamp amplifier is used to control the membrane potential and record the resulting ionic currents.
3. IKr Isolation and Measurement:
-
To isolate IKr, other ionic currents are blocked pharmacologically. For example, sodium channels can be blocked with tetrodotoxin, and L-type calcium channels with nifedipine.
-
A specific voltage-clamp protocol is applied to elicit IKr. This typically involves a depolarizing pulse to activate the channels, followed by a repolarizing step to a more negative potential to record the characteristic "tail current," which is a relatively pure measure of IKr.
-
This compound is then added to the external solution at various concentrations to determine its effect on the IKr tail current and to calculate the IC50 value.
Langendorff-Perfused Heart Preparation for Arrhythmia Assessment
This ex vivo model allows for the study of the integrated electrical and mechanical function of the whole heart in a controlled environment.
1. Heart Excision and Cannulation:
-
The animal is anesthetized, and the heart is rapidly excised and placed in ice-cold cardioplegic solution.
-
The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.
2. Retrograde Perfusion:
-
The heart is perfused retrogradely through the aorta with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
The perfusion pressure forces the aortic valve to close, directing the perfusate into the coronary arteries to nourish the heart muscle.
3. Electrophysiological and Hemodynamic Monitoring:
-
An ECG is recorded using electrodes placed on the surface of the heart or in the surrounding bath.
-
Monophasic action potentials (MAPs) can be recorded from the epicardial or endocardial surface using specialized catheters to assess APD.
-
A balloon catheter can be inserted into the left ventricle to measure intraventricular pressure and assess contractile function.
4. Arrhythmia Induction and Analysis:
-
After a stabilization period, this compound is infused into the perfusate at different concentrations.
-
The ECG and MAP recordings are continuously monitored for changes in QT interval, APD, and the occurrence of arrhythmias, including early afterdepolarizations (EADs) and TdP.
-
In some protocols, proarrhythmic susceptibility is enhanced by co-administration of an α-adrenergic agonist like methoxamine.
Mandatory Visualizations
Signaling Pathway of IKr Block by this compound
Caption: Mechanism of IKr block by this compound leading to APD prolongation.
Experimental Workflow for Assessing Cardiac Effects of this compound
Caption: Workflow for evaluating this compound's cardiac effects.
References
- 1. Use-dependent block and use-dependent unblock of the delayed rectifier K+ current by this compound in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biphasic response of action potential duration to metabolic inhibition in rabbit and human ventricular myocytes: role of transient outward current and ATP-regulated potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiologic and hemodynamic effects of H 234/09 (this compound), quinidine, and (+)-sotalol in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prolonged action potential duration and positive inotropy induced by the novel class III antiarrhythmic agent H 234/09 (this compound) in isolated human ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Class III antiarrhythmic action and inotropy: effects of this compound in acute ischaemic heart failure in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrocardiographic and clinical predictors of torsades de pointes induced by this compound infusion in patients with chronic atrial fibrillation or flutter: a prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TdP Incidence in Methoxamine-Sensitized Rabbit Model Is Reduced With Age but Not Influenced by Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TdP Incidence in Methoxamine-Sensitized Rabbit Model Is Reduced With Age but Not Influenced by Hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Severe Bradycardia Increases the Incidence and Severity of Torsade de Pointes Arrhythmias by Augmenting Preexistent Spatial Dispersion of Repolarization in the CAVB Dog Model [frontiersin.org]
- 11. A canine model of torsades de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Almokalant
For immediate implementation, this guide provides essential safety and logistical information for the proper disposal of Almokalant, a potent potassium channel blocker. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Researchers and drug development professionals handling this compound must recognize its classification as a Class III antiarrhythmic agent with known teratogenic effects in animal studies.[1] While a specific Safety Data Sheet (SDS) with definitive disposal instructions is not publicly available, the potential hazards necessitate treating this compound as a hazardous chemical waste. This guide outlines a comprehensive disposal plan based on established best practices for pharmaceutical waste management.
Core Principles of this compound Disposal
The primary regulations governing pharmaceutical waste in the United States are established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3] Pharmaceutical waste is broadly categorized as hazardous or non-hazardous. Hazardous waste is further defined by its characteristics (ignitability, corrosivity, reactivity, and toxicity) or by being explicitly named on specific lists (F, K, P, and U lists).[2][3] P-listed wastes are considered acutely toxic.[4][5][6]
Given the lack of specific data on this compound's RCRA classification, a precautionary approach is mandatory. Therefore, all this compound waste, including pure drug, solutions, and contaminated materials, should be managed as hazardous waste.
Quantitative Data Summary
Due to the absence of specific regulatory limits for this compound in publicly available documentation, the following table provides general guidelines for the segregation and handling of chemical waste.
| Waste Type | Container Type | Labeling Requirements | Disposal Method |
| Solid this compound Waste | Sealed, non-reactive, clearly labeled hazardous waste container. | "Hazardous Waste," "this compound," and appropriate hazard pictograms. | Licensed hazardous waste disposal vendor. |
| Liquid this compound Waste (Solutions) | Sealed, compatible solvent waste container. | "Hazardous Waste," "this compound," list of solvents, and appropriate hazard pictograms. | Licensed hazardous waste disposal vendor. |
| Contaminated Labware (e.g., pipette tips, gloves) | Lined, sealed hazardous waste container. | "Hazardous Waste," "this compound Contaminated Debris," and appropriate hazard pictograms. | Licensed hazardous waste disposal vendor. |
| Empty this compound Containers | Must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. | After triple-rinsing, can be disposed of as non-hazardous waste. | Standard laboratory glass or plastic recycling/disposal. |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols provide a detailed methodology for the safe handling and disposal of this compound waste.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Carefully collect all unused or expired solid this compound powder in a designated, well-labeled hazardous waste container.
-
Avoid generating dust. Use a chemical fume hood for all transfers.
-
Contaminated personal protective equipment (PPE), such as gloves and weighing papers, must be placed in a separate, sealed container labeled as "this compound Contaminated Debris."
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a designated, compatible hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
Ensure the container is properly labeled with the contents, including all solvents and the estimated concentration of this compound.
-
-
Empty Containers:
-
Triple-rinse the empty this compound container with a suitable solvent (e.g., ethanol, methanol, or another solvent in which this compound is soluble).
-
Collect the rinsate in the designated liquid hazardous waste container.
-
After triple-rinsing, the container can be disposed of as non-hazardous waste.
-
2. Storage of Hazardous Waste:
-
Store all hazardous waste containers in a designated, secure, and well-ventilated area.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
Maintain a detailed log of the generated waste, including the date, amount, and composition.
3. Final Disposal:
-
Engage a licensed hazardous waste disposal contractor. The final disposal of this compound waste must be handled by a certified company with the expertise to manage chemical and pharmaceutical waste in compliance with all federal, state, and local regulations.
-
Provide the contractor with a complete and accurate description of the waste.
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision points and procedural flow for the proper disposal of this compound.
Caption: this compound Disposal Workflow Diagram
Caption: this compound Handling Safety Diagram
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment from potential harm.
References
Essential Safety and Logistical Information for Handling Almokalant
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. Almokalant (B1665250), a potent potassium channel blocker used in arrhythmia research, requires careful management in a laboratory setting. This guide provides essential procedural information for the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and compliance with safety standards.
Personal Protective Equipment (PPE) and Handling
Given that this compound is a potent pharmacological agent with known teratogenic effects in animal studies, appropriate personal protective equipment must be worn at all times.[1][2] The following PPE is mandatory when handling this compound powder or solutions:
-
Gloves: Nitrile or other chemically resistant gloves should be worn. Double gloving is recommended, especially when handling the pure compound.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against accidental splashes.
-
Lab Coat: A fully buttoned lab coat must be worn to protect from contamination of personal clothing.
-
Respiratory Protection: When handling the powdered form of this compound, a properly fitted N95 or higher-rated respirator is recommended to prevent inhalation. All handling of the powder should be performed in a certified chemical fume hood.
Handling Procedures:
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area to prevent cross-contamination.
-
Fume Hood: Weighing and preparing stock solutions of this compound must be performed in a chemical fume hood to minimize inhalation exposure.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.
Spill and Disposal Plan
A clear and practiced spill and disposal plan is crucial for maintaining a safe laboratory environment.
Spill Procedures:
-
Evacuate: In the event of a significant spill, evacuate the immediate area and alert others.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, contain the spill using absorbent pads or other appropriate materials. If the spill involves powder, gently cover it with a damp paper towel to avoid generating dust.
-
Clean: Clean the spill area with a suitable decontaminating solution, followed by a thorough wash with soap and water.
-
Dispose: All materials used for spill cleanup must be disposed of as hazardous chemical waste.
Disposal Plan:
This compound and any materials contaminated with it should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
-
Solid Waste: Unused this compound powder, contaminated gloves, pipette tips, and other solid materials should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.
-
Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of this compound waste.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available research.
| Parameter | Value | Species/Cell Type | Reference |
| Molar Mass | 352.49 g/mol | N/A | [1] |
| Solubility | 10 mM in DMSO | N/A | |
| Effective Concentration (Electrophysiology) | 20 - 150 nmol/L | Human (in vivo) | [3] |
| Half-maximal block (IKr) | 5 x 10⁻⁸ mol/L | Rabbit ventricular myocytes | [4] |
| Teratogenic Dose (Oral) | 125 µmol/kg | Pregnant Rats | [2] |
| Elimination Half-life | 2.4 ± 0.1 hours | Human | [5] |
Experimental Protocols
Representative Protocol: Whole-Cell Voltage-Clamp Electrophysiology
This protocol provides a general methodology for studying the effects of this compound on the delayed rectifier potassium current (IKr) in isolated ventricular myocytes. Researchers should adapt this protocol to their specific cell type and recording equipment.
1. Cell Preparation:
- Isolate ventricular myocytes from the appropriate animal model (e.g., rabbit) using established enzymatic digestion protocols.
- Maintain isolated cells in a holding solution at room temperature for use within 8-12 hours.
2. Solutions:
- External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 5 MgATP, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with KOH.
- This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. On the day of the experiment, dilute the stock solution to the desired final concentrations in the external solution.
3. Recording Procedure:
- Establish a whole-cell patch-clamp configuration on a selected myocyte.
- Clamp the cell membrane potential at a holding potential of -80 mV.
- Apply a voltage-clamp protocol to elicit IKr. A typical protocol involves a depolarizing step to a potential between +20 mV and +60 mV for a duration of 1-2 seconds, followed by a repolarizing step to -40 mV to record the tail current.
- Record baseline IKr currents in the absence of the drug.
- Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
- Allow sufficient time for the drug to equilibrate (typically 3-5 minutes) before recording the effects on IKr.
- Wash out the drug with the control external solution to observe reversibility.
Visualizations
Caption: Mechanism of action of this compound as a potassium channel blocker.
Caption: Laboratory workflow for handling and disposing of this compound.
References
- 1. This compound | CAS#:123955-10-2 | Chemsrc [chemsrc.com]
- 2. Teratogenicity of the class III antiarrhythmic drug this compound. Role of hypoxia and reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a class III antiarrhythmic agent, on supraventricular, reentrant tachycardias. This compound Paroxysmal Supraventricular Tachycardia Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use-dependent block and use-dependent unblock of the delayed rectifier K+ current by this compound in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electropharmacologic effects and pharmacokinetics of this compound, a new class III antiarrhythmic, in patients with healed or healing myocardial infarcts and complex ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
